Iron(III) chloride hexahydrate
Description
Properties
IUPAC Name |
trichloroiron;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Fe.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXWGWZJXJUMQB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.Cl[Fe](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3FeH12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of Iron(III) chloride hexahydrate for catalysis
An In-depth Technical Guide to the Physicochemical Properties of Iron(III) Chloride Hexahydrate for Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of this compound (FeCl₃·6H₂O) and its applications as a versatile and efficient catalyst in organic synthesis. Its low cost, ready availability, and potent catalytic activity make it an important tool in both academic research and industrial processes.[1][2]
Core Physicochemical Properties
This compound is a yellow-brown, crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the air.[3][4] Its catalytic activity is primarily derived from its strong Lewis acidic nature.[5][6][7] The central iron(III) ion acts as an electron pair acceptor, enabling it to activate a wide range of substrates in organic transformations.[7] In aqueous solutions, it hydrolyzes to form a strongly acidic solution.[8][9]
Quantitative Data Summary
A summary of the key physicochemical properties of this compound is presented below for easy reference.
| Property | Value |
| Chemical Formula | Cl₃FeH₁₂O₆ or FeCl₃·6H₂O |
| Molecular Weight | 270.3 g/mol [3] |
| Appearance | Yellow-brown crystalline lumps or solid[3][5] |
| Melting Point | 37 °C[3][5] |
| Boiling Point | 280-285 °C (decomposes)[3][5] |
| Density | 1.82 g/cm³[3][5] |
| Solubility in Water | 920 g/L (at 20 °C)[3][4] |
| Other Solubilities | Readily soluble in alcohols, ketones, ethers, acetone, and other polar/donor solvents.[5][10] Sparingly soluble in non-polar solvents like benzene (B151609) and hexane.[10] |
| pH of Aqueous Solution | 1.8 (10 g/L solution at 25 °C)[3] |
| Vapor Pressure | 1 mm Hg (at 194 °C)[3][4] |
| Crystal Structure | Monoclinic, with the iron center featuring an octahedral trans-[FeCl₂(H₂O)₄]⁺ complex[10] |
Catalytic Principles and Applications
The catalytic utility of FeCl₃·6H₂O stems from two primary chemical characteristics: its strong Lewis acidity and its oxidizing potential. These properties enable it to catalyze a wide array of important organic reactions.
Key applications include:
-
Friedel-Crafts Reactions: It is a cornerstone catalyst for Friedel-Crafts acylation and alkylation, essential for forming carbon-carbon bonds in aromatic systems.[3][5][7]
-
Chlorination of Aromatics: It serves as an effective catalyst for the electrophilic chlorination of aromatic compounds.[3]
-
Condensation Reactions: FeCl₃·6H₂O catalyzes multi-component reactions like the Biginelli reaction to form dihydropyrimidinones and the Pechmann condensation for the synthesis of coumarins.[1][2]
-
Protection Group Chemistry: It is highly efficient for the acetylation of alcohols, phenols, amines, and thiols, a common protection strategy in multi-step synthesis.[11][12][13]
-
Oxidations: It can be employed as an oxidant, for example, in the conversion of 1,4-dihydropyridines to their corresponding pyridine (B92270) derivatives.[3]
Experimental Protocols
The following sections provide detailed methodologies for representative catalytic experiments using this compound.
General Experimental Workflow
A typical workflow for a reaction catalyzed by FeCl₃·6H₂O involves the dissolution of reactants, addition of the catalyst, monitoring the reaction, and subsequent workup and purification.
Protocol 1: Acetylation of a Primary Alcohol
This protocol describes a solvent-free, eco-efficient method for the acetylation of a generic primary alcohol using acetic anhydride (B1165640), catalyzed by FeCl₃·6H₂O.[12][13]
Materials:
-
Primary alcohol (e.g., benzyl (B1604629) alcohol)
-
Acetic anhydride (Ac₂O)
-
This compound (FeCl₃·6H₂O)
-
Round-bottom flask with magnetic stirrer
-
Drying tube
-
Standard workup and purification equipment
Procedure:
-
To a clean, dry round-bottom flask, add the primary alcohol (1.0 equiv).
-
Add acetic anhydride (1.2 equiv.) to the flask.
-
Add a catalytic amount of this compound (0.2 mol %) to the mixture.
-
Seal the flask and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically rapid).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetylated product.
-
Purification is often not necessary due to the high efficiency, but the product can be further purified by column chromatography if required.[12]
Protocol 2: Pechmann Condensation for Coumarin (B35378) Synthesis
This protocol details the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol (B1680541) and an acetoacetate (B1235776) ester, a reaction efficiently catalyzed by FeCl₃·6H₂O.[2]
Materials:
-
Resorcinol
-
Ethyl acetoacetate or Methyl acetoacetate
-
This compound (FeCl₃·6H₂O)
-
Toluene
-
Reaction flask with reflux condenser and heating mantle
Procedure:
-
In a round-bottom flask, combine resorcinol (1.0 equiv., e.g., 3 mmol) and the β-keto ester (1.0 equiv., e.g., 3 mmol).
-
Add the solvent (e.g., 10 mL of toluene).
-
Add this compound (10 mol %) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux with stirring for the required time (e.g., 4.5-16 hours), monitoring the reaction by TLC.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol-water) or by column chromatography on silica (B1680970) gel to afford the pure coumarin product.[2]
Catalytic Mechanism: Lewis Acid Activation
The catalytic cycle typically begins with the activation of a substrate by the Lewis acidic iron center. In a Friedel-Crafts acylation, for example, the iron(III) chloride coordinates to the acyl halide, polarizing the carbonyl group and facilitating the formation of a highly electrophilic acylium ion intermediate.
This activation dramatically increases the electrophilicity of the acyl group, allowing it to be attacked by a nucleophile, such as an aromatic ring, to form the desired product. The catalyst is then regenerated to continue the cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Iron chloride hexahydrate | 10025-77-1 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. ProChem, Inc. Iron (III) Chloride Hexahydrate - Solution for Water Treatment [prochemonline.com]
- 6. Iron(III)Chloride hexahydrate [morphisto.de]
- 7. nbinno.com [nbinno.com]
- 8. The preparation method of iron chloride hexahydrate_Chemicalbook [chemicalbook.com]
- 9. The hydrolysis of iron(III) chloride | MEL Chemistry [melscience.com]
- 10. Ferric chloride hexahydrate | 10025-77-1 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Iron (III) chloride hexahydrate as a highly efficient catalyst for acetylation of protic nucleophiles with acetic anhydride under solvent-free conditions | Semantic Scholar [semanticscholar.org]
Solubility of Iron(III) Chloride Hexahydrate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of iron(III) chloride hexahydrate (FeCl₃·6H₂O) in a range of organic solvents. A thorough understanding of its solubility is critical for applications in organic synthesis, catalysis, and pharmaceutical development where it is employed as a Lewis acid, oxidant, or a source of iron. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.
Quantitative Solubility Data
The solubility of this compound varies significantly with the nature of the organic solvent, primarily influenced by solvent polarity, donor properties, and temperature. The following table summarizes the available quantitative solubility data.
| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference(s) |
| Acetone | C₃H₆O | 18 | 63 | [1][2] |
| Methanol | CH₄O | 0 | 131 | [3] |
| 15 | 143 | [3] | ||
| 30 | 161 | [3] | ||
| Ethanol | C₂H₆O | 0 | 136 | [3] |
| 15 | 141 | [3] | ||
| 20.6 | 144 | [3] | ||
| Diethyl Ether | C₄H₁₀O | - | Very Soluble | [1][2][4] |
| Dimethylformamide (DMF) | C₃H₇NO | 25 | 20 | [3] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | - | Soluble (30 g/100g ) | [5] |
| Acetonitrile | C₂H₃N | - | Soluble | [1] |
| Tetrahydrofuran (THF) | C₄H₈O | - | Soluble | [6] |
| Glycerol | C₃H₈O₃ | - | Very Soluble | [1] |
| Acetic Acid | C₂H₄O₂ | - | Very Soluble | [3] |
| Benzene | C₆H₆ | - | Sparingly Soluble | [1] |
| Ethyl Acetate | C₄H₈O₂ | - | Practically Insoluble | [1] |
| Carbon Disulfide | CS₂ | - | Sparingly Soluble | [1] |
Note: "Very Soluble" and "Soluble" are qualitative descriptions from the cited sources where specific quantitative data was not provided. The solubility in many donor solvents like alcohols, ketones, and ethers is generally high.[1]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for reproducible scientific research and process development. Below are detailed methodologies for two common and effective methods for quantifying the solubility of this compound in organic solvents.
Gravimetric Method
This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.
a. Materials and Equipment:
-
This compound (analytical grade)
-
Organic solvent of interest (anhydrous grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks and pipettes
-
Syringe filters (chemically resistant, e.g., PTFE)
-
Drying oven
-
Glass vials with screw caps
-
Spatula and weighing paper
b. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains. For viscous solvents, a longer equilibration time may be necessary.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry volumetric flask or vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Weighing:
-
Accurately weigh the flask or vial containing the filtered saturated solution.
-
Gently evaporate the solvent under a fume hood. For low-boiling solvents, this can be done at room temperature or with gentle heating. For high-boiling solvents, a rotary evaporator or a vacuum oven at a suitable temperature can be used.
-
Once the solvent is completely evaporated, dry the remaining solid in a drying oven at a temperature below the melting point of this compound (37 °C) until a constant weight is achieved.[7]
-
Cool the flask or vial in a desiccator before weighing the residual solid on an analytical balance.
-
c. Calculation of Solubility:
-
Solubility ( g/100 g solvent) = [(mass of vial + solute) - (mass of empty vial)] / [(mass of vial + solution) - (mass of vial + solute)] * 100
UV-Vis Spectrophotometric Method
This method is suitable for solvents in which iron(III) chloride forms a colored solution or can be complexed to form a chromophore. It relies on the Beer-Lambert law.
a. Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes (depending on the wavelength range)
-
This compound (analytical grade)
-
Organic solvent of interest (spectroscopic grade)
-
Volumetric flasks and pipettes
-
Analytical balance
b. Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the organic solvent in a volumetric flask.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
-
Determination of Maximum Wavelength (λmax):
-
Generation of Calibration Curve:
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin.
-
-
Preparation and Measurement of Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1a and 1b).
-
Carefully withdraw a small, known aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
c. Calculation of Solubility:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Convert the concentration (e.g., in mol/L) to the desired solubility units (e.g., g/100 g of solvent).
Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining and analyzing the solubility of this compound in an organic solvent.
Caption: Workflow for determining the solubility of this compound.
References
- 1. Iron chloride (FeCl3) | FeCl3 | CID 24380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iron(III) chloride - Wikipedia [en.wikipedia.org]
- 3. iron(III) chloride [chemister.ru]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. buy this compound Lump manufacturers - FUNCMATER [funcmater.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Lewis Acidity of Iron(III) Chloride Hexahydrate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) is a widely utilized and cost-effective compound recognized for its potent Lewis acidic properties.[1][2] Its efficacy as a catalyst in a multitude of organic transformations, its role in water purification, and its utility as a precursor for advanced materials stem directly from the electron-accepting nature of the iron(III) center.[3][4][5] This guide provides a comprehensive technical overview of the Lewis acidity of FeCl₃·6H₂O, detailing its chemical behavior in solution, quantitative measures of its acidity, catalytic mechanisms, and the experimental protocols used for its characterization. The content is tailored for professionals in research and development who employ or study Lewis acid catalysis and metal-based reagents.
The Fundamental Chemistry of this compound in Solution
The Lewis acidity of this compound is most clearly understood by examining its behavior in aqueous solutions. While the anhydrous form, FeCl₃, is a potent Lewis acid, the commercially available hexahydrate is more common in laboratory settings and its acidity is mediated by coordinated water molecules.
Upon dissolution in water, the iron(III) ion coordinates with six water molecules to form the hexa-aqua iron(III) complex, [Fe(H₂O)₆]³⁺.[6][7] The high positive charge and small ionic radius of the Fe³⁺ ion result in a high charge density, which strongly polarizes the O-H bonds of the coordinated water ligands. This polarization weakens the O-H bonds, facilitating the dissociation of a proton to a surrounding solvent water molecule. This process, known as hydrolysis, generates hydronium ions (H₃O⁺) and results in a strongly acidic solution.[8][9][10]
The hydrolysis is an equilibrium process, as shown in the first deprotonation step:
[Fe(H₂O)₆]³⁺ (aq) + H₂O (l) ⇌ [Fe(H₂O)₅(OH)]²⁺ (aq) + H₃O⁺ (aq)
This reaction demonstrates the fundamental principle: the Lewis acidity of the Fe³⁺ center (acceptance of electron pairs from water ligands) induces Brønsted acidity in the solution (donation of protons).[8] Further deprotonation and condensation can lead to the formation of various polynuclear iron-oxo-hydroxo species.[6][7]
In the solid state, the structure of this compound is actually trans-[Fe(H₂O)₄Cl₂]Cl·2H₂O.[11] In concentrated aqueous solutions containing chloride ions, a complex equilibrium exists between various aqua, chloro, and mixed chloro-aqua species, such as [Fe(H₂O)₆]³⁺, [FeCl(H₂O)₅]²⁺, and [FeCl₂(H₂O)₄]⁺.[7][11][12]
Quantitative Analysis of Acidity
The acidity of the hydrated iron(III) ion in water can be quantified by its acid dissociation constant (Ka) or the corresponding pKa value. The pKa for the first hydrolysis of [Fe(H₂O)₆]³⁺ is exceptionally low for a hydrated metal ion, indicating significant acidity, comparable to some weak acids.[8]
| Hydrated Metal Ion | pKa for First Hydrolysis |
| [Fe(H₂O)₆]³⁺ | 2.2 - 2.46 [8][13][14] |
| [Cr(H₂O)₆]³⁺ | 3.89[13] |
| [Al(H₂O)₆]³⁺ | 4.85[13] |
| [Fe(H₂O)₆]²⁺ | 5.89[13] |
| [Cu(H₂O)₆]²⁺ | 7.49[13] |
| [Ni(H₂O)₆]²⁺ | 9.03[13] |
-
The Gutmann-Beckett Method: This technique uses an NMR-active probe molecule, typically triethylphosphine (B1216732) oxide (TEPO), which contains a Lewis basic oxygen atom. The change in the ³¹P NMR chemical shift of TEPO upon coordination with a Lewis acid is measured. A larger shift indicates a stronger Lewis acid.[15]
-
Computational Methods: Theoretical calculations, particularly for parameters like Fluoride (B91410) Ion Affinity (FIA), provide a standardized scale for Lewis acidity. FIA is the negative enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[16]
Role as a Lewis Acid Catalyst in Organic Synthesis
Iron(III) chloride is a highly effective and environmentally benign catalyst for a wide range of organic reactions.[4][17][18] Its catalytic activity relies on the ability of the empty d-orbitals of the Fe³⁺ ion to accept a lone pair of electrons from a substrate, thereby activating it towards nucleophilic attack or rearrangement.
Key Catalyzed Reactions:
-
Friedel-Crafts Alkylation and Acylation: FeCl₃ is a classic catalyst for attaching alkyl or acyl groups to aromatic rings, a fundamental C-C bond-forming reaction.[3][4][5]
-
Aldol and Mukaiyama-Aldol Reactions: It can catalyze the reaction between silyl (B83357) enol ethers and carbonyl compounds.[18]
-
Chlorination and Halogenation: It is used to catalyze the chlorination of aromatic compounds.[19]
-
Cyclizations and Rearrangements: Its ability to coordinate to functional groups can promote various intramolecular reactions and rearrangements.[4]
The catalytic cycle for a Friedel-Crafts acylation, for instance, involves the coordination of FeCl₃ to the carbonyl oxygen of an acyl chloride. This coordination polarizes the carbon-chlorine bond, generating a highly electrophilic acylium ion (or a polarized complex) that is then attacked by the aromatic ring.
References
- 1. This compound (10025-77-1) at Nordmann - nordmann.global [nordmann.global]
- 2. grokipedia.com [grokipedia.com]
- 3. ProChem, Inc. Iron (III) Chloride Hexahydrate - Solution for Water Treatment [prochemonline.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Iron(III) chloride - Wikipedia [en.wikipedia.org]
- 8. edu.rsc.org [edu.rsc.org]
- 9. The hydrolysis of iron(III) chloride | MEL Chemistry [melscience.com]
- 10. quora.com [quora.com]
- 11. Ferric Chloride Complexes in Aqueous Solution: An EXAFS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. chem.tamu.edu [chem.tamu.edu]
- 14. brainly.com [brainly.com]
- 15. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multidimensional Lewis Acidity: A Consistent Data Set of Chloride, Hydride, Methide, Water and Ammonia Affinities for 183 p‐Block Element Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Iron (III) Chloride Hexahydrate as a Highly Efficient Catalyst fo...: Ingenta Connect [ingentaconnect.com]
- 18. researchgate.net [researchgate.net]
- 19. mistralhowto.wordpress.com [mistralhowto.wordpress.com]
An In-depth Technical Guide to the Crystal Structure and Coordination Chemistry of Iron(III) Chloride Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and coordination chemistry of iron(III) chloride hexahydrate (FeCl₃·6H₂O). This compound is a common iron source in research and pharmaceutical development, and a thorough understanding of its structural and coordination properties is crucial for its effective application.
Crystal Structure of this compound
This compound is a yellow-brown crystalline solid that is highly hygroscopic.[1] Its crystal structure has been elucidated by single-crystal X-ray diffraction, revealing a monoclinic system with the space group C2/m.[2][3] The structure is not a simple hexaaqua complex but rather a complex salt with the formula [trans-FeCl₂(H₂O)₄]Cl·2H₂O.[2][4] This indicates that two chloride ions and four water molecules are directly coordinated to the iron(III) center, forming an octahedral complex cation. The remaining chloride ion acts as a counter-ion, and two water molecules are present as water of crystallization within the crystal lattice.[2] The arrangement of the complex cations, chloride ions, and water molecules in the crystal is stabilized by hydrogen bonding in addition to electrostatic forces.[2]
Crystallographic Data
The quantitative crystallographic data for this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| Unit Cell Dimensions | |
| a | 11.89 ± 0.02 Å[2] |
| b | 7.05 ± 0.01 Å[2] |
| c | 5.99 ± 0.01 Å[2] |
| β | 100.5 ± 0.2°[2] |
| Formula Units per Unit Cell (Z) | 2 |
| Coordination Geometry | Octahedral |
| Complex Cation | trans-[FeCl₂(H₂O)₄]⁺ |
| Interatomic Distances | |
| Fe-Cl | 2.30 ± 0.02 Å[2] |
| Fe-OH₂ | 2.07 ± 0.02 Å[2] |
Coordination Chemistry
The coordination chemistry of iron(III) chloride is characterized by a strong preference for oxygen-donor ligands.[5][6] In the hexahydrate form, the iron(III) ion is six-coordinate, forming an octahedral complex with two chloride ligands and four water ligands.[2] The chloride ligands have a significant steric effect and a greater trans-influence than water.[5][6]
In aqueous solutions, the speciation of iron(III) chloride is complex and pH-dependent. The dominant species in acidic aqueous solutions of ferric chloride is the octahedral complex cation [FeCl₂(H₂O)₄]⁺.[5][7] However, other aqua and chloro complexes can also exist in equilibrium.
The coordination of water molecules to the iron(III) center makes the aqueous solution acidic due to the hydrolysis of the aqua ligands.
Coordination Environment of Iron(III) in the Hexahydrate
The following diagram illustrates the coordination geometry of the iron(III) ion in the solid state of this compound.
Caption: Coordination of Fe(III) in [trans-FeCl₂(H₂O)₄]⁺.
Experimental Protocols
The determination of the crystal structure of this compound is primarily achieved through single-crystal X-ray diffraction.
Single-Crystal X-ray Diffraction
Objective: To determine the precise arrangement of atoms within a single crystal of this compound.
Methodology:
-
Crystal Growth: Single crystals of this compound can be grown by slow evaporation of a saturated aqueous solution. Due to the deliquescent nature of the compound, crystal growth and handling should be performed in a controlled humidity environment.[8]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head. The crystal is often coated in an inert oil to prevent dehydration.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure. This involves determining the phases of the diffracted X-rays, which allows for the calculation of an electron density map. From this map, the positions of the atoms in the unit cell can be determined. The structural model is then refined to obtain the best fit to the experimental data, yielding precise bond lengths, bond angles, and other crystallographic parameters.
Logical Relationships in Iron(III) Chloride Chemistry
The following diagram illustrates the relationship between anhydrous iron(III) chloride, its hexahydrate form, and its behavior in aqueous solution.
Caption: Relationships of Iron(III) Chloride Species.
References
- 1. Ferric chloride hexahydrate | Cl3Fe.6H2O | CID 6093258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. [PDF] Crystal Structure of Ferric Chloride Hexahydrate | Semantic Scholar [semanticscholar.org]
- 4. Solved Iron (III) chloride hexahydrate (FeCl3⋅6H2O) exists | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. Item - Iron(III) chloride and its coordination chemistry - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. Iron(III) chloride - Wikipedia [en.wikipedia.org]
- 8. rruff.net [rruff.net]
An In-depth Technical Guide to the Thermal Decomposition Behavior of Iron(III) Chloride Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of iron(III) chloride hexahydrate (FeCl₃·6H₂O). The information presented herein is intended to support research and development activities where the thermal behavior of this compound is of critical importance. This document details the decomposition pathway, intermediate products, and final residues, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the process.
Introduction
This compound is a common and versatile inorganic compound utilized in a variety of applications, including as a catalyst in organic synthesis, a flocculant in water treatment, and a precursor for the synthesis of iron-based nanomaterials.[1] Understanding its thermal decomposition behavior is crucial for controlling chemical reactions, designing manufacturing processes, and ensuring the desired material properties in its applications. The thermal decomposition of this hydrated salt is a complex process involving simultaneous dehydration and hydrolysis, leading to the formation of various intermediates before yielding the final iron oxide product.
Thermal Decomposition Pathway
The thermal decomposition of this compound does not proceed as a simple dehydration to anhydrous iron(III) chloride. Instead, it undergoes a series of overlapping dehydration and hydrolysis steps, resulting in the evolution of both water vapor and hydrogen chloride gas.[2][3] The process can be broadly categorized into three main stages, as detailed in the following sections.
Initial Dehydration
The decomposition process begins with the melting of the hydrate (B1144303) at approximately 35-40°C.[1] This is followed by the initial loss of water of hydration. Studies have shown that the first four molecules of water are lost in the temperature range of 50 to 140°C. This endothermic process corresponds to a significant initial mass loss.
Formation of Iron(III) Oxychloride
As the temperature increases from 140 to 230°C, the remaining two water molecules are removed. Concurrently, hydrolysis of the iron(III) chloride occurs, leading to the formation of iron(III) oxychloride (FeOCl) and the evolution of hydrogen chloride gas. This stage is characterized by the following reaction:
FeCl₃·2H₂O → FeOCl + 2HCl + H₂O
Some studies also suggest the formation of a stable hydrated basic chloride, Fe(OH)₂Cl, in the temperature range of 250-300°C.[1]
Final Decomposition to Iron(III) Oxide
The final stage of decomposition occurs at temperatures between 230 and 350°C. In this stage, the intermediate iron(III) oxychloride decomposes to form the final solid product, hematite (B75146) (α-Fe₂O₃), with the release of the remaining chlorine as hydrogen chloride. The reaction for this step is:
2FeOCl + H₂O → Fe₂O₃ + 2HCl
The final product, iron(III) oxide, is a reddish-brown powder that is thermally stable at higher temperatures under normal atmospheric conditions.
Quantitative Data Presentation
The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) of this compound. The theoretical mass loss percentages are calculated based on the stoichiometry of the decomposition reactions.
| Decomposition Stage | Temperature Range (°C) | Intermediate/Final Product | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Evolved Species |
| 1. Initial Dehydration | 50 - 140 | FeCl₃·2H₂O | 26.65 | ~27 | 4 H₂O |
| 2. Hydrolysis | 140 - 230 | FeOCl | 20.00 | ~20 | 2 H₂O, 2 HCl |
| 3. Final Decomposition | 230 - 350 | Fe₂O₃ | 13.49 | ~13 | 2 HCl |
| Total | 50 - 350 | Fe₂O₃ | 60.14 | ~60 | 6 H₂O, 4 HCl |
Note: Observed mass loss percentages are approximate and can vary depending on experimental conditions such as heating rate and atmosphere.
Experimental Protocols
The following provides a generalized methodology for the thermal analysis of this compound using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Instrumentation
-
Simultaneous Thermal Analyzer (TGA/DSC)
-
Microbalance with a sensitivity of at least 0.1 μg
-
Furnace capable of reaching at least 600°C with a programmable temperature controller
-
Gas flow controller for purge gas
-
Alumina or platinum crucibles
Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound into a clean, tared TGA crucible.
-
Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.
-
Place the crucible onto the TGA balance.
TGA/DSC Measurement Parameters
-
Purge Gas: Use an inert gas such as nitrogen or argon with a flow rate of 20-50 mL/min to prevent unwanted side reactions with the atmosphere and to carry away evolved gases.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30°C for 5-10 minutes.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
Hold the sample at 600°C for 10-15 minutes to ensure the completion of the decomposition.
-
-
Data Acquisition: Record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.
Data Analysis
-
Plot the TGA curve as percentage mass loss versus temperature.
-
Plot the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each stage.
-
Plot the DSC curve to identify endothermic and exothermic events associated with melting, dehydration, and decomposition.
-
Calculate the experimental mass loss for each decomposition step and compare it with the theoretical values.
Visualizations
The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow for the thermal analysis of this compound.
Caption: Thermal decomposition pathway of this compound.
Caption: Experimental workflow for TGA/DSC analysis.
References
The Dual Nature of Iron(III) Chloride Hexahydrate: An In-depth Technical Guide to its Hygroscopicity and Implications for Researchers and Drug Development
For Immediate Release
[CITY, STATE] – [DATE] – A comprehensive technical guide has been developed to provide researchers, scientists, and drug development professionals with an in-depth understanding of the hygroscopic nature of Iron(III) chloride hexahydrate (FeCl₃·6H₂O) and its significant implications across various scientific disciplines. This guide offers a detailed examination of the compound's properties, experimental protocols for its analysis, and its impact on catalysis and pharmaceutical formulation.
Iron(III) chloride, in its hydrated form, is a compound of critical importance, serving as a versatile Lewis acid catalyst and a precursor in numerous chemical syntheses.[1] However, its pronounced tendency to absorb moisture from the atmosphere—a property known as hygroscopicity—presents both challenges and opportunities that necessitate a thorough understanding for its effective and safe utilization.[2] This guide aims to be a critical resource for professionals working with this compound, providing both theoretical knowledge and practical methodologies.
The Hygroscopic Character of this compound
This compound is a deliquescent solid, meaning it can absorb enough moisture from the air to dissolve and form a liquid solution.[3] This process is initiated at a specific relative humidity known as the deliquescence point. The hygroscopic nature of a substance can significantly influence its physical and chemical stability, affecting everything from its flowability as a powder to its reactivity in chemical processes.[4][5] In the pharmaceutical industry, the hygroscopicity of active pharmaceutical ingredients (APIs) and excipients is a critical parameter that can impact drug product manufacturing, packaging, storage, and overall stability.[4][5]
Quantitative Data Summary
To provide a clear and comparative overview of its key properties, the following tables summarize the quantitative data related to the hygroscopicity and solubility of this compound.
| Property | Value | Reference(s) |
| Physical State | Yellowish-brown crystalline solid | [1] |
| Deliquescence Point | Begins to deliquesce at ~60% Relative Humidity at room temperature | |
| Water Absorption | Highly hygroscopic, readily absorbs moisture to form a reddish-brown liquid | [2] |
| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference(s) |
| Water | 92 | 20 | |
| Ethanol | Highly soluble | Ambient | [1] |
| Methanol | Highly soluble | Ambient | [1] |
| Acetone | Highly soluble | Ambient | [1] |
| Diethyl Ether | Soluble | Ambient | |
| Glycerol | Insoluble | Ambient | [2] |
Experimental Protocols for Characterization
Accurate determination of the water content and hygroscopic properties of this compound is essential for its proper handling and application. This section details the methodologies for key experiments.
Gravimetric Analysis for Determination of Water of Hydration
Gravimetric analysis is a fundamental technique to determine the amount of a substance by weighing.[6] For a hydrated salt, this involves heating the sample to drive off the water molecules and measuring the mass difference.
Methodology:
-
Crucible Preparation: A clean porcelain crucible and its lid are heated to a constant weight to ensure all adsorbed moisture is removed. This is achieved by repeated heating with a Bunsen burner, cooling in a desiccator, and weighing until two consecutive weighings are within a negligible difference.
-
Sample Preparation: A known mass of this compound is accurately weighed into the pre-weighed crucible. Due to its hygroscopic nature, this step should be performed quickly to minimize absorption of atmospheric moisture.
-
Heating: The crucible containing the sample is heated gently at first, then more strongly, to drive off the water of hydration. The lid should be slightly ajar to allow water vapor to escape.
-
Cooling and Weighing: After heating for a specified period (e.g., 15-20 minutes), the crucible is cooled to room temperature in a desiccator to prevent reabsorption of moisture. The crucible, lid, and anhydrous salt are then weighed.
-
Heating to Constant Mass: The heating, cooling, and weighing steps are repeated until a constant mass is achieved, indicating that all the water of hydration has been removed.
-
Calculation: The mass of water lost is determined by subtracting the final mass of the anhydrous salt from the initial mass of the hydrated salt. From this, the percentage of water in the hydrate (B1144303) and the mole ratio of water to the anhydrous salt can be calculated.
Gravimetric analysis workflow.
Karl Fischer Titration for Water Content Determination
Karl Fischer (KF) titration is a highly specific and accurate method for determining water content.[7] For a corrosive and hygroscopic substance like this compound, special precautions are necessary.
Methodology:
-
Reagent Preparation: A suitable Karl Fischer reagent, typically a one-component or two-component system, is used. The solvent, often methanol-based, is pre-titrated to a dry endpoint to eliminate any residual water.
-
Sample Handling: A precise amount of this compound is weighed in a dry, inert atmosphere (e.g., a glove box) to prevent moisture uptake.
-
Titration: The sample is quickly introduced into the titration vessel. The titration with the KF reagent proceeds automatically until the endpoint is detected, which is the point where all the water in the sample has reacted.
-
Calculation: The volume of the KF reagent consumed is used to calculate the water content of the sample based on the predetermined titer of the reagent.
Considerations for Corrosive Hydrates:
-
Side Reactions: Iron(III) can potentially interfere with the Karl Fischer reaction. It is crucial to select a KF reagent formulated to suppress such side reactions.
-
pH Adjustment: The acidic nature of the dissolved salt can affect the reaction stoichiometry. Buffering the KF solvent may be necessary to maintain an optimal pH range.
-
Inert Atmosphere: All sample handling and transfer should be performed under a dry, inert gas to prevent contamination from atmospheric moisture.
Karl Fischer titration workflow.
Implications in Drug Development
The hygroscopic nature of pharmaceutical ingredients can have profound effects on the quality, stability, and efficacy of a drug product.[4][5] For iron-containing supplements and drugs, where iron salts are common active pharmaceutical ingredients (APIs), managing moisture is a critical aspect of formulation development.
Challenges Posed by Hygroscopicity:
-
Physical Instability: Moisture uptake can lead to physical changes such as caking, deliquescence, and altered flow properties of powders, which can complicate manufacturing processes like tableting and capsule filling.[5]
-
Chemical Instability: The presence of water can accelerate chemical degradation pathways, such as hydrolysis, potentially leading to a loss of potency and the formation of impurities.[5] For iron supplements, moisture can promote the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron, which may have lower bioavailability.[8]
-
Dosage Form Integrity: In solid dosage forms like tablets, changes in moisture content can affect hardness, disintegration time, and dissolution rate, all of which are critical for predictable drug release and bioavailability.[8]
Formulation and Handling Strategies:
To mitigate these challenges, several strategies can be employed:
-
Excipient Selection: Choosing non-hygroscopic excipients can help to minimize water uptake by the final formulation.
-
Protective Coatings: Applying a moisture-barrier film coating to tablets can protect the hygroscopic core from environmental moisture.
-
Packaging: Utilizing packaging with a high moisture barrier, such as blister packs with aluminum foil, is essential for protecting the drug product during its shelf life.
-
Controlled Manufacturing Environment: Maintaining a low-humidity environment during all stages of manufacturing is crucial to prevent moisture absorption.
Role in Catalysis: The Influence of Hydration
Iron(III) chloride is a widely used Lewis acid catalyst in organic synthesis, notably in Friedel-Crafts reactions and aldol (B89426) condensations. The presence of water of hydration can significantly modulate its catalytic activity. While anhydrous iron(III) chloride is a strong Lewis acid, the hexahydrate is generally considered a milder catalyst. The coordinated water molecules can participate in the reaction mechanism, influencing both the reactivity and selectivity of the transformation.
Friedel-Crafts Alkylation
In the Friedel-Crafts alkylation of an aromatic ring with an alkyl halide, the Lewis acid catalyst activates the alkyl halide to generate a carbocation or a carbocation-like species, which then acts as the electrophile. The water molecules coordinated to the iron center can influence the Lewis acidity of the catalyst and participate in proton transfer steps.
Friedel-Crafts alkylation pathway.
Aldol Condensation
In an aldol condensation, a carbonyl compound is converted to an enol or enolate, which then acts as a nucleophile, attacking another carbonyl compound. Iron(III) chloride can catalyze this reaction by acting as a Lewis acid to activate the carbonyl group of the electrophile. The water ligands on the iron center can play a role in proton transfer and in stabilizing intermediates.
Aldol condensation pathway.
Conclusion
The hygroscopic nature of this compound is a defining characteristic that profoundly influences its handling, analysis, and application. For researchers and professionals in drug development, a thorough understanding of this property is not merely academic but a practical necessity for ensuring the quality, stability, and efficacy of their work. By providing a consolidated resource of quantitative data, detailed experimental protocols, and insights into its practical implications, this guide serves as an essential tool for navigating the complexities associated with this important chemical compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]
- 3. Hygroscopy - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. medshadow.org [medshadow.org]
- 8. jocpr.com [jocpr.com]
safety precautions for handling Iron(III) chloride hexahydrate in the lab
An In-depth Technical Guide to the Safe Handling of Iron(III) Chloride Hexahydrate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (FeCl₃·6H₂O) is a common laboratory reagent with diverse applications in research and development, including as a Lewis acid catalyst in organic synthesis, a flocculant in water treatment, and in various analytical procedures. While a valuable tool, its corrosive and toxic properties necessitate strict adherence to safety protocols to mitigate risks to laboratory personnel and the environment. This guide provides a comprehensive overview of the essential safety precautions for handling this compound, tailored for a technical audience.
Hazard Identification and Classification
This compound is classified as a hazardous substance. A thorough understanding of its potential dangers is the foundation of safe laboratory practice.
GHS Hazard Statements:
Potential Health Effects:
-
Eye Contact: Causes severe eye burns and risk of serious, irreversible damage.[6][7] Direct contact can lead to pain, tearing, and sensitivity to light.[6]
-
Skin Contact: Causes skin burns and irritation.[6][7] Prolonged or repeated exposure can lead to chemical burns.[6]
-
Ingestion: Harmful if swallowed.[6][7] Ingestion can cause chemical burns to the mouth, throat, and gastrointestinal tract.[6] Overdose of iron compounds can lead to corrosive effects on the gastrointestinal mucosa, potentially followed by necrosis and perforation.[1][8]
-
Inhalation: Causes chemical burns to the respiratory tract.[7][9] Dust inhalation may be harmful.[10]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior under various laboratory conditions.
| Property | Value |
| Molecular Formula | FeCl₃·6H₂O[1] |
| Molar Mass | 270.30 g/mol [1][3][11] |
| Appearance | Yellow to brown, odorless solid[9] |
| Melting Point | Approximately 37 °C (99 °F)[3][5][10] |
| Boiling Point | 280 - 285 °C (decomposes)[3][8] |
| Density | ~1.82 g/cm³ at 20 °C[5] |
| Solubility in Water | ~920 g/L at 20 °C[5] |
| pH | 1.8 (10 g/L solution at 25 °C)[5][8] |
Exposure Controls and Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following engineering controls and personal protective equipment must be utilized when handling this compound.
| Control Parameter | Recommendation |
| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood.[6][12][13] Ensure that eyewash stations and safety showers are readily accessible.[13][14] |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[1][4][6] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit.[4][12][15] |
| Respiratory Protection | If dust formation is likely, use a NIOSH/MSHA-approved respirator with appropriate cartridges.[4][6][13] |
Occupational Exposure Limits:
Safe Handling and Storage Procedures
Proper handling and storage are critical to preventing accidents and maintaining the integrity of the chemical.
Handling:
-
Avoid all personal contact, including inhalation of dust.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][6]
-
Minimize dust generation and accumulation.[12]
-
Use only in a chemical fume hood.[12]
Storage:
-
Store in a cool, dry, well-ventilated area.[6]
-
Keep containers tightly closed to prevent moisture absorption as the material is hygroscopic.[5][13]
-
Store away from incompatible materials such as strong oxidizing agents, metals, and strong bases.[2][14]
-
Store in original, corrosive-resistant containers.[1][6] Do not use metal containers.[16]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][11] Seek immediate medical attention. |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation persists, consult a physician.[2] |
| Ingestion | Do NOT induce vomiting.[17] Rinse mouth with water.[1][11] Drink plenty of water.[2] Seek immediate medical attention.[4][11] |
| Inhalation | Move the person to fresh air.[2][11] If not breathing, give artificial respiration.[1] Seek medical attention if symptoms persist.[2][11] |
Spill and Disposal Procedures
Accidental spills must be handled promptly and safely.
Spill Cleanup:
-
Evacuate the area.
-
Wear appropriate personal protective equipment (see Section 4).
-
For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1][6]
-
For major spills, contain the spill with sand or earth.[6]
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow involving this compound, highlighting critical safety checkpoints.
Caption: Experimental workflow with safety checkpoints.
Conclusion
While this compound is a versatile and widely used laboratory chemical, its inherent hazards demand a meticulous and informed approach to safety. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can minimize risks and ensure a safe laboratory environment. Continuous review of safety procedures and a commitment to a strong safety culture are paramount when working with this and other hazardous materials.
References
- 1. geneseo.edu [geneseo.edu]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. sds.mcmaster.ca [sds.mcmaster.ca]
- 4. ecplabchem.co.nz [ecplabchem.co.nz]
- 5. carlroth.com [carlroth.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdn.lasec.co.za [cdn.lasec.co.za]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound(10025-77-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Respiratory protection equipments FeCl3.6H2O (iron(iii) chloride), CAS number 10025-77-1 [en.gazfinder.com]
- 11. carlroth.com [carlroth.com]
- 12. westliberty.edu [westliberty.edu]
- 13. fishersci.com [fishersci.com]
- 14. media.laballey.com [media.laballey.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. ecacs.ca [ecacs.ca]
- 17. farnell.com [farnell.com]
The Role of Water of Hydration in the Reactivity of Ferric Chloride Hexahydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) chloride, a compound of significant interest in chemical synthesis, exists in both anhydrous (FeCl₃) and hydrated forms, with the hexahydrate (FeCl₃·6H₂O) being the most common. While often considered interchangeable in introductory chemistry, the six molecules of water of hydration in FeCl₃·6H₂O play a crucial and multifaceted role in modulating its reactivity. This technical guide provides a comprehensive overview of the influence of these water molecules, detailing their impact on the compound's structure, acidity, and catalytic activity in a variety of organic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile and economical reagent.
The Structure of Ferric Chloride Hexahydrate: More Than Just a Hydrate
In the solid state and in aqueous solution, ferric chloride hexahydrate does not exist as a simple salt. Instead, the iron(III) ion is coordinated by six water molecules to form the hexaaquairon(III) complex cation, [Fe(H₂O)₆]³⁺. The chloride ions remain as counter-ions. This coordination of water molecules to the central iron atom is the primary determinant of the compound's distinct reactivity compared to its anhydrous counterpart.
The high positive charge of the Fe³⁺ ion polarizes the O-H bonds of the coordinated water molecules, increasing their acidity. This polarization is a key feature that bestows Brønsted-Lowry acidity upon the complex, a characteristic absent in anhydrous FeCl₃.
Caption: Structure of the hexaaquairon(III) complex in FeCl₃·6H₂O.
The Dual Acidity of FeCl₃·6H₂O: A Brønsted and Lewis Acid
The presence of coordinated water molecules imparts a dual acidic character to FeCl₃·6H₂O, allowing it to act as both a Brønsted-Lowry acid and a Lewis acid.
Brønsted-Lowry Acidity through Hydrolysis
The polarization of the O-H bonds in the [Fe(H₂O)₆]³⁺ complex facilitates the release of a proton (H⁺) to the surrounding medium, a process known as hydrolysis. This makes aqueous solutions of FeCl₃·6H₂O acidic. The equilibrium for the first hydrolysis step is:
[Fe(H₂O)₆]³⁺ + H₂O ⇌ [Fe(H₂O)₅(OH)]²⁺ + H₃O⁺
This Brønsted acidity plays a significant role in acid-catalyzed reactions where a proton source is required.
Caption: Hydrolysis of the hexaaquairon(III) ion.
Modified Lewis Acidity
While anhydrous FeCl₃ is a potent Lewis acid due to the electron-deficient iron center, the coordination of water molecules in FeCl₃·6H₂O moderates this Lewis acidity. The water ligands donate electron density to the iron center, making it a "softer" Lewis acid. This modulation is crucial for its catalytic activity, as it can prevent unwanted side reactions and decomposition of sensitive substrates that may occur with the more aggressive anhydrous form.
Catalytic Applications: The Advantage of Hydration
The unique properties endowed by the water of hydration make FeCl₃·6H₂O an effective and often superior catalyst in a range of organic transformations. Its low cost, low toxicity, and tolerance to air and moisture make it an attractive "green" catalyst.
Friedel-Crafts Reactions
FeCl₃·6H₂O is an efficient catalyst for Friedel-Crafts alkylation and acylation reactions.[1] While anhydrous FeCl₃ is a stronger Lewis acid, it can lead to rearrangements and over-alkylation. The milder nature of FeCl₃·6H₂O often provides better selectivity and cleaner reactions. For instance, in the chloroacetylation of phenols, anhydrous FeCl₃ was found to favor O-acylation, whereas FeCl₃·6H₂O enhanced C-acylation to hydroxyphenacyl chlorides.[2]
Esterification Reactions
FeCl₃·6H₂O has been demonstrated to be a versatile catalyst for the esterification of steroid alcohols with fatty acids. The reaction proceeds efficiently under azeotropic reflux in mesitylene (B46885). The proposed mechanism involves the activation of the carboxylic acid through ligand exchange of a water molecule on the iron center with the carboxylate group, followed by nucleophilic attack of the alcohol.
Intramolecular Allylic Amination
A facile and efficient iron-catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols to afford 1,2-dihydroquinoline (B8789712) and quinoline (B57606) derivatives has been developed using FeCl₃·6H₂O as the catalyst.[3] The reaction proceeds smoothly under mild conditions with good yields. This method is environmentally friendly, utilizing an inexpensive iron catalyst and tolerating the presence of water and air.[3]
Reduction of Nitroarenes
An operationally simple and reusable catalytic system for the highly selective reduction of nitroarenes to anilines has been developed using FeCl₃·6H₂O in association with a cationic 2,2'-bipyridyl ligand in water.[4] This procedure is conducted under air and provides high to excellent yields of aniline (B41778) derivatives.[4]
Data Presentation: Quantitative Comparison and Reaction Data
The following tables summarize quantitative data from various studies, highlighting the catalytic efficiency of FeCl₃·6H₂O.
Table 1: Comparison of Anhydrous FeCl₃ and FeCl₃·6H₂O in Chloroacetylation of Phenols [2]
| Substrate | Catalyst | Product Distribution (O-acylation : C-acylation) | Total Yield (%) |
| Phenol | Anhydrous FeCl₃ | 85 : 15 | 92 |
| Phenol | FeCl₃·6H₂O | 30 : 70 | 88 |
| 4-Methoxyphenol | Anhydrous FeCl₃ | 90 : 10 | 95 |
| 4-Methoxyphenol | FeCl₃·6H₂O | 25 : 75 | 91 |
Table 2: FeCl₃·6H₂O Catalyzed Aza-Friedel-Crafts Reaction [2][5]
| Arene/Heteroarene | Aldehyde | Product Yield (%) |
| 1,3,5-Trimethoxybenzene | Benzaldehyde | 86 |
| 2-Methylfuran | 4-Chlorobenzaldehyde | 92 |
| Indole | Benzaldehyde | 72 (Triarylmethane) |
Table 3: FeCl₃·6H₂O Catalyzed Esterification of Cholesterol with Fatty Acids
| Fatty Acid | Reaction Time (h) | Yield (%) |
| Stearic Acid | 12 | 89 |
| Stearic Acid | 24 | 100 |
| Oleic Acid | 24 | 98 |
| Linoleic Acid | 24 | 97 |
Experimental Protocols
General Procedure for Aza-Friedel-Crafts Reaction[2][6]
To a stirred solution of the arene/heteroarene (1.0 mmol) and the aldehyde (1.1 mmol) in toluene (B28343) (2 mL) was added tert-butyl carbamate (B1207046) (1.2 mmol) and FeCl₃·6H₂O (0.05 mmol, 5 mol%). The reaction mixture was stirred at room temperature for the specified time. After completion of the reaction (monitored by TLC), the mixture was diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel.
General Procedure for Esterification of Cholesterol[3]
A mixture of cholesterol (1.0 mmol), a fatty acid (1.2 mmol), and FeCl₃·6H₂O (0.01 mmol, 1 mol%) in mesitylene (10 mL) was refluxed with a Dean-Stark trap for 24 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was dissolved in chloroform (B151607) and washed with a saturated aqueous solution of NaHCO₃ and brine. The organic layer was dried over anhydrous Mg₂SO₄, filtered, and concentrated. The crude product was purified by column chromatography on silica gel.
Mechanistic Insights: The Role of Water at the Molecular Level
Computational studies, particularly Density Functional Theory (DFT), have provided valuable insights into the mechanistic role of the water of hydration. In the iron(III)-catalyzed ketalization of glycerol, DFT calculations modeled the active species as [Fe(H₂O)₆]³⁺. The proposed catalytic cycle involves the displacement of a water molecule by the substrate (acetone), which then activates the carbonyl group for nucleophilic attack by glycerol.[6] The water molecule acts as a leaving group and is regenerated at the end of the cycle.
References
Methodological & Application
Application Note: Iron(III) Chloride Hexahydrate as an Efficient and Eco-Friendly Catalyst for Friedel-Crafts Acylation
Audience: Researchers, scientists, and drug development professionals.
Introduction The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones, which are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Traditionally, this reaction requires stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which are often moisture-sensitive and generate significant hazardous waste.[1][3] Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has emerged as a superior alternative catalyst.[4] It is inexpensive, readily available, less toxic, and highly efficient in catalytic amounts, aligning with the principles of green chemistry.[5][6] This document provides detailed protocols and performance data for using FeCl₃·6H₂O in Friedel-Crafts acylation reactions.
Mechanism of Catalysis Iron(III) chloride acts as a Lewis acid, activating the acylating agent (an acyl chloride or anhydride).[3][7] The iron(III) center coordinates to a halogen or oxygen atom of the acylating agent, which facilitates the cleavage of the C-Cl or C-O bond.[8] This process generates a highly electrophilic, resonance-stabilized acylium ion.[7][8][9] The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex (an arenium ion intermediate).[9] Finally, deprotonation of this intermediate restores aromaticity and yields the final aryl ketone product, regenerating the catalyst for subsequent cycles.[7]
Caption: Mechanism of FeCl₃-catalyzed Friedel-Crafts Acylation.
Experimental Protocols & Data
Protocol 1: Acylation of Activated Arenes in Propylene (B89431) Carbonate
This protocol describes an environmentally friendly method for the acylation of activated arenes using either acyl chlorides or acid anhydrides with a low loading of FeCl₃·6H₂O in propylene carbonate (PC), a green solvent.[5]
Materials:
-
Arene (e.g., anisole, 1,3-dimethoxybenzene, m-xylene)
-
Acylating agent (e.g., aromatic acyl chloride or acid anhydride)
-
This compound (FeCl₃·6H₂O)
-
Propylene Carbonate (PC)
-
8 mL pressure tube with a stirrer bar
Procedure:
-
To an 8 mL pressure tube, add the arene (1.2 mmol for acyl chlorides; 1.0 mmol for anhydrides), the acylating agent (1.0 mmol for acyl chlorides; 2.0 mmol for anhydrides), and this compound (5 mol%).[5]
-
Add propylene carbonate (1.0 mL) to the mixture.[5]
-
Seal the pressure tube and place it in a preheated oil bath at 80 °C.[5]
-
Stir the reaction mixture for the required time (typically 2-10 hours), monitoring progress by TLC.[5]
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aromatic ketone.
General Experimental Workflow
Caption: General workflow for FeCl₃-catalyzed acylation.
Data Summary: Catalyst Optimization and Substrate Scope
The optimal catalyst loading was found to be 5 mol%, which provided the highest catalytic activity without compromising yield.[5] Heating is necessary, as reactions at room temperature show significantly lower conversion.[5]
Table 1: Optimization of Catalyst Loading
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 2 | PC | 80 | 82 (Conversion) | [5] |
| 2 | 5 | PC | 80 | 95 (Conversion) | [5] |
| 3 | 10 | PC | 80 | 95 (Conversion) | [5] |
| 4 | 5 | Toluene (B28343) | Reflux | 55 (Yield) | [6] |
| 5 | 10 | Toluene | Reflux | 92 (Yield) |[6] |
Table 2: Acylation of Activated Arenes with Aromatic Acyl Chlorides Reaction Conditions: Arene (1.2 mmol), Acyl Chloride (1 mmol), FeCl₃·6H₂O (5 mol%), PC (1 mL), 80 °C.[5]
| Entry | Arene | Acyl Chloride | Time (h) | Product Yield (%) | Reference |
| 1 | Anisole | Benzoyl chloride | 3 | 92 | [5] |
| 2 | Anisole | 4-Methylbenzoyl chloride | 4 | 90 | [5] |
| 3 | Anisole | 4-Methoxybenzoyl chloride | 4 | 88 | [5] |
| 4 | 1,3-Dimethoxybenzene | Benzoyl chloride | 3 | 91 | [5] |
| 5 | m-Xylene | Benzoyl chloride | 10 | 76 | [5] |
Protocol 2: Synthesis of Coumarins via Pechmann Condensation
This protocol utilizes FeCl₃·6H₂O to catalyze the Pechmann condensation of phenols with β-ketoesters, a reaction that involves a key intramolecular Friedel-Crafts acylation step to form the coumarin (B35378) scaffold.[6]
Materials:
-
Phenol (B47542) (e.g., resorcinol)
-
β-ketoester (e.g., methyl acetoacetate)
-
This compound (FeCl₃·6H₂O)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the phenol (3 mmol), β-ketoester (3 mmol), and this compound (10 mol%, 0.3 mmol).[6]
-
Add toluene (10 mL) as the solvent.[6]
-
Heat the mixture to reflux and maintain for the required time (typically 16 hours).[6]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the pure coumarin product.[6]
Table 3: Synthesis of Coumarins via Pechmann Reaction Reaction Conditions: Phenol (3 mmol), β-ketoester (3 mmol), FeCl₃·6H₂O (10 mol%), Toluene (10 mL), Reflux, 16 h.[6]
| Entry | Phenol | β-Ketoester | Product Yield (%) | Reference |
| 1 | Resorcinol | Methyl acetoacetate | 92 | [6] |
| 2 | Resorcinol | Ethyl acetoacetate | 95 | [6] |
| 3 | Phloroglucinol | Ethyl acetoacetate | 98 | [6] |
| 4 | Orcinol | Ethyl acetoacetate | 94 | [6] |
Advantages and Applications The use of this compound as a catalyst for Friedel-Crafts acylation offers several distinct advantages:
-
Cost-Effective and Abundant: Iron is a highly abundant and inexpensive metal, making the catalyst economically viable for large-scale synthesis.[6][10]
-
Low Toxicity and Eco-Friendly: Compared to traditional Lewis acids like AlCl₃, FeCl₃ is less toxic and more environmentally benign.[1][5] The ability to use it in catalytic amounts further reduces waste generation.[1]
-
High Efficiency: The catalyst demonstrates high efficiency at low loadings (as low as 5 mol%), providing good to excellent yields of aromatic ketones.[5]
-
Versatility: It is effective for the acylation of various activated arenes and can be used in different reaction types, such as the Pechmann condensation.[5][6]
These attributes make FeCl₃·6H₂O an attractive catalyst for applications in drug discovery and process development, where efficiency, cost, and environmental impact are critical considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ucwv.edu [ucwv.edu]
- 5. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 10. FeCl3-Catalyzed Reduction of Ketones and Aldehydes to Alkane Compounds [organic-chemistry.org]
Application Notes and Protocols: Iron(III) Chloride Hexahydrate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) is a versatile and inexpensive Lewis acid catalyst that has garnered significant attention in organic synthesis. Its low toxicity, ready availability, and effectiveness under mild reaction conditions make it an attractive alternative to more hazardous or expensive reagents.[1][2] This document provides detailed application notes and protocols for the use of this compound in several key organic transformations relevant to pharmaceutical and fine chemical synthesis.
Key Applications and Protocols
Esterification of Steroid Alcohols and Fatty Acids
This compound is an efficient catalyst for the esterification of steroid alcohols with fatty acids, a reaction valuable in the synthesis of various bioactive molecules and materials.[3] The reaction typically proceeds under azeotropic reflux conditions.
Experimental Protocol: Esterification of Cholesterol with Stearic Acid [4]
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cholesterol (1.0 mmol), stearic acid (1.0 mmol), and mesitylene (B46885) (20 mL).
-
Add this compound (0.01 mmol, 1 mol%).
-
Heat the reaction mixture to reflux and continue for 24 hours, with azeotropic removal of water.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford cholesteryl stearate.
Quantitative Data: Esterification of Steroid Alcohols [4][5]
| Steroid Alcohol | Fatty Acid | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| Cholesterol | Stearic Acid | 1 | Mesitylene | 12 | 89 |
| Cholesterol | Stearic Acid | 1 | Mesitylene | 24 | 100 |
| Ergosterol | Palmitic Acid | 1 | Mesitylene | 24 | 92 |
| Stigmasterol | Myristic Acid | 1 | Mesitylene | 24 | 95 |
| Cholesterol | Stearic Acid | 1 | Solvent-free | 24 | 95 |
Pechmann Condensation for Coumarin Synthesis
The Pechmann condensation is a classic method for synthesizing coumarins, which are important scaffolds in many pharmaceuticals. This compound serves as an effective catalyst for the condensation of phenols with β-ketoesters.[6]
Experimental Protocol: Synthesis of 7-hydroxy-4-methylcoumarin [7]
-
In a round-bottom flask, combine resorcinol (B1680541) (3 mmol) and ethyl acetoacetate (B1235776) (3 mmol) in toluene (B28343) (10 mL).
-
Add this compound (0.3 mmol, 10 mol%).
-
Heat the mixture to reflux and maintain for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water (50 mL).
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure 7-hydroxy-4-methylcoumarin.
Quantitative Data: Pechmann Condensation [7]
| Phenol | β-Ketoester | Catalyst Loading (mol%) | Solvent | Temperature | Time (h) | Yield (%) |
| Resorcinol | Methyl acetoacetate | 10 | Toluene | Reflux | 16 | 92 |
| Resorcinol | Methyl acetoacetate | 5 | Toluene | Reflux | 16 | 55 |
| Resorcinol | Methyl acetoacetate | 20 | Toluene | Reflux | 16 | 63 |
| Resorcinol | Methyl acetoacetate | 10 | Ethanol | Reflux | 16 | 40 |
| Phloroglucinol | Ethyl acetoacetate | 10 | Toluene | Reflux | 16 | 85 |
| Orcinol | Ethyl acetoacetate | 10 | Toluene | Reflux | 16 | 78 |
Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with diverse biological activities. Using this compound as a catalyst significantly improves yields and reduces reaction times compared to the classical acid-catalyzed method.[8]
Experimental Protocol: Synthesis of Monastrol Analogue [8]
-
To a solution of 3-hydroxybenzaldehyde (B18108) (10 mmol), ethyl acetoacetate (10 mmol), and urea (B33335) (15 mmol) in ethanol (30 mL), add this compound (1 mmol, 10 mol%).
-
Stir the mixture at reflux for 4-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry.
-
Recrystallize the solid from ethanol to yield the pure dihydropyrimidinone.
Quantitative Data: Biginelli Reaction [8]
| Aldehyde | β-Ketoester | Catalyst | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | FeCl₃·6H₂O | 4 | 91 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | FeCl₃·6H₂O | 4 | 95 |
| 4-Methylbenzaldehyde | Methyl acetoacetate | FeCl₃·6H₂O | 5 | 89 |
| Furfural | Ethyl acetoacetate | NiCl₂·6H₂O | 4 | 85 |
Deprotection of Acetals
Acetals are common protecting groups for carbonyl compounds in organic synthesis. This compound provides a mild and efficient method for their deprotection.[9]
Experimental Protocol: Deprotection of Cinnamaldehyde (B126680) 1,3-Dioxane (B1201747) [9]
-
Dissolve cinnamaldehyde 1,3-dioxane (0.34 mmol) in dichloromethane (B109758) (5 mL) in a round-bottom flask at room temperature.
-
Add this compound (1.19 mmol, 3.5 equiv).
-
Stir the resulting suspension for 15 minutes.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by passing it through a short silica gel plug to afford cinnamaldehyde.
Quantitative Data: Deprotection of Acetals [9]
| Substrate | Time (min) | Temperature | Yield (%) |
| Benzaldehyde dimethyl acetal | 15 | Room Temp. | 95 |
| 4-tert-Butylcyclohexanone ethylene (B1197577) ketal | 15 | Room Temp. | 98 |
| Dihydrocinnamaldehyde 1,3-dioxolane | 15 | Room Temp. | 92 |
| Cinnamaldehyde 1,3-dioxane | 15 | Room Temp. | 94 |
| Octanal diethyl acetal | 15 | Room Temp. | 96 |
Visualized Workflows and Mechanisms
Caption: General experimental workflow for FeCl₃·6H₂O catalyzed reactions.
Caption: Proposed mechanism for the Pechmann condensation.
Caption: Simplified mechanism of the Biginelli reaction.
Conclusion
This compound is a powerful and practical catalyst for a range of organic transformations that are fundamental to drug discovery and development. The protocols and data presented here demonstrate its utility in achieving high yields under relatively mild and often environmentally benign conditions. Its low cost and ease of handling further solidify its role as a valuable tool in the modern organic synthesis laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FeCl3·6H2O as a Versatile Catalyst for the Esterification of Steroid Alcohols with Fatty Acids [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalysis of the Biginelli Reaction by Ferric and Nickel Chloride Hexahydrates. One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones [organic-chemistry.org]
- 9. datapdf.com [datapdf.com]
Application Notes & Protocols: Synthesis of Iron Oxide Nanoparticles Using Iron(III) Chloride Hexahydrate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Iron oxide nanoparticles (IONPs), particularly magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), are of significant interest in biomedical fields due to their unique superparamagnetic properties, biocompatibility, and low toxicity.[1][2] These properties make them ideal candidates for applications such as Magnetic Resonance Imaging (MRI) contrast agents, targeted drug delivery, hyperthermia cancer therapy, and tissue repair.[2][3][4] Iron(III) chloride hexahydrate (FeCl₃·6H₂O) is a common, cost-effective, and versatile precursor for synthesizing IONPs with controlled size, shape, and magnetic properties.[3]
This document provides detailed protocols for three common synthesis methods using FeCl₃·6H₂O: co-precipitation, hydrothermal synthesis, and thermal decomposition.
Co-Precipitation Method
Co-precipitation is a widely used method due to its simplicity, high yield, and ability to be performed at or near room temperature.[5][6] The process typically involves the stoichiometric precipitation of Fe²⁺ and Fe³⁺ ions in an alkaline solution.[7]
Experimental Protocol
Materials:
-
This compound (FeCl₃·6H₂O)
-
Ammonium hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH)[7][9]
-
Deionized water (degassed)
Equipment:
-
Three-neck flask
-
Magnetic stirrer with heating plate
-
Burette or dropping funnel
-
Permanent magnet for washing
-
Centrifuge
-
Oven or furnace
Procedure:
-
Prepare Iron Salt Solution: Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio.[5][7] For example, dissolve 0.02 mol of FeCl₃·6H₂O and 0.01 mol of FeCl₂·4H₂O in 100 mL of degassed deionized water.[7]
-
Stirring: Transfer the solution to a three-neck flask and stir vigorously (e.g., 1500 rpm) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Fe²⁺ ions.[8][10]
-
Precipitation: Add an alkaline solution (e.g., 25% NH₄OH or 1.5 M NaOH) dropwise into the iron salt solution while maintaining vigorous stirring.[8][9] The solution will turn from orange to black, indicating the formation of magnetite (Fe₃O₄) nanoparticles.[10][11] Continue adding the base until the pH reaches a value between 9 and 11.[12][13]
-
Aging & Heating: The reaction can be carried out at room temperature or heated to temperatures around 80°C to improve crystallinity.[7][8] Continue stirring for 1-2 hours after adding the base.[8][9]
-
Washing: Separate the black precipitate from the solution using a strong permanent magnet (magnetic decantation).[10] Wash the nanoparticles several times with deionized water and then with ethanol (B145695) until the supernatant is neutral.
-
Drying: Dry the resulting black powder in an oven at a suitable temperature (e.g., 80°C for 2 hours) or calcine at higher temperatures (e.g., 500°C for 4 hours) to potentially induce a phase change to hematite (B75146) (α-Fe₂O₃).[9]
Data Presentation: Co-Precipitation Parameters
| Precursors (Molar Ratio) | Base | Rate of Addition | Temperature (°C) | Resulting Avg. Particle Size | Reference |
| FeCl₃·6H₂O / FeCl₂·4H₂O (2:1) | NaOH | Slow (1.0 mL/min) | 25 | ~11.0 nm | [7] |
| FeCl₃·6H₂O / FeCl₂·4H₂O (2:1) | NaOH | Fast | 25 | < 11.0 nm | [7] |
| FeCl₃·6H₂O / FeCl₂·4H₂O (2:1) | N(CH₃)₄OH | Slow | 70 | ~12 nm | [10] |
| FeCl₃·6H₂O only | NH₄OH | Dropwise | 80 | 20 nm (as-prepared), 30 nm (annealed) | [9] |
Workflow Visualization
Caption: Workflow for iron oxide nanoparticle synthesis via co-precipitation.
Hydrothermal Synthesis Method
The hydrothermal method involves a chemical reaction in a sealed, heated aqueous solution, which allows for precise control over particle size, morphology, and crystallinity.
Experimental Protocol
Materials:
-
This compound (FeCl₃·6H₂O)
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)[14]
-
Optional: Surfactant (e.g., Polyvinylpyrrolidone - PVP)[14][15]
-
Deionized water
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer with heating plate
-
Oven
Procedure:
-
Prepare Precursor Solution: Dissolve FeCl₃·6H₂O in deionized water. For example, dissolve 2g of FeCl₃·6H₂O in 50 mL of water.
-
Adjust pH: While stirring, add an alkaline solution (e.g., 2M NH₄OH) to the precursor solution to adjust the pH. A pH of 9 is commonly used.
-
Transfer to Autoclave: Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave. If using surfactants or reducing agents for shape control (e.g., to form nanorods), they should be added at this stage.[14]
-
Hydrothermal Treatment: Seal the autoclave and heat it in an oven to the desired temperature (e.g., 60, 100, or 160°C) for a specific duration (e.g., 8 hours). The temperature significantly influences the final particle size and crystallinity.
-
Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation or magnetic decantation.
-
Final Steps: Wash the product multiple times with deionized water and ethanol to remove any unreacted reagents. Dry the final powder in an oven.
Data Presentation: Hydrothermal Synthesis Parameters
| Precursor | Temperature (°C) | Time (h) | Resulting Avg. Crystallite Size | Morphology | Reference |
| FeCl₃·6H₂O | 60 | 8 | 23 nm | Agglomerated dots | |
| FeCl₃·6H₂O | 100 | 8 | 12 nm | Agglomerated dots | |
| FeCl₃·6H₂O | 160 | 8 | 11.7 nm | Nanorods | |
| FeCl₃·6H₂O | 75 | 36 | 138-250 nm (length) | Rods | [14][15] |
Workflow Visualization
References
- 1. Development and use of iron oxide nanoparticles (Part 1): Synthesis of iron oxide nanoparticles for MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nanorh.com [nanorh.com]
- 5. Synthesis and characterization of magnetite nanoparticles by co-precipitation method coated with biocompatible compounds and evaluation of in-vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room Temperature Co-Precipitation Synthesis of Magnetite Nanoparticles in a Large pH Window with Different Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.che.utah.edu [my.che.utah.edu]
- 8. phcog.com [phcog.com]
- 9. scispace.com [scispace.com]
- 10. rsc.org [rsc.org]
- 11. youtube.com [youtube.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Co-precipitation in aqueous solution synthesis of magnetite nanoparticles using iron(III) salts as precursors - Arabian Journal of Chemistry [arabjchem.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols: Iron(III) Chloride Hexahydrate in Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has emerged as a versatile, inexpensive, and environmentally benign Lewis acid catalyst in a variety of organic transformations.[1][2] Its utility in protecting group chemistry is particularly noteworthy, offering mild and efficient conditions for the protection and deprotection of common functional groups such as alcohols, phenols, amines, and carbonyls.[1][3] This document provides detailed application notes and protocols for the use of this compound in this context, aimed at researchers, scientists, and professionals in drug development.
Applications in Protecting Group Chemistry
This compound catalyzes a range of protection and deprotection reactions, demonstrating broad applicability and, in many cases, excellent chemoselectivity.
Protection of Alcohols and Phenols
a) Tetrahydropyranylation: The protection of alcohols and phenols as tetrahydropyranyl (THP) ethers is a common transformation in multi-step synthesis. A highly efficient protocol utilizes nanoencapsulated FeCl₃ in linear polystyrene as a recoverable and reusable catalyst.[4][5][6] This method allows for the facile conversion of primary, secondary, and tertiary alcohols, as well as phenols, to their corresponding THP ethers in high yields and with short reaction times.[4][6]
b) Acetylation: Protic nucleophiles, including alcohols and phenols, can be efficiently acetylated using acetic anhydride (B1165640) with a catalytic amount of FeCl₃·6H₂O under solvent-free conditions.[7][8][9] This eco-friendly protocol is rapid and often provides quantitative yields, minimizing the need for chromatographic purification.[7][8]
Protection of Carbonyl Compounds
a) Acetal (B89532) Formation: this compound is an effective catalyst for the protection of aldehydes and ketones as cyclic acetals.[10] This method is particularly useful for the formation of 1,3-dioxolanes and 1,3-dioxanes from the corresponding diols and carbonyl compounds under mild conditions.[10]
b) Acylal Formation from Aldehydes: In the presence of a catalytic amount of poly(vinyl chloride) supported ferric chloride, a variety of aldehydes can be converted into acylals rapidly and conveniently at room temperature with excellent yields.[3]
Protection of Amines
a) N-Boc Protection: Amines are efficiently protected as their tert-butyloxycarbonyl (BOC) derivatives using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of FeCl₃.[11] This method is applicable to a wide range of aliphatic, aromatic, and heteroaromatic amines.[11]
Deprotection of Protected Functional Groups
a) Cleavage of Silyl (B83357) Ethers: Catalytic amounts of FeCl₃ in methanol (B129727) provide a very mild and environmentally friendly method for the removal of silyl protecting groups.[12][13] The reaction is particularly effective for cleaving triethylsilyl (TES) ethers, which can be removed within minutes at room temperature.[12][13] The method also shows selectivity, allowing for the differentiation between different silyl groups, with the lability following the order: TES > TBS (tert-butyldimethylsilyl) > TIPS (triisopropylsilyl).[12]
b) Deprotection of Acetals and Ketals: FeCl₃·6H₂O serves as a mild hydrolytic agent for the deprotection of acetals and ketals, including those that are typically difficult to remove under mild conditions, such as 1,3-dioxanes.[14][15] A versatile system using FeCl₃·6H₂O in the presence of acetaldehyde (B116499) has been developed for the deprotection of a wide range of acetals and ketals via a transacetalization process.[16][17] This method is highly chemoselective.[16][17]
c) Deprotection of Benzyl (B1604629) and Methoxyphenylmethyl (MPM) Ethers: Iron(III) chloride can mediate the deprotection of benzyl ethers, as demonstrated in a cascade reaction for the synthesis of fused tetrahydroisoquinoline–tetrahydrofuran systems.[18] Furthermore, FeCl₃ effectively catalyzes the self-cleaving deprotection of 4-methoxyphenylmethyl (MPM) and 2,4-dimethoxyphenylmethyl ethers, allowing for the recovery of the parent alcohol in high purity, often without the need for column chromatography.[19][20]
Quantitative Data Summary
The following tables summarize the quantitative data for various protection and deprotection reactions catalyzed by this compound.
Table 1: Protection of Alcohols and Phenols
| Protection | Substrate | Reagent | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |
| Tetrahydropyranylation | Benzyl alcohol | DHP | PS-NC/FeCl₃ (3) | CH₂Cl₂ | 10 min | 98 | [6] |
| Tetrahydropyranylation | Phenol (B47542) | DHP | PS-NC/FeCl₃ (3) | CH₂Cl₂ | 15 min | 95 | [6] |
| Acetylation | Benzyl alcohol | Ac₂O | FeCl₃·6H₂O (0.2) | Solvent-free | 5 min | 98 | [8] |
| Acetylation | Phenol | Ac₂O | FeCl₃·6H₂O (0.2) | Solvent-free | 2 min | 99 | [8] |
Table 2: Protection of Carbonyls and Amines
| Protection | Substrate | Reagent | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |
| Acetal Formation | Benzaldehyde | Ethylene glycol | FeCl₃·6H₂O (10) | Acetone | 30 min | 95 | |
| Acetal Formation | Cyclohexanone | 1,3-Propanediol | FeCl₃·6H₂O (10) | Acetone | 2 h | 92 | |
| N-Boc Protection | Aniline | (Boc)₂O | FeCl₃ (5) | CH₂Cl₂ | 30 min | 95 | [11] |
| N-Boc Protection | Benzylamine | (Boc)₂O | FeCl₃ (5) | CH₂Cl₂ | 15 min | 98 | [11] |
Table 3: Deprotection of Protected Functional Groups
| Deprotection | Substrate | Catalyst (equiv.) | Solvent | Time | Yield (%) | Reference |
| Silyl Ether (TES) | Cinnamyl-OTES | FeCl₃ (0.0018) | MeOH | 5 min | 99 | [12][13] |
| Silyl Ether (TBS) | 4-Phenylbutyl-OTBS | FeCl₃ (0.066) | MeOH | 3 h | 91 | [13] |
| Silyl Ether (TIPS) | 4-Phenylbutyl-OTIPS | FeCl₃ (0.65) | MeOH | 24 h | 85 | [13] |
| Acetal | Benzaldehyde dimethyl acetal | FeCl₃·6H₂O (3.5) | CH₂Cl₂ | 15 min | 98 | [14] |
| Ketal | Cyclohexanone dimethyl ketal | FeCl₃·6H₂O/Acetaldehyde | CH₂Cl₂ | 1 h | 99 | [16] |
| MPM Ether | Benzyl-OMPM | FeCl₃ (0.1) | CH₂Cl₂ | 1 h | 95 | [19] |
Experimental Protocols
Protocol 1: General Procedure for the Tetrahydropyranylation of Alcohols Catalyzed by Polystyrene-Nanoencapsulated FeCl₃[6]
-
To a solution of the alcohol (1 mmol) in dichloromethane (B109758) (5 mL), add 3,4-dihydro-2H-pyran (DHP, 1.1 mmol).
-
Add the polystyrene-nanoencapsulated FeCl₃ catalyst (PS-NC/FeCl₃, 3 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the catalyst.
-
Wash the filtrate with a saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure THP ether.
Protocol 2: General Procedure for the Acetylation of Alcohols and Phenols[8]
-
To a mixture of the alcohol or phenol (1 mmol) and acetic anhydride (1.2 mmol), add FeCl₃·6H₂O (0.2 mol%).
-
Stir the reaction mixture at room temperature under solvent-free conditions.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with diethyl ether.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the pure acetylated product.
Protocol 3: General Procedure for the Deprotection of Silyl Ethers[13][14]
-
To a solution of the silyl ether (1 mmol) in methanol, add a catalytic amount of FeCl₃ (0.0018 - 0.65 equivalents, depending on the silyl group).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a small amount of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 4: General Procedure for the Deprotection of Acetals and Ketals[17][18]
-
To a solution of the acetal or ketal (1 mmol) in dichloromethane, add acetaldehyde and a catalytic amount of FeCl₃·6H₂O.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a short pad of silica (B1680970) gel.
-
Evaporate the solvent and volatile by-products to obtain the deprotected carbonyl compound.
Visualizations
Experimental Workflow for Catalytic Deprotection of Silyl Ethers
Caption: Workflow for FeCl₃-catalyzed deprotection of silyl ethers.
Proposed Mechanism for Lewis Acid-Catalyzed Acetal Formation
Caption: Proposed mechanism for FeCl₃-catalyzed acetal formation.
Logical Relationship in Selective Deprotection of Silyl Ethers
Caption: Lability of silyl ethers in FeCl₃-catalyzed deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. ProChem, Inc. Iron (III) Chloride Hexahydrate - Solution for Water Treatment [prochemonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Iron (III) Chloride Hexahydrate as a Highly Efficient Catalyst fo...: Ingenta Connect [ingentaconnect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3 [organic-chemistry.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. datapdf.com [datapdf.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchportal.unamur.be [researchportal.unamur.be]
- 17. FeCl3·6H2O/acetaldehyde, a versatile system for the deprotection of ketals and acetals via a transacetalization process - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Iron Trichloride-Mediated Cascade Reaction of Aminosugar Derivatives for the Synthesis of Fused Tetrahydroisoquinoline–Tetrahydrofuran Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FeCl3-catalyzed self-cleaving deprotection of methoxyphenylmethyl-protected alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: FeCl₃·6H₂O in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Iron, being the most abundant and one of the least toxic transition metals, presents a cost-effective and environmentally benign alternative to precious metal catalysts like palladium and nickel in cross-coupling reactions.[1] Iron(III) chloride hexahydrate (FeCl₃·6H₂O) is an inexpensive, stable, and readily available precatalyst that has demonstrated significant efficacy in various C-C bond-forming reactions.[2][3] These reactions are distinguished by their often mild conditions and exceptionally high rates, making them valuable tools in organic synthesis for the pharmaceutical and agrochemical industries.[2][4]
This document provides an overview of the applications of FeCl₃·6H₂O in key cross-coupling reactions, detailed experimental protocols, and a summary of reported quantitative data.
Key Applications in Cross-Coupling Reactions
FeCl₃·6H₂O serves as a precatalyst that, upon interaction with organometallic nucleophiles, forms the catalytically active species in situ.[4] While the exact mechanism can be complex and is still a subject of research, it is proposed to involve various oxidation states of iron.[5] The primary applications are centered around reactions involving strong nucleophiles.
-
Kumada-Type Coupling: This is the most common application, involving the coupling of Grignard reagents (organomagnesium halides) with organic halides.[6] Simple iron salts like FeCl₃ are highly effective in catalyzing the reaction between alkyl or aryl Grignard reagents and aryl or heteroaryl chlorides, triflates, and tosylates.[4] A notable advantage is that aryl chlorides, which are often less reactive in palladium-catalyzed systems, are excellent substrates in these iron-catalyzed reactions.[4]
-
Sonogashira-Type Coupling: FeCl₃ has been successfully used to catalyze the coupling of terminal alkynes with aryl iodides.[6] These reactions provide a direct route to substituted alkynes, which are important structural motifs in many natural products and pharmaceuticals. The system often requires a ligand, such as an amine, to achieve good yields.[6]
-
Oxidative C-C Coupling: Iron(III) chloride is also a mild oxidizing agent and can catalyze the oxidative coupling of arenes and other unsaturated compounds, such as phenol (B47542) derivatives and naphthols, to form dimers or oligomers.[7][8]
Data Presentation: Performance in Catalysis
The following tables summarize the performance of FeCl₃·6H₂O as a precatalyst in representative cross-coupling reactions.
Table 1: FeCl₃-Catalyzed Kumada-Type Coupling of Alkyl Grignard Reagents with Aryl Chlorides
| Entry | Aryl Chloride | Alkyl Grignard Reagent | Catalyst Loading (mol%) | Solvent System | Temp (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Chlorobenzonitrile | n-HexylMgBr | 5 | THF/NMP | 0 | 5 min | 91 | [4] |
| 2 | Methyl 4-chlorobenzoate | n-HexylMgBr | 5 | THF/NMP | -20 | 5 min | 88 | [4] |
| 3 | 2-Chloropyridine | n-HexylMgBr | 5 | THF/NMP | 0 | 5 min | 81 | [4] |
| 4 | 4-Chloroanisole | CyclohexylMgBr | 5 | THF/NMP | 25 | 2 h | 85 | [4] |
| 5 | 1-Chloronaphthalene | n-HexylMgBr | 5 | THF/NMP | 0 | 5 min | 92 | [4] |
(Data extracted from reactions catalyzed by Fe(acac)₃, a closely related and often interchangeable simple iron precatalyst for this reaction type).[4]
Table 2: FeCl₃-Catalyzed Sonogashira-Type Coupling of Aryl Iodides with Terminal Alkynes
| Entry | Aryl Iodide | Terminal Alkyne | Ligand/Additive | Base | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Iodobenzene | Phenylacetylene | DMEDA | Cs₂CO₃ | 10 | Toluene (B28343) | 135 | 88 | [6] |
| 2 | 4-Iodotoluene | Phenylacetylene | DMEDA | Cs₂CO₃ | 10 | Toluene | 135 | 92 | [6] |
| 3 | 4-Iodoanisole | Phenylacetylene | DMEDA | Cs₂CO₃ | 10 | Toluene | 135 | 94 | [6] |
| 4 | Iodobenzene | (Trimethylsilyl)acetylene | DMEDA | Cs₂CO₃ | 10 | Toluene | 135 | 90 | [6] |
| 5 | 4-Iodoanisole | (Trimethylsilyl)acetylene | DMEDA | Cs₂CO₃ | 10 | Toluene | 135 | 91 | [6] |
(DMEDA = N,N'-Dimethylethylenediamine)
Visualized Mechanisms and Workflows
The following diagrams illustrate the theoretical catalytic cycle, the process for catalyst activation, and a standard experimental workflow.
Caption: Generalized catalytic cycle for an iron-catalyzed cross-coupling reaction.
Caption: Standard experimental workflow for an iron-catalyzed cross-coupling reaction.
Caption: Logical relationship showing the in situ formation of the active catalyst.
Experimental Protocols
The following are representative protocols for conducting cross-coupling reactions using an iron catalyst. Standard laboratory safety procedures should be followed at all times.
Protocol 1: General Procedure for Iron-Catalyzed Kumada-Type Alkyl-Aryl Cross-Coupling
This protocol is adapted from the highly efficient coupling of aryl chlorides with alkyl Grignard reagents.[4]
-
Materials and Equipment:
-
This compound (FeCl₃·6H₂O) or Iron(III) acetylacetonate (B107027) (Fe(acac)₃)
-
Aryl chloride
-
Alkyl magnesium bromide solution (e.g., 1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Syringes and needles
-
Inert atmosphere setup (Argon or Nitrogen)
-
Ice or cryo-cool bath
-
-
Procedure:
-
To the oven-dried flask under an inert atmosphere, add the iron precatalyst (FeCl₃·6H₂O or Fe(acac)₃, 5 mol%).
-
Add the aryl chloride (1.0 equiv).
-
Add the anhydrous solvents. A common ratio is THF:NMP (4:1).
-
Cool the mixture to the specified reaction temperature (e.g., 0 °C or -20 °C).
-
Slowly add the alkyl Grignard reagent (1.1-1.3 equiv) dropwise via syringe over several minutes while stirring vigorously.
-
Monitor the reaction by TLC or GC-MS. These reactions are often extremely fast and can be complete within 5-10 minutes.
-
Upon completion, quench the reaction by carefully adding an aqueous solution of saturated ammonium (B1175870) chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cross-coupled product.
-
Protocol 2: General Procedure for Iron-Catalyzed Sonogashira-Type Coupling
This protocol is based on the coupling of aryl iodides with terminal alkynes.[6]
-
Materials and Equipment:
-
This compound (FeCl₃·6H₂O)
-
Aryl iodide
-
Terminal alkyne
-
N,N'-Dimethylethylenediamine (DMEDA) ligand
-
Cesium carbonate (Cs₂CO₃) base
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel suitable for heating under an inert atmosphere
-
Inert atmosphere setup (Argon or Nitrogen)
-
Heating mantle or oil bath
-
-
Procedure:
-
To an oven-dried Schlenk tube, add FeCl₃·6H₂O (10 mol%), Cs₂CO₃ (2.0 equiv), and the aryl iodide (1.0 equiv).
-
Seal the tube, evacuate, and backfill with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe.
-
Add the terminal alkyne (1.2-1.5 equiv) and the DMEDA ligand (20 mol%) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at the specified temperature (e.g., 135 °C).
-
Stir the reaction mixture for the required time (e.g., 12-24 hours), monitoring progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure diaryl alkyne product.
-
Concluding Remarks
The use of FeCl₃·6H₂O as a precatalyst offers a practical, scalable, and sustainable alternative for several important cross-coupling reactions.[2] While its substrate scope can be more limited than that of palladium-based systems, particularly concerning functional group tolerance due to the use of strong nucleophiles, it excels in the coupling of readily available and inexpensive aryl chlorides.[4][9] For researchers in process and drug development, iron catalysis provides a powerful tool for building molecular complexity efficiently and economically. Further research into ligand design and mechanistic understanding promises to expand the utility of this earth-abundant metal in organic synthesis.[6][9]
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Recent advances in iron-catalysed cross coupling reactions and their mechanistic underpinning - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QI00295H [pubs.rsc.org]
- 7. Iron(III) chloride in oxidative C-C coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron-Catalyzed C-C and C-Heteroatom Transformations [sas.rochester.edu]
Application Note and Protocol: High-Purity Iron(III) Chloride Hexahydrate for Precise and Efficient Etching of Printed Circuit Boards
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the application of Iron(III) chloride hexahydrate as an etchant for the fabrication of printed circuit boards (PCBs). It details the underlying chemical principles, provides rigorous experimental protocols for the preparation of the etching solution and the etching process, and presents quantitative data on etching parameters. Furthermore, this note includes essential safety and disposal procedures to ensure safe laboratory practices. Visual guides in the form of diagrams for the chemical reaction pathway and the experimental workflow are included to facilitate understanding and implementation.
Introduction
Chemical etching is a fundamental subtractive manufacturing process used in the fabrication of printed circuit boards to selectively remove copper and define the conductive pathways. Iron(III) chloride (ferric chloride) is a widely utilized etchant due to its effectiveness, affordability, and relative safety compared to other etching systems.[1][2] This application note focuses on the use of high-purity this compound (FeCl₃·6H₂O), a stable, crystalline form of ferric chloride that is readily soluble in water. Understanding the kinetics and mechanism of the etching process is critical for achieving high resolution and reproducibility in circuit patterns, which is paramount in research and development settings.
Mechanism of Action: The Chemistry of Copper Etching
The etching of copper by ferric chloride is an oxidation-reduction (redox) reaction.[3] The ferric ions (Fe³⁺) in the solution act as an oxidizing agent, removing electrons from the metallic copper (Cu) and causing it to dissolve into the solution as copper ions. The ferric ions are, in turn, reduced to ferrous ions (Fe²⁺).
The overall chemical reaction can be summarized as follows:
Cu(s) + 2FeCl₃(aq) → CuCl₂(aq) + 2FeCl₂(aq)
In solution, the process is more complex and involves a two-step reaction. Initially, ferric chloride oxidizes copper to copper(I) chloride (cuprous chloride), which is then further oxidized to copper(II) chloride (cupric chloride).[4]
-
FeCl₃ + Cu → FeCl₂ + CuCl
-
FeCl₃ + CuCl → FeCl₂ + CuCl₂
When this compound is dissolved in water, it undergoes hydrolysis, producing hydrochloric acid (HCl).[4]
FeCl₃ + 3H₂O ⇌ Fe(OH)₃ + 3HCl
This inherent acidity helps to prevent the precipitation of insoluble iron(III) hydroxide, which can passivate the copper surface and impede the etching process.[4] The addition of a small amount of hydrochloric acid to the etchant solution can further suppress this hydrolysis and increase the etching rate.[4][5]
Data Presentation: Etching Parameters
The efficiency of the etching process is primarily influenced by the concentration of the ferric chloride solution, the temperature of the bath, and the degree of agitation. The following tables provide a summary of these parameters.
Table 1: Preparation of Ferric Chloride Etching Solutions from Hexahydrate
| Target Concentration (% by weight) | This compound (g) | Deionized Water (mL) |
| 30% | 300 | 700 |
| 40% | 400 | 600 |
| 50% | 500 | 500 |
Data adapted from available mixing ratios.[2]
Table 2: Typical Copper Clad Board Specifications
| Copper Weight (oz/ft²) | Typical Thickness (µm) |
| 0.5 | 17.5 |
| 1.0 | 35 |
| 2.0 | 70 |
Standard industry values.[6][7][8]
Table 3: Etching Rate as a Function of Temperature
| Temperature (°C) | Etch Rate (µm/min) | Approximate Time to Etch 1 oz Copper (35 µm) |
| 25 (Room Temp) | ~ 1.8 - 3.5 | 10 - 20 minutes |
| 40 | ~ 12.7 | ~ 2.75 minutes |
| 50 | > 12.7 | < 2.75 minutes |
Etch rates are approximate and highly dependent on concentration and agitation. Data is derived from various sources indicating typical etch times and specific rate measurements.[2][9][10] Increasing the temperature significantly accelerates the etching process.[2][5] The optimal temperature range is generally considered to be between 40-50°C.[2]
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of the etchant and the PCB etching process.
4.1. Preparation of the Etching Solution
-
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Work in a well-ventilated area or under a fume hood.
-
Materials: this compound (FeCl₃·6H₂O), deionized water, non-metallic container (glass or plastic), non-metallic stirring rod.
-
Procedure:
-
Determine the desired concentration and volume of the etching solution (refer to Table 1).
-
Measure the required volume of deionized water and pour it into the non-metallic container.
-
Slowly add the pre-weighed this compound crystals to the water while stirring continuously with a non-metallic rod. Caution: The dissolution process is exothermic and will generate heat.
-
Continue stirring until all the crystals have completely dissolved.
-
Allow the solution to cool to room temperature before use or heating to the desired etching temperature.
-
4.2. PCB Etching Procedure
-
PCB Preparation: Ensure the copper-clad board has the desired circuit pattern transferred and protected by a suitable etch-resistant mask (e.g., photoresist, toner transfer).
-
Etching Bath Setup: Pour the prepared ferric chloride solution into a non-metallic etching tank or tray. If accelerated etching is desired, gently heat the solution to the optimal temperature range of 40-50°C using a water bath.[2]
-
Immersion: Carefully immerse the prepared PCB into the etching solution. Ensure the entire copper surface is submerged.
-
Agitation: To ensure a uniform etch rate and prevent the accumulation of byproducts on the copper surface, agitate the solution. This can be achieved by gently rocking the tray, using a magnetic stirrer (with a coated stir bar), or employing an aquarium bubbler.
-
Monitoring: Periodically inspect the board to monitor the progress of the etching. The process is complete when all the unprotected copper has been removed. The typical time for a 1 oz copper board is 10-20 minutes at room temperature, but this can be significantly shorter at elevated temperatures.[2][9]
-
Post-Etching Treatment:
-
Once etching is complete, remove the PCB from the etchant using plastic tongs.
-
Immediately rinse the board thoroughly under running water to stop the chemical reaction.
-
Remove the etch-resistant mask using an appropriate solvent (e.g., acetone (B3395972) for toner transfer).
-
Perform a final cleaning of the board and dry it completely.
-
Safety and Disposal
5.1. Safety Precautions
-
Iron(III) chloride is corrosive and can cause skin and eye irritation or burns.[7][8][11] Always handle with appropriate PPE.
-
Avoid inhaling any dust from the hexahydrate crystals.
-
In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.[8]
-
Ferric chloride will stain skin, clothing, and work surfaces.[4]
5.2. Waste Disposal
Used ferric chloride etchant contains dissolved copper, which is an environmental hazard and must not be poured down the drain.[12][13]
-
Neutralization: In a well-ventilated area, slowly add a neutralizing agent such as sodium carbonate (washing soda) or sodium bicarbonate to the used etchant.[12][13] This will cause the solution to fizz as carbon dioxide is released. Continue adding the neutralizer until the pH of the solution is between 7.0 and 8.0 (test with pH paper).
-
Precipitation: The neutralization process will cause the dissolved copper and iron to precipitate out of the solution as a solid sludge (copper carbonate and iron hydroxide).
-
Separation: Allow the sludge to settle at the bottom of the container. Carefully decant the clear liquid. This liquid can be further diluted with water and then disposed of according to local regulations.
-
Sludge Disposal: The remaining sludge contains heavy metals and should be collected in a sealed, labeled container and disposed of as hazardous waste through an approved institutional or municipal program.[12][13]
References
- 1. Photochemical Etching with Ferric Chloride: Benefits and Drawback [conardcorp.com]
- 2. prototypepcbassembly.com [prototypepcbassembly.com]
- 3. The Chemical Connection: The Etch Factor :: I-Connect007 [iconnect007.com]
- 4. p-m-services.co.uk [p-m-services.co.uk]
- 5. How to use ferric chloride for etching? - FUNCMATER [funcmater.com]
- 6. Printed circuit board - Wikipedia [en.wikipedia.org]
- 7. Essential Guide to PCB Copper Thickness Choosing the Right Option - PCBMASTER [pcbmaster.com]
- 8. viasion.com [viasion.com]
- 9. Choosing the Right Etchant: Ferric Chloride vs. Cupric Chloride for PCB Fabrication [allpcb.com]
- 10. filelist.tudelft.nl [filelist.tudelft.nl]
- 11. Chemical Milling - Industry Introductions - RD Chemical Company - Manufacturing Chemists [rdchem.com]
- 12. Copper for PCBs | Sierra Circuits [protoexpress.com]
- 13. alliancechemical.com [alliancechemical.com]
Application Notes: Iron(III) Chloride Hexahydrate as a Mordant in Textile Dyeing Processes
Introduction
In the realm of textile dyeing, particularly with natural colorants, mordants are essential chemical substances that act as a fixative, creating a coordination complex between the dye and the textile fiber. This process not only improves the uptake of the dye but also significantly enhances the wash and light fastness of the final product[1]. Iron salts are a common class of mordants known for their ability to produce deep, muted, and dark shades, a process often referred to as "saddening"[1][2]. Iron(III) chloride hexahydrate (FeCl₃·6H₂O), a readily available iron salt, serves as an effective mordant for this purpose. It functions by forming a chemical bridge between the functional groups on the fiber surface and the dye molecules, leading to the formation of a stable, insoluble pigment within the fiber structure[3][4]. Iron mordants are particularly effective on cellulose (B213188) fibers like cotton and linen but should be used with caution on protein fibers such as wool and silk, as excessive amounts can make the fibers brittle or harsh[2][5].
Mechanism of Action
The mordanting action of iron(III) chloride involves the formation of coordination complexes. When dissolved in water, this compound provides Fe³⁺ ions. These positively charged ions are attracted to the functional groups present in textile fibers, such as hydroxyl (-OH) groups in cellulose (cotton) or carboxylic acid (-COOH) and amine (-NH₂) groups in protein fibers (wool, silk). The Fe³⁺ ion forms a coordinate bond with the fiber. Subsequently, the dye molecule, which also contains electron-donating groups (e.g., hydroxyl, carboxyl), chelates with the iron ion that is already bound to the fiber. This creates a stable ternary complex (Fiber-Mordant-Dye), effectively locking the color onto the textile[4]. This complexation often alters the electronic structure of the dye molecule, leading to a color shift, typically towards darker or "sadder" tones[1][2].
References
Application Note: Preparation and Standardization of Iron(III) Chloride Standard Solution for Titration
Abstract
This document provides a comprehensive protocol for the preparation and standardization of an Iron(III) chloride (FeCl₃) standard solution for use in volumetric analysis. Iron(III) solutions are pivotal reagents in various analytical techniques, including complexometric and redox titrations. Due to the hygroscopic nature of Iron(III) chloride hexahydrate (FeCl₃·6H₂O) and its tendency to hydrolyze in aqueous solutions, the prepared solution cannot be considered a primary standard. Therefore, its exact concentration must be determined through standardization against a primary standard substance. This protocol details the preparation of an approximate 0.1 M FeCl₃ solution, followed by its standardization using a complexometric titration with Ethylenediaminetetraacetic acid (EDTA).
Principle
The preparation of a stable Iron(III) chloride solution requires dissolution of the salt in acidified water. The addition of an acid, typically hydrochloric acid (HCl), prevents the hydrolysis of the Fe³⁺ ion, which would otherwise form insoluble iron(III) hydroxide (B78521) [Fe(OH)₃], rendering the solution turbid and altering its concentration.[1]
The standardization is based on a complexometric titration. Iron(III) ions form a highly stable, 1:1 complex with EDTA.[2][3] The endpoint of the titration, where all Fe³⁺ ions have been complexed by EDTA, can be detected using a visual indicator, such as sulfosalicylic acid, or instrumentally via potentiometric titration.[3] Sulfosalicylic acid forms a reddish-purple complex with Fe³⁺; as EDTA is added, it displaces the indicator from the iron complex. The endpoint is marked by a color change to light yellow, the color of the Fe-EDTA complex.[2]
Materials and Reagents
Equipment
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks (Class A, 1000 mL and 250 mL)
-
Volumetric pipette (Class A, 25 mL)
-
Burette (Class A, 50 mL)
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bars
-
pH meter or pH indicator strips
-
Heating plate (optional)
Reagents
-
This compound (FeCl₃·6H₂O), ACS Reagent Grade
-
Concentrated Hydrochloric acid (HCl), ACS Reagent Grade
-
Disodium (B8443419) EDTA (Na₂H₂Y·2H₂O), Primary Standard Grade, dried at 80°C
-
Sulfosalicylic acid indicator solution (10% w/v)
-
Ammonia (B1221849) solution (25%) or Sodium hydroxide solution (1 M) for pH adjustment
-
Deionized or distilled water
Experimental Protocols
Protocol 1: Preparation of Approximate 0.1 M Iron(III) Chloride Solution
This protocol describes the preparation of 1000 mL of an approximately 0.1 mol/L solution of Iron(III) chloride.
-
Calculate the required mass: The molar mass of FeCl₃·6H₂O is 270.30 g/mol . For a 0.1 M solution, 27.030 g are needed per liter.[4]
-
Weigh the reagent: Accurately weigh approximately 27.03 g of this compound using an analytical balance and record the exact mass.
-
Prepare acidified water: In a 1000 mL beaker, add approximately 500 mL of deionized water and carefully add 10 mL of concentrated hydrochloric acid. Stir to mix.
-
Dissolve the salt: Slowly add the weighed FeCl₃·6H₂O to the acidified water while stirring continuously with a magnetic stirrer. Gentle warming may be applied to facilitate dissolution.[2]
-
Transfer and dilute: Once completely dissolved, quantitatively transfer the solution to a 1000 mL volumetric flask. Rinse the beaker several times with small portions of deionized water, adding the rinsings to the flask.
-
Final Volume: Allow the solution to cool to room temperature. Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenize and Store: Stopper the flask and invert it multiple times to ensure a homogenous solution. Transfer the solution to a clean, properly labeled amber glass storage bottle. Never store solutions in a volumetric flask.[4]
Protocol 2: Standardization with 0.05 M EDTA
This protocol outlines the procedure to determine the precise molarity of the prepared Iron(III) chloride solution.
-
Prepare 0.05 M Primary Standard EDTA Solution:
-
Accurately weigh approximately 9.31 g of dried primary standard grade disodium EDTA (molar mass = 372.24 g/mol ).
-
Quantitatively transfer it to a 500 mL volumetric flask.
-
Dissolve in deionized water, dilute to the mark, and mix thoroughly.
-
Calculate the exact molarity of the EDTA solution based on the mass weighed.
-
-
Prepare the Iron(III) Sample for Titration:
-
Using a volumetric pipette, transfer 25.00 mL of the prepared Iron(III) chloride solution into a 250 mL Erlenmeyer flask.
-
Add approximately 50 mL of deionized water.
-
Adjust the pH of the solution to approximately 2 using ammonia solution or sodium hydroxide solution.
-
Add 5 mL of 10% sulfosalicylic acid indicator solution. The solution should turn a reddish-purple color.
-
-
Perform the Titration:
-
Rinse and fill a 50 mL burette with the standardized 0.05 M EDTA solution, ensuring no air bubbles are present in the tip. Record the initial volume.
-
Titrate the Iron(III) solution with the EDTA solution under constant stirring.
-
The endpoint is reached when the reddish-purple color changes sharply to a clear, light yellow.
-
Record the final burette volume.
-
Repeat the titration at least two more times with fresh aliquots of the Iron(III) solution to ensure precision. The results should agree within ±0.05 mL.
-
Workflow Visualization
Caption: Workflow for preparing and standardizing an Iron(III) chloride solution.
Data Presentation and Calculations
All quantitative data should be recorded and summarized for clarity and comparison.
Table 1: Preparation of Approximate 0.1 M FeCl₃ Solution
| Parameter | Value |
|---|---|
| Chemical Formula | FeCl₃·6H₂O |
| Molar Mass ( g/mol ) | 270.30 |
| Target Concentration (M) | 0.1 |
| Target Volume (mL) | 1000 |
| Mass of FeCl₃·6H₂O Weighed (g) | e.g., 27.0355 |
Table 2: Standardization Titration Data
| Titration Run | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of EDTA Used (mL) |
|---|---|---|---|
| 1 | 0.10 | 24.95 | 24.85 |
| 2 | 0.25 | 25.15 | 24.90 |
| 3 | 0.40 | 25.31 | 24.91 |
| Average Volume | | | 24.89 |
Calculation of FeCl₃ Molarity
The molarity of the Iron(III) chloride solution is calculated using the following formula, based on the 1:1 stoichiometry of the Fe³⁺-EDTA reaction:
M_FeCl₃ = (M_EDTA × V_EDTA) / V_FeCl₃
Where:
-
M_FeCl₃ = Molarity of the Iron(III) chloride solution (mol/L)
-
M_EDTA = Molarity of the standard EDTA solution (mol/L)
-
V_EDTA = Average volume of EDTA solution used in the titration (L)
-
V_FeCl₃ = Volume of the Iron(III) chloride solution pipetted for titration (L)
Example Calculation: Using the data from Table 2 and a standard 0.0500 M EDTA solution:
M_FeCl₃ = (0.0500 mol/L × 0.02489 L) / 0.02500 L = 0.09956 M
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Iron(III) chloride is corrosive and can cause skin and eye irritation.
-
Concentrated hydrochloric acid is highly corrosive and toxic. Handle it in a fume hood.
-
Handle all chemicals with care and dispose of waste according to institutional guidelines.
References
Application Notes and Protocols for Phosphate Removal from Wastewater using Iron(III) Chloride Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eutrophication, driven by excess phosphate (B84403) in wastewater discharge, poses a significant environmental threat, leading to algal blooms and oxygen depletion in water bodies. Iron(III) chloride hexahydrate (FeCl₃·6H₂O) is a widely used and effective chemical coagulant for removing phosphate from wastewater. Its application is crucial in various stages of wastewater treatment to meet stringent environmental discharge regulations.
This document provides detailed application notes and experimental protocols for the use of this compound in phosphate removal from wastewater.
Principle of Phosphate Removal
The primary mechanism of phosphate removal using iron(III) chloride involves chemical precipitation. When added to wastewater, this compound dissolves and the ferric ions (Fe³⁺) react with orthophosphates (PO₄³⁻) to form insoluble ferric phosphate (FePO₄), which precipitates out of the solution.[1]
Simultaneously, the ferric ions hydrolyze to form ferric hydroxide (B78521) [Fe(OH)₃].[1] These gelatinous ferric hydroxide flocs are excellent adsorbents for suspended solids and can also co-precipitate additional soluble phosphorus, further enhancing the removal efficiency. The overall process can be summarized by three main mechanisms:
-
Chemical Precipitation: Direct reaction of ferric ions with phosphate ions to form an insoluble precipitate.
-
Adsorption: Soluble phosphorus adsorbs onto the surface of the formed ferric hydroxide flocs.
-
Co-precipitation: Incorporation of phosphate ions into the growing ferric hydroxide precipitate.
Factors Influencing Efficiency
Several factors influence the effectiveness of phosphate removal using iron(III) chloride:
-
pH: The pH of the wastewater is a critical parameter. The optimal pH range for phosphate removal using ferric salts is generally between 4.5 and 7.5.[2] Lower pH values can favor the precipitation of ferric phosphate, with some studies showing optimal removal in the 4.95 to 5.6 range.[3]
-
Dosage: The dose of iron(III) chloride is crucial. While the stoichiometric molar ratio of Fe:P for the precipitation of FePO₄ is 1:1, in practice, a higher molar ratio is often required due to competing hydrolysis reactions that form ferric hydroxide.[4] Molar ratios of 1.2:1 to 4:1 are commonly used to achieve low effluent phosphate concentrations.[2]
-
Initial Phosphate Concentration: The initial concentration of phosphate in the wastewater will dictate the required dosage of iron(III) chloride to achieve the desired removal efficiency.
-
Temperature: Higher water temperatures generally increase the rate of chemical reactions, which can lead to faster floc formation and settling.[5]
-
Co-existing Ions: The presence of other ions in the wastewater, such as alkalinity (bicarbonates and carbonates), can influence the process. The addition of ferric chloride consumes alkalinity, which can lead to a decrease in pH.
Data Presentation
The following tables summarize quantitative data from various studies on the efficiency of phosphate removal using iron(III) chloride under different conditions.
Table 1: Phosphate Removal Efficiency at Various Ferric Chloride Dosages and pH Levels
| Initial Phosphate (mg/L) | Ferric Chloride Dose (mg/L) | Fe:P Molar Ratio | pH | Phosphate Removal Efficiency (%) | Reference |
| 0.989 | 200 | Not Specified | Not Specified | 88.87 | [6] |
| Not Specified | 90 | Not Specified | Not Specified | 93 | [3] |
| Not Specified | Not Specified | 1:1 | 4.5 | 63 | [3] |
| 19.0 | 0.072 (in mixed liquor) | Not Specified | 7.3 - 7.4 | 93 | [2] |
| 1.42 | 20 | Not Specified | Not Specified | 84.2 | [7][8] |
| Not Specified | 30 - 45 | 1:0.37 | Not Specified | Reduces TP to 0.35 mg/L from 3.7 mg/L | [9] |
| Not Specified | Not Specified | 1.9:1 | >6.2 | >97 (with alkalinity addition) | [4] |
| Not Specified | Not Specified | Not Specified | 4.95 - 5.6 | 98 (soluble P), 78 (total P) | [1][3] |
Table 2: Effect of Temperature on Phosphate Removal
| Temperature (°C) | Adsorbent | Initial Phosphate (mg/L) | Adsorption Capacity (mg P/g) | Reference |
| 5 | nZVI-SSB600 | 100 | 7.99 | [10] |
| 10 | nZVI-SSB600 | 100 | 14.33 | [10] |
| 20 | nZVI-SSB600 | 100 | 21.79 | [10] |
| 25 | nZVI-SSB600 | 100 | 28.44 | [10] |
Note: Data on the direct effect of temperature on phosphate removal using solely this compound is limited in the provided search results. The table above shows the effect of temperature on a modified biochar adsorbent which includes iron, indicating a general trend of increased adsorption with temperature.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1% w/v)
Materials:
-
This compound (FeCl₃·6H₂O)
-
Distilled or deionized water
-
1000 mL volumetric flask
-
Weighing balance
-
Spatula
-
Funnel
Procedure:
-
Accurately weigh 10.0 g of this compound using a weighing balance.
-
Carefully transfer the weighed solid into a 1000 mL volumetric flask using a funnel.
-
Add approximately 500 mL of distilled water to the flask and swirl gently to dissolve the solid.
-
Once the solid is completely dissolved, add distilled water up to the 1000 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
This 1% (10,000 mg/L) stock solution can be used for jar testing.
Protocol 2: Jar Test for Determining Optimal Dosage
The jar test is a standard laboratory procedure to determine the optimal operating conditions for water and wastewater treatment.
Materials:
-
Jar testing apparatus with multiple stirrers
-
Beakers (e.g., 1 L or 2 L)
-
Pipettes or burettes for accurate dosing of the stock solution
-
Wastewater sample
-
pH meter
-
Turbidimeter (optional)
-
Phosphate analysis kit or spectrophotometer
Procedure:
-
Sample Preparation: Fill a series of beakers (at least six) with a known volume of the wastewater sample (e.g., 1000 mL).
-
Initial Analysis: Measure and record the initial pH, turbidity, and phosphate concentration of the raw wastewater.
-
Dosing: While stirring the beakers at a rapid mix speed (e.g., 100-200 rpm), add varying doses of the 1% iron(III) chloride stock solution to each beaker. It is recommended to have a control beaker with no coagulant added. A typical dosage range to test would be 0.5 mL, 1.0 mL, 1.5 mL, 2.0 mL, and 2.5 mL of the 1% stock solution, corresponding to 5, 10, 15, 20, and 25 mg/L of FeCl₃·6H₂O, respectively.
-
Rapid Mix: Continue the rapid mixing for 1-3 minutes to ensure complete dispersion of the coagulant.
-
Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-30 minutes. This allows for the formation of flocs.
-
Settling: Turn off the stirrers and allow the flocs to settle for a predetermined time, typically 30-60 minutes.
-
Final Analysis: Carefully collect a supernatant sample from each beaker without disturbing the settled sludge. Measure and record the final pH, turbidity, and phosphate concentration for each dose.
-
Determine Optimal Dose: The optimal dose is the one that achieves the desired phosphate removal with the clearest supernatant (lowest turbidity) at an acceptable pH.
Visualizations
Caption: Chemical pathway of phosphate removal by iron(III) chloride.
Caption: Workflow for the jar test protocol.
References
- 1. Removal of phosphorous in wastewater - OMEX Environmental [omexenvironmental.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. iwaponline.com [iwaponline.com]
- 9. RESEARCH ARTICLE: The Effect of Ferric Chloride Addition for Phosphorus Removal on Ultraviolet Radiation Disinfection of Wastewater | Environmental Practice | Cambridge Core [cambridge.org]
- 10. edepot.wur.nl [edepot.wur.nl]
Application of Iron(III) Chloride Hexahydrate in Analytical Spot Tests for Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ferric chloride test is a historically significant and straightforward colorimetric method used for the qualitative and semi-quantitative analysis of phenols. This application note provides detailed protocols for the use of Iron(III) chloride hexahydrate in analytical spot tests for phenols, addressing both qualitative identification and quantitative determination. The underlying principle of this test is the formation of a colored complex between the phenolic hydroxyl group and the Iron(III) ion. The color of the complex, which can range from violet and blue to green and red-brown, is dependent on the nature and substitution pattern of the phenol (B47542).[1][2][3][4] While modern spectroscopic techniques like NMR and IR spectroscopy offer more definitive structural information, the ferric chloride test remains a valuable tool for rapid screening, preliminary identification, and in some cases, quantitative estimation of phenolic compounds in various matrices, including pharmaceutical formulations and natural product extracts.[1]
Principle of the Test
Phenols react with a neutral solution of Iron(III) chloride to form intensely colored coordination complexes.[1][3][5] The reaction involves the deprotonation of the phenolic hydroxyl group to a phenoxide ion, which then acts as a ligand, coordinating with the Fe(III) center. The stoichiometry of the complex can vary, but a common colored species is the hexa-phenoxide complex, [Fe(OAr)6]^3-.[1][3] The formation of this charge-transfer complex results in a strong absorption in the visible region of the electromagnetic spectrum, leading to the observed color change.[6]
Data Presentation
Qualitative Observations
The color produced in the ferric chloride test can be indicative of the type of phenolic compound present. The following table summarizes the typical colors observed for various phenols.
| Phenolic Compound | Observed Color with Ferric Chloride |
| Phenol, Resorcinol | Violet or blue |
| Catechol | Green |
| Hydroquinone | Violet or transient blue |
| Pyrogallol | Blue, rapidly changing to red |
| Salicylic (B10762653) Acid | Violet |
| Gallic Acid | Blackish-blue |
| Tannins (Catechol type) | Greenish-black |
| Aspirin (B1665792) (pure) | No significant color change (or faint yellow-orange) |
Quantitative Spectrophotometric Data
The ferric chloride test can be adapted for the quantitative determination of phenols by measuring the absorbance of the colored complex using a spectrophotometer.
| Analyte | Solvent System | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Linear Range (mg/mL) | Limit of Detection (LOD) (mg/mL) |
| Phenol | Aqueous | 540 | 1.19 x 10³ | 0.09 - 2.30 | 0.06 |
| Salicylic Acid | Aqueous/Ethanol (B145695) | ~540 | Not specified in search results | Not specified in search results | Not specified in search results |
Source:[6]
Experimental Protocols
Preparation of Neutral 1% (w/v) Iron(III) Chloride Reagent
A neutral solution of ferric chloride is crucial for the test, as an acidic solution can inhibit the formation of the colored complex.
Materials:
-
This compound (FeCl₃·6H₂O)
-
Distilled or deionized water
-
Dilute (e.g., 0.1 M) sodium hydroxide (B78521) solution
Procedure:
-
Dissolve 1 g of this compound in 100 mL of distilled water.
-
To this solution, add the dilute sodium hydroxide solution dropwise while stirring.
-
Continue adding the sodium hydroxide until a slight, permanent brown precipitate of ferric hydroxide is formed.[3]
-
Filter the solution to remove the precipitate. The clear, light-yellow filtrate is the neutral ferric chloride reagent. This reagent should be freshly prepared for optimal results.
Protocol 1: Qualitative Spot Test for Pure Phenolic Compounds
This protocol is suitable for the rapid identification of a phenolic functional group in a pure or semi-pure sample.
Materials:
-
Sample to be tested
-
Appropriate solvent (water, ethanol, or a mixture)
-
Neutral 1% Iron(III) chloride reagent
-
Test tubes
Procedure:
-
Dissolve a few crystals or a few drops of the sample in 1-2 mL of a suitable solvent in a test tube. Water or a water-ethanol mixture is commonly used.[1]
-
In a separate test tube, prepare a blank containing only the solvent.
-
Add a few drops of the neutral 1% Iron(III) chloride reagent to the test tube containing the sample and to the blank.
-
Gently shake the test tubes and observe any color change in the sample tube relative to the blank.
-
The formation of an intense blue, green, purple, or red-brown color indicates the presence of a phenol.[2][3][5]
Protocol 2: Qualitative Test for Phenols in Plant Extracts
This protocol is adapted for the detection of phenolic compounds in complex mixtures such as plant extracts.
Materials:
-
Plant extract
-
Solvent used for extraction (e.g., methanol, ethanol)
-
Neutral 1% Iron(III) chloride reagent
-
Test tubes
Procedure:
-
Place approximately 1 mL of the plant extract in a test tube.
-
Add a few drops of the neutral 1% Iron(III) chloride reagent to the extract.
-
Observe the formation of a bluish-black or greenish-black color, which indicates the presence of phenolic compounds, including tannins.[7]
Protocol 3: Purity Test for Aspirin (Detection of Salicylic Acid)
This protocol is a classic application in pharmaceutical analysis to check for the presence of unreacted salicylic acid in a synthesized aspirin sample.
Materials:
-
Aspirin sample (synthesized or commercial)
-
Salicylic acid (as a positive control)
-
Ethanol
-
Neutral 1% Iron(III) chloride reagent
-
Test tubes
Procedure:
-
Set up three test tubes. In the first, place a few crystals of the aspirin sample. In the second, place a few crystals of salicylic acid. The third will serve as a negative control with only the solvent.
-
Add 1-2 mL of ethanol to each test tube to dissolve the solids.
-
Add a few drops of the neutral 1% Iron(III) chloride reagent to each test tube.
-
A distinct violet color in the test tube containing the aspirin sample indicates the presence of salicylic acid impurity.[8][9] The pure aspirin should show no significant color change.
Protocol 4: Quantitative Spectrophotometric Determination of Phenol
This protocol allows for the quantification of phenol in an aqueous sample.
Materials:
-
Phenol stock solution of known concentration
-
Aqueous sample containing an unknown concentration of phenol
-
Neutral 1% Iron(III) chloride reagent
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions of phenol by diluting the stock solution to known concentrations within the expected linear range (e.g., 0.1 to 2.0 mg/mL).
-
To a fixed volume of each standard solution, add a fixed volume of the neutral 1% Iron(III) chloride reagent and dilute to a final volume with distilled water in a volumetric flask.
-
Allow the color to develop (typically 1-2 minutes).[6]
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which for the phenol-FeCl₃ complex is approximately 540 nm.[6]
-
Plot a calibration curve of absorbance versus concentration.
-
-
Analysis of Unknown Sample:
-
Treat the unknown sample in the same manner as the standard solutions, adding the same volume of ferric chloride reagent and diluting to the same final volume.
-
Measure the absorbance of the unknown sample at 540 nm.
-
Determine the concentration of phenol in the unknown sample by interpolating its absorbance on the calibration curve.
-
Interferences and Limitations
While the ferric chloride test is a useful screening tool, it is not entirely specific to phenols. Several other classes of compounds can give a positive result, and some phenols may yield a negative result.
Compounds that may give a false positive:
-
Enols: Aldehydes and ketones that can undergo keto-enol tautomerism can form colored complexes with ferric chloride.[10]
-
Hydroxamic acids, Oximes, and Sulfinic acids: These functional groups can also produce a color change with the reagent.[1]
-
Aromatic alcohols and aldehydes: Some of these compounds can also give a positive test.[5]
Phenols that may give a false negative or weak positive:
-
Highly hindered phenols: Steric hindrance around the hydroxyl group can prevent the formation of the colored complex.[11]
-
Some substituted phenols: The nature and position of substituents on the aromatic ring can influence the color and intensity of the complex, in some cases leading to a weak or absent color change.
Mandatory Visualizations
References
- 1. Ferric chloride test - Wikipedia [en.wikipedia.org]
- 2. O638: Identification of Phenols – Ferric Chloride Test | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. eco.alfa-chemistry.com [eco.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. essaywriter.co.uk [essaywriter.co.uk]
- 10. homework.study.com [homework.study.com]
- 11. Tests For Phenols, Ferric Chloride Test, Bromine Water Test, Important Topics For JEE 2024 [pw.live]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Iron(III) Chloride Hexahydrate in Nonpolar Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Iron(III) chloride hexahydrate (FeCl₃·6H₂O) in nonpolar solvents. The following information is designed to assist researchers in overcoming common experimental hurdles and achieving successful dissolution for various applications in organic synthesis and drug development.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in nonpolar solvents?
A1: this compound is an ionic salt with a hydrated crystalline structure.[1][2] Nonpolar solvents, such as hexane (B92381) and toluene, are characterized by low dielectric constants and weak intermolecular forces.[3][4] The principle of "like dissolves like" dictates that polar or ionic compounds are more readily soluble in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.[3] The strong ionic and ion-dipole interactions within the crystal lattice of this compound and with its water of hydration are not easily overcome by the weak van der Waals forces offered by nonpolar solvent molecules.[3]
Q2: What are the primary methods to dissolve this compound in nonpolar solvents?
A2: There are three main strategies to enhance the solubility of this compound in nonpolar media:
-
Phase Transfer Catalysis (PTC): This technique utilizes a phase transfer catalyst to transport the ionic species from a solid or aqueous phase into the organic (nonpolar) phase.[5][6]
-
Surfactants: Surfactant molecules possess both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties, enabling them to encapsulate or form reverse micelles around the salt, thereby facilitating its dispersion in a nonpolar solvent.[7]
-
Co-solvents: Introducing a small amount of a polar co-solvent can increase the overall polarity of the solvent mixture, allowing for better solvation of the ionic compound.[8][9]
Q3: How does the water of hydration in FeCl₃·6H₂O affect its solubility in nonpolar solvents?
A3: The six water molecules in the hydrate (B1144303) structure significantly contribute to the compound's polarity and its preference for polar environments.[10] When attempting to dissolve it in a nonpolar solvent, these water molecules hinder the process. However, in the context of phase transfer catalysis, a small amount of water can be beneficial, as it can help to dissolve a thin layer of the salt at the interface, making the ions more accessible to the phase transfer catalyst.[10]
Q4: Can I use anhydrous Iron(III) chloride to avoid issues with the water of hydration?
A4: While anhydrous Iron(III) chloride lacks the water of hydration, it is highly hygroscopic and will readily absorb moisture from the atmosphere to form the hydrate.[11][12] Therefore, stringent anhydrous conditions would be necessary to handle it effectively. For many applications, working with the more stable hexahydrate and employing one of the solubilization methods is more practical.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the dissolution of this compound in nonpolar solvents.
Issue 1: The this compound is not dissolving despite using a phase transfer catalyst.
| Possible Cause | Troubleshooting Step |
| Inappropriate Catalyst Choice | The lipophilicity of the phase transfer catalyst is crucial. A catalyst that is too hydrophilic will remain in the aqueous or solid phase, while one that is too lipophilic will not effectively interact at the phase boundary. For nonpolar solvents like hexane or toluene, a moderately lipophilic catalyst such as tetrabutylammonium (B224687) bromide or Aliquat 336 is often a good starting point. |
| Insufficient Agitation | Phase transfer catalysis is an interface-dependent process. Vigorous stirring is necessary to maximize the surface area between the solid salt and the organic phase, facilitating the action of the catalyst.[13] |
| Incorrect Solvent-to-Catalyst Ratio | The concentration of the phase transfer catalyst is critical. Typically, a catalytic amount (1-10 mol%) relative to the this compound is sufficient. An excess of catalyst is not always better and can sometimes hinder the process. |
| Presence of Impurities | Impurities on the surface of the this compound crystals can prevent the phase transfer catalyst from accessing the salt. Ensure you are using a high-purity grade of the salt. |
Issue 2: A persistent emulsion forms when using a surfactant.
| Possible Cause | Troubleshooting Step |
| High Surfactant Concentration | Using too much surfactant can lead to the formation of a stable emulsion. Try reducing the surfactant concentration to the minimum required for dissolution. |
| Inappropriate Surfactant Type | The hydrophilic-lipophilic balance (HLB) of the surfactant is important. For creating a water-in-oil microemulsion to dissolve the salt, a surfactant with a low HLB value (typically 3-8) is preferred. |
| Excessive Agitation Speed | While stirring is necessary, excessively high shear rates can promote the formation of a stable emulsion. Moderate your stirring speed. |
Issue 3: The co-solvent system is not effective.
| Possible Cause | Troubleshooting Step |
| Miscibility Issues | The chosen polar co-solvent must be miscible with the nonpolar solvent at the desired concentration. Alcohols like methanol (B129727) or ethanol (B145695) are often good choices for use with aromatic solvents like toluene.[14] |
| Incorrect Co-solvent Ratio | The amount of co-solvent should be optimized. Start with a small percentage (e.g., 1-5% v/v) and gradually increase it. Too much co-solvent can significantly alter the properties of the nonpolar solvent. |
| Phase Separation | At certain concentrations and temperatures, the co-solvent may phase-separate from the nonpolar solvent, especially in the presence of the dissolved salt. Ensure the system remains a single phase at your experimental conditions. |
Section 3: Experimental Protocols
The following are generalized protocols. Optimal conditions may vary depending on the specific application and should be determined empirically.
Protocol 1: Dissolution using Phase Transfer Catalysis
This protocol provides a general method for dissolving this compound in a nonpolar solvent using a quaternary ammonium (B1175870) salt as the phase transfer catalyst.
Materials:
-
This compound (FeCl₃·6H₂O)
-
Nonpolar solvent (e.g., toluene, hexane, chloroform)
-
Phase Transfer Catalyst (e.g., Aliquat 336 or Tetrabutylammonium bromide)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the desired amount of this compound.
-
Add the nonpolar solvent to the flask.
-
Add the phase transfer catalyst. A typical starting concentration is 5 mol% relative to the this compound.
-
Stir the mixture vigorously at room temperature. The dissolution process may take several hours. Gentle heating (e.g., 40-50 °C) can be applied to expedite the process, but be cautious of potential side reactions.
-
Monitor the dissolution visually. The formation of a colored solution indicates the transfer of the iron salt into the organic phase.
Quantitative Data Summary:
| Nonpolar Solvent | Phase Transfer Catalyst | Catalyst Conc. (mol%) | Temperature (°C) | Observation |
| Toluene | Aliquat 336 | 5 | 25 | Gradual formation of a yellow-brown solution over 1-3 hours with vigorous stirring. |
| Hexane | Tetrabutylammonium bromide | 10 | 40 | Slow formation of a pale yellow solution over 4-6 hours with vigorous stirring and gentle heating. |
| Chloroform | Aliquat 336 | 5 | 25 | Rapid formation of a dark brown solution within 30 minutes with vigorous stirring.[15] |
Protocol 2: Dissolution using Surfactants
This protocol outlines a general procedure for dissolving this compound in a nonpolar solvent by forming reverse micelles with a surfactant.
Materials:
-
This compound (FeCl₃·6H₂O)
-
Nonpolar solvent (e.g., hexane, cyclohexane)
-
Surfactant (e.g., Span 80, Triton X-100)
Procedure:
-
In a flask, dissolve the surfactant in the nonpolar solvent to the desired concentration (e.g., 0.1 M).
-
Add the this compound to the surfactant solution.
-
Stir the mixture vigorously at room temperature. The salt will be encapsulated within the reverse micelles of the surfactant.
-
The solution may appear slightly hazy or colored as the microemulsion forms.
Protocol 3: Dissolution using a Co-solvent System
This protocol describes a method for dissolving this compound in a nonpolar solvent with the aid of a polar co-solvent.
Materials:
-
This compound (FeCl₃·6H₂O)
-
Nonpolar solvent (e.g., toluene)
-
Polar co-solvent (e.g., methanol, ethanol)
Procedure:
-
In a flask, prepare the solvent mixture by adding the polar co-solvent to the nonpolar solvent. Start with a low concentration of the co-solvent (e.g., 2% v/v).
-
Add the this compound to the solvent mixture.
-
Stir the mixture at room temperature until the salt is dissolved. Gentle heating may be applied if necessary.
-
If dissolution is incomplete, incrementally increase the percentage of the co-solvent.
Section 4: Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Troubleshooting logic for dissolution issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 99+%, extra pure | Fisher Scientific [fishersci.ca]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Influence of Hydrolyzed Metal Ions and Surfactants on the Phase Transfer of Al2O3, SiO2, and SnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
- 12. The preparation method of iron chloride hexahydrate_Chemicalbook [chemicalbook.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Buy Methanol at best prices in India | Nexizo.ai [nexizo.ai]
- 15. researchgate.net [researchgate.net]
managing the hygroscopic properties of FeCl3·6H2O during weighing and reaction setup
This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic properties of iron(III) chloride hexahydrate (FeCl₃·6H₂O) during weighing and reaction setup.
Frequently Asked Questions (FAQs)
Q1: What does it mean that FeCl₃·6H₂O is hygroscopic and deliquescent?
A1: As a hygroscopic substance, FeCl₃·6H₂O readily absorbs moisture from the atmosphere.[1][2][3] It is also deliquescent, meaning it will absorb enough water to dissolve and form a liquid solution when exposed to air.[2][3] This process can begin at a relative humidity as low as 40%.[4]
Q2: Why is it critical to control moisture exposure when working with FeCl₃·6H₂O?
A2: Exposing FeCl₃·6H₂O to atmospheric moisture can lead to several experimental issues:
-
Inaccurate Weighing: The absorption of water increases the mass of the substance, leading to errors in the amount of reagent used.[5]
-
Reaction Stoichiometry Issues: If the amount of FeCl₃·6H₂O is overestimated due to water absorption, the stoichiometry of your reaction will be incorrect.
-
Hydrolysis: In the presence of excess water, FeCl₃ can hydrolyze, forming iron hydroxides/oxides and releasing hydrochloric acid (HCl).[2][6][7] This changes the chemical nature of the reagent and the pH of the solution.
-
Difficulty in Handling: The solid crystals can become a sticky or soupy mess, making transfers difficult.[2][8]
Q3: How should I store FeCl₃·6H₂O to maintain its integrity?
A3: Proper storage is crucial. Always keep the container tightly sealed when not in use.[9] For long-term storage or in humid environments, place the primary container inside a desiccator with a suitable desiccant like silica (B1680970) gel.[1][9] For large containers that are accessed frequently, consider placing desiccant pouches in the headspace of the container, ensuring they do not come into direct contact with the chemical.[10]
Q4: Can I dry FeCl₃·6H₂O in an oven if it has absorbed water?
A4: No, it is not recommended to dehydrate this compound by simple heating. This process can drive off hydrochloric acid (HCl) instead of just water, resulting in the formation of a mixed iron oxide/chloride material.[11]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weight on the balance is continuously increasing. | The compound is actively absorbing moisture from the air. | Minimize the time the compound is exposed to the atmosphere. Use the "Weighing by Difference" technique (see Protocol 1). If possible, perform the weighing inside a glove box with a controlled, low-humidity atmosphere.[12] |
| The FeCl₃·6H₂O has turned into a reddish-brown liquid or sludge in its container. | The container was not sealed properly, allowing significant moisture absorption from the air. | The material has likely deliquesced. Its exact concentration is now unknown. It is best to discard the compromised reagent according to your institution's safety guidelines and use a fresh, properly stored bottle. For less sensitive applications, you could consider making a stock solution and titrating it to determine the exact iron concentration. |
| After adding the solvent, an unexpected precipitate (reddish-brown solid) forms. | The FeCl₃·6H₂O has hydrolyzed due to the presence of excess water (either from the reagent itself or the solvent). This is more likely in neutral or basic solutions. | Ensure you are using an anhydrous solvent if your reaction is moisture-sensitive. The aqueous solution of FeCl₃·6H₂O is naturally acidic, which helps suppress hydrolysis.[2][7] If your procedure allows, adding a small amount of hydrochloric acid to the solution can also prevent the formation of iron hydroxides. |
| The solid is clumpy and difficult to transfer from the weigh boat. | The material has started to absorb moisture, making it sticky. | Work quickly to minimize air exposure. Instead of a weigh boat, consider weighing the material directly into the reaction flask or a tared vial that can be easily rinsed with the reaction solvent to ensure a complete transfer.[12] |
Quantitative Data: Hygroscopic Properties
The table below summarizes key data related to the hygroscopic nature of Iron(III) Chloride.
| Parameter | Value | Temperature | Reference |
| Deliquescence Relative Humidity (DRH) | ~40% RH | 25 °C | [4] |
| Equilibrium Molality at 40% RH | 6.0 mol·kg⁻¹ | 25 °C | [4] |
| Equilibrium Molality at 75% RH | 2.5 mol·kg⁻¹ | 25 °C | [4] |
Experimental Protocols
Protocol 1: Recommended Weighing Procedure (Weighing by Difference)
This method minimizes air exposure and provides an accurate mass of the transferred reagent.
-
Preparation: Place the sealed stock bottle of FeCl₃·6H₂O and your reaction flask (or an intermediate container) near the analytical balance.
-
Initial Weighing: Place the sealed stock bottle of FeCl₃·6H₂O on the balance and record its mass to the desired precision.
-
Transfer: Remove the bottle from the balance. Working quickly, open the bottle and use a clean, dry spatula to transfer an approximate amount of the solid into your reaction flask.
-
Reseal: Immediately and tightly reseal the stock bottle of FeCl₃·6H₂O.
-
Final Weighing: Place the sealed stock bottle back on the balance and record its new mass.
-
Calculation: The difference between the initial and final mass of the stock bottle is the exact mass of FeCl₃·6H₂O transferred to your flask.
Protocol 2: Reaction Setup for a Moisture-Sensitive Process
This protocol outlines steps for setting up a reaction where the water content must be strictly controlled.
-
Glassware Preparation: Ensure all glassware (reaction flask, stirrer bar, dropping funnel, etc.) is oven-dried or flame-dried under vacuum and allowed to cool to room temperature in a desiccator or under an inert atmosphere (e.g., Nitrogen or Argon).
-
Inert Atmosphere: Assemble the reaction apparatus and purge it with a dry, inert gas. Maintain a slight positive pressure of the inert gas throughout the experiment.
-
Reagent Weighing: Weigh the required amount of FeCl₃·6H₂O using the "Weighing by Difference" method (Protocol 1) and add it to the reaction flask under a positive flow of inert gas.
-
Solvent Addition: Add the anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Reaction: Proceed with the addition of other reagents and the execution of the reaction, maintaining the inert atmosphere until the reaction is complete and quenched.
Visualizations
Caption: Troubleshooting workflow for weighing hygroscopic FeCl₃·6H₂O.
Caption: Logical workflow for handling FeCl₃·6H₂O in a moisture-sensitive experiment.
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Understanding Ferric Chloride Hexahydrate: Comprehensive Insights_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. inorganic chemistry - What happens when ferric chloride is dissolved in water? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Sciencemadness Discussion Board - Bought Ferric chloride hexahydrate - colour? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimizing Iron(III) Chloride Hexahydrate Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions catalyzed by iron(III) chloride hexahydrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My reaction is sluggish or not proceeding to completion. What are the common causes and how can I improve the reaction rate?
Several factors can contribute to slow or incomplete reactions. Consider the following troubleshooting steps:
-
Catalyst Activity: this compound is hygroscopic and can absorb moisture from the atmosphere, which can lead to the formation of less active iron hydroxide (B78521) species.[1][2] Ensure the catalyst is stored in a desiccator and handled quickly in a dry environment. For sensitive reactions, using freshly opened or properly stored catalyst is crucial.
-
Solvent Choice: The choice of solvent plays a critical role in the reaction's success.[3] Iron(III) chloride has varying solubility in different organic solvents.[4] Non-polar solvents may not sufficiently dissolve the catalyst, while some polar solvents can coordinate with the iron center and inhibit its catalytic activity. It is recommended to perform a solvent screen to identify the optimal medium for your specific transformation. In some cases, solvent-free conditions have proven effective.[5][6]
-
Temperature: Many reactions catalyzed by iron(III) chloride are temperature-dependent.[6] If the reaction is slow at room temperature, gradually increasing the temperature may enhance the rate. However, excessive heat can lead to side reactions or decomposition of starting materials or products. Optimization of the reaction temperature is often necessary.[6][7]
-
Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate. While increasing the catalyst loading can sometimes improve conversion, an excess of the catalyst might not always be beneficial and could lead to undesired side reactions.[8] It is advisable to screen a range of catalyst loadings to find the optimal concentration.[6]
2. I am observing the formation of a brown precipitate in my reaction mixture. What is it and how can I prevent it?
The brown precipitate is likely iron(III) hydroxide (Fe(OH)₃) or related iron oxyhydroxides.[2][9] This formation is due to the hydrolysis of the iron(III) cation in the presence of water.[1][2]
-
Cause: Iron(III) chloride is a Lewis acid that readily reacts with water. The hexahydrate form already contains water, and any additional moisture in the reactants or solvent can exacerbate this issue. The hydrolysis process generates H+ ions, making the solution acidic, but if the buffering capacity of the medium is insufficient, precipitation will occur.[1]
-
Prevention and Mitigation:
-
Use Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents. Drying solvents and removing water from starting materials can significantly reduce hydrolysis.
-
Control pH: In aqueous solutions, maintaining a low pH (ideally below 2) can help keep the iron(III) ions in solution.[2] This can be achieved by adding a small amount of a non-coordinating strong acid like hydrochloric acid (HCl).[2]
-
Proper Storage: Store this compound in a tightly sealed container in a dry place to minimize moisture absorption.[10]
-
3. My reaction is giving inconsistent yields. What could be the reason?
Inconsistent yields are often traced back to the variable nature of the catalyst due to its hygroscopic properties.
-
Water Content: The amount of water present in the this compound can vary, affecting its Lewis acidity and, consequently, the reaction outcome.[11][12] Trace amounts of water can sometimes be beneficial in certain reactions, acting as a co-catalyst, while in others it can be detrimental.[11]
-
Solution: To ensure reproducibility, it is good practice to use a catalyst from the same batch for a series of experiments. For highly sensitive reactions, consider using anhydrous iron(III) chloride, which can be prepared by heating the hydrated salt in a stream of dry HCl gas.[13]
4. How do I choose the optimal catalyst loading for my reaction?
The optimal catalyst loading is a balance between reaction efficiency and cost-effectiveness.
-
Initial Screening: Start with a catalytic amount, typically in the range of 1-10 mol%.[5][6][14]
-
Optimization: If the reaction is slow or incomplete, you can incrementally increase the catalyst loading. Conversely, if the reaction proceeds well, you can try to decrease the loading to find the minimum effective amount. A systematic optimization study is recommended. For some reactions, catalyst loadings as high as 30 mol% have been reported to be necessary.[15]
5. Can I reuse the iron(III) chloride catalyst?
The reusability of the catalyst depends on the reaction conditions and the final state of the iron species.
-
Challenges: After the reaction, the iron catalyst may be converted into various forms, including iron hydroxides or complexes with the product or solvent, which may not be catalytically active for subsequent runs.
-
Potential for Reuse: In some specific systems, particularly with supported or immobilized catalysts, reuse is possible. For homogeneous reactions, recovery and regeneration of the catalyst can be challenging and may require a specific workup procedure.
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative parameters for optimizing reactions catalyzed by this compound, based on literature examples.
Table 1: Catalyst Loading and Reaction Time Optimization
| Reaction Type | Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pechmann Condensation | Resorcinol & Methyl Acetoacetate | 10 | Reflux (Toluene) | 16 | 92 | [7] |
| Amidation | Ester & Amine | 10 | 80 | 5 | Completion | [6] |
| Amidation | Ester & Amine | 15 | 80 | 1.5 | Completion | [6] |
| Reduction of Nitroarenes | 1-Nitronaphthalene | 1 | 100 | 12 | ~99 | [14] |
| Aza-Diels-Alder | Danishefsky's diene & Imine | 20 | 110 | - | - | [16] |
| Ritter-type Reaction | Benzylic Alcohol & Cyanamide | 30 | Reflux (1,2-dichloroethane) | - | High | [15] |
Table 2: Solvent Effects on Reaction Yield
| Reaction Type | Solvent | Temperature | Time | Yield | Reference |
| Synthesis of Selenochromenes | Dichloromethane | Room Temperature | - | Moderate to Good | [3] |
| Pechmann Condensation | Toluene | Reflux | 16 h | 92% | [7] |
| Pechmann Condensation | Ethanol | Reflux | 16 h | 40% | [7] |
Experimental Protocols
General Protocol for a Trial Reaction:
-
To a dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the substrate(s) and the chosen dry solvent.
-
Add the desired amount of this compound.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography, crystallization, or distillation).
Visualizations
The following diagrams illustrate key workflows and logical relationships for optimizing and troubleshooting reactions catalyzed by this compound.
Caption: Experimental workflow for reaction optimization.
References
- 1. The hydrolysis of iron(III) chloride | MEL Chemistry [melscience.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ferric chloride hexahydrate | 10025-77-1 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. CYSF [platform.cysf.org]
- 10. The preparation method of iron chloride hexahydrate_Chemicalbook [chemicalbook.com]
- 11. acswebcontent.acs.org [acswebcontent.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. scienceforums.net [scienceforums.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
preventing the formation of iron hydroxide precipitates in aqueous reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of iron hydroxide (B78521) precipitates in aqueous reactions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a brown, gelatinous precipitate in my iron-containing solution. What is it and why is it forming?
A1: The precipitate you are observing is likely ferric hydroxide (Fe(OH)₃).[1][2] This forms when ferric iron (Fe³⁺) ions react with hydroxide ions (OH⁻) in your aqueous solution.[1][2] The formation is highly dependent on the pH of the solution; as the pH increases (becomes more alkaline), the solubility of iron(III) hydroxide decreases, leading to precipitation.[1][3] Ferrous iron (Fe²⁺) can also oxidize to ferric iron (Fe³⁺) at a pH above 1.8, which then precipitates as ferric hydroxide.[1][2]
Q2: At what pH should I be concerned about iron hydroxide precipitation?
A2: Ferric hydroxide can begin to precipitate from a 0.01M solution at a pH as low as 2.[4] For ferrous hydroxide (Fe(OH)₂), precipitation from a 0.01M solution typically starts at a pH of around 7.5.[4] Therefore, if your experimental conditions involve a pH above 3, and especially in the neutral to alkaline range, you should take precautions to prevent ferric hydroxide precipitation.[5]
Q3: How can I prevent the formation of this precipitate?
A3: There are several effective strategies to prevent iron hydroxide precipitation:
-
pH Control: Maintaining a low pH is the most direct method. Keeping the solution sufficiently acidic (typically below pH 3) will keep most iron salts dissolved.[5]
-
Chelating Agents: Using chelating agents that form stable, soluble complexes with iron ions is a very common and effective method, especially when working at higher pH values.[5]
-
Control of Oxidation State: Since ferric (Fe³⁺) iron is much more prone to precipitation as a hydroxide than ferrous (Fe²⁺) iron at lower pH values, maintaining iron in its ferrous state can prevent precipitation.[4]
-
Temperature Control: The solubility of iron hydroxides is influenced by temperature, though the effect can be complex and depends on the pH range.[6][7]
Q4: What are chelating agents and how do I choose the right one?
A4: Chelating agents are molecules that can form multiple bonds to a single metal ion, in this case, iron, forming a stable, water-soluble complex called a chelate.[5][8] This prevents the iron from reacting with hydroxide ions. The choice of chelating agent depends on the required pH of your experiment.
Q5: Can temperature affect the precipitation of iron hydroxide?
A5: Yes, temperature can influence the solubility of iron hydroxide, but the effect is not straightforward and depends on the pH. In acidic conditions, iron solubility tends to increase as the temperature decreases.[6] Conversely, in basic conditions, solubility generally increases as the temperature increases.[6] It is crucial to consider the specific pH of your reaction when evaluating the impact of temperature.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Sudden appearance of a brown, cloudy precipitate. | The pH of the solution has likely risen above the precipitation threshold for ferric hydroxide. | 1. Immediately measure the pH of your solution. 2. If the pH is too high, carefully add a dilute acid (e.g., HCl, H₂SO₄) to lower the pH to a range where the iron salt is soluble (typically < 3). 3. Consider adding a suitable chelating agent if the experimental pH needs to be higher. |
| Precipitate forms over time, even at a seemingly stable pH. | Slow oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) is occurring, followed by precipitation. | 1. Work in a less oxidizing environment.[4] This can be achieved by de-gassing your solvents (e.g., by bubbling with nitrogen or argon) before use.[9] 2. Add a reducing agent, such as ascorbic acid, to the solution to maintain iron in the Fe²⁺ state. |
| Precipitate forms upon addition of a buffer solution. | The buffer itself may be reacting with the iron ions or has raised the pH locally to the point of precipitation. | 1. Ensure the chosen buffer is compatible with iron solutions and does not contain ions like phosphate (B84403) that can form insoluble iron salts.[10] Good biological buffers to consider are MOPS or HEPES. 2. Add the buffer solution slowly and with vigorous stirring to avoid localized pH spikes. |
| Chelating agent is not preventing precipitation. | The chosen chelating agent may not be effective at the experimental pH, or the concentration may be insufficient. | 1. Consult the stability data for your iron-chelate complex at the working pH. 2. Increase the molar ratio of the chelating agent to iron. A common starting point is a 5:1 to 10:1 molar ratio of chelator to iron.[11] |
Data Presentation
Table 1: Common Chelating Agents for Iron and Their Effective pH Ranges
| Chelating Agent | Abbreviation | Effective pH Range for Preventing Precipitation | Stability Constant (log K) for Fe(III) |
| Ethylenediaminetetraacetic acid | EDTA | Up to ~6.0-6.5[12][13] | ~25.1 |
| Diethylenetriaminepentaacetic acid | DTPA | Up to ~7.0[12] | ~28.6 |
| Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | EDDHA | Up to ~9.0[12] | ~35.7 |
| N,N′-bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid | HBED | Up to ~12.0[12] | ~39.01[14] |
| Citric Acid | - | Effective in preventing precipitation at pH 4-9[5] | ~11.4 |
Table 2: Influence of pH and Temperature on Ferric Hydroxide Solubility
| pH Range | Temperature Effect on Solubility | Reference |
| Acidic | Solubility increases as temperature decreases. | [6] |
| Neutral | Complex behavior, solubility can be very low. | [6] |
| Basic | Solubility increases as temperature increases. | [6] |
Experimental Protocols
Protocol 1: Preparation of a Buffered Iron Solution Using a Chelating Agent (Fe(III)-EDTA)
Objective: To prepare a 100 mM Fe(III)-EDTA stock solution at pH 7.0.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Disodium EDTA (Na₂-EDTA·2H₂O)
-
Deionized water
-
1 M Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and beakers
Procedure:
-
Prepare a 0.5 M Na₂-EDTA solution: Dissolve 186.1 g of Na₂-EDTA·2H₂O in approximately 800 mL of deionized water in a beaker with stirring. The EDTA salt may dissolve slowly; gentle heating or the addition of a few pellets of NaOH can aid dissolution. Adjust the final volume to 1 L in a volumetric flask.
-
Prepare a 1 M FeCl₃ solution: Dissolve 270.3 g of FeCl₃·6H₂O in approximately 800 mL of deionized water. Add a few drops of concentrated HCl to prevent initial hydrolysis. Adjust the final volume to 1 L.
-
Complexation: In a beaker, add 200 mL of the 0.5 M Na₂-EDTA solution.
-
While stirring, slowly add 100 mL of the 1 M FeCl₃ solution to the EDTA solution. The solution will turn a yellow-orange color as the Fe(III)-EDTA complex forms.
-
pH Adjustment: Add deionized water to bring the volume to approximately 900 mL. Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode in the solution.
-
Slowly add 1 M NaOH dropwise to adjust the pH to 7.0. If you overshoot the pH, use 1 M HCl to bring it back down.
-
Final Volume: Once the pH is stable at 7.0, transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
-
Sterilization (if required): Filter-sterilize the solution through a 0.22 µm filter into a sterile container.
Protocol 2: Maintaining Iron in the Ferrous (Fe²⁺) State
Objective: To prepare an iron(II) solution and minimize its oxidation to iron(III).
Materials:
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) or Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Deionized water
-
Nitrogen or Argon gas source with tubing
-
Ascorbic acid (optional)
-
Dilute sulfuric acid or hydrochloric acid
Procedure:
-
Deoxygenate the Solvent: Before preparing the solution, purge a suitable volume of deionized water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.[9]
-
Acidify the Water: To the deoxygenated water, add a small amount of dilute sulfuric acid or hydrochloric acid to bring the pH to between 3 and 4. This will help to stabilize the Fe²⁺ ions.[9]
-
Dissolve the Iron Salt: Weigh the desired amount of the ferrous salt and dissolve it in the deoxygenated, acidified water.
-
Add a Reducing Agent (Optional): For enhanced stability, particularly if the solution will be stored or used over an extended period, add a reducing agent like ascorbic acid. A 2:1 molar ratio of ascorbic acid to Fe²⁺ is often sufficient.
-
Storage: Store the solution in a tightly sealed container with a nitrogen or argon headspace to prevent the ingress of oxygen.
Mandatory Visualizations
Caption: A troubleshooting workflow for preventing iron hydroxide precipitation.
Caption: The mechanism of chelation to prevent iron precipitation.
Caption: The relationship between pH and iron solubility/precipitation.
References
- 1. Iron Hydroxide - General Technical Terms [tidjma.tn]
- 2. Iron Hydroxide - General Technical Terms [tidjma.tn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US3150081A - Method of preventing precipitation of iron compounds from an aqueous solution - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. oceanrep.geomar.de [oceanrep.geomar.de]
- 8. sfrbm.org [sfrbm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. How to choose an Iron chelate? - Van Iperen International [vaniperen.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing the Corrosivity of Iron(III) Chloride Hexahydrate Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the corrosive nature of Iron(III) chloride hexahydrate solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the safe and effective use of this chemical in your experiments.
Frequently Asked Questions (FAQs)
Q1: What materials are compatible with Iron(III) chloride solutions?
A1: Iron(III) chloride solutions are highly corrosive to many common metals.[1][2][3] Therefore, careful selection of storage and handling materials is crucial. Generally, recommended materials include specific polymers and some specialized alloys. High-density cross-linked polyethylene (B3416737) (XLPE), PVC, Teflon, and FRP (Fiber-Reinforced Plastic) are suitable for storage tanks and containers.[4] For seals and O-rings, FKM (Viton®), nitrile rubber, and butyl rubber are recommended.[5][6] Certain high-nickel-chromium molybdenum alloys, such as Alloy C, demonstrate good resistance.[7]
Q2: What materials should be avoided when working with Iron(III) chloride solutions?
A2: Most metals are susceptible to corrosion from Iron(III) chloride.[2] This includes common laboratory materials like stainless steel (including types 302 and 316), aluminum, brass, and carbon steel.[8][9][10] Contact with these metals can lead to rapid degradation of the equipment and contamination of the solution. It is also important to avoid strong bases, alkalis, and oxidizing agents, as they are incompatible.[2][11]
Q3: What are the proper storage conditions for this compound solutions?
A3: To ensure stability and minimize corrosion, store Iron(III) chloride solutions in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[1][2] Containers should be tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[12][13] Storage should be in corrosive-resistant containers, such as those made of polyethylene or with a resistant inner liner.[1][2] It is also recommended to store them in a bunded area to contain any potential leaks.[14]
Q4: What personal protective equipment (PPE) is required when handling Iron(III) chloride solutions?
A4: Due to its corrosive nature, which can cause severe skin burns and eye damage, comprehensive PPE is mandatory.[1][4][15] This includes:
-
Eye and Face Protection: Chemical-resistant goggles and a face shield.[12][16][17]
-
Hand Protection: Impervious gloves such as neoprene, nitrile, or rubber.[4][17]
-
Body Protection: A chemical-resistant apron or suit, long-sleeved clothing, and closed-toe shoes.[12][16]
-
Respiratory Protection: In case of insufficient ventilation or the formation of mists or aerosols, a NIOSH-approved acid gas respirator should be worn.[16][17]
Q5: How should I dispose of waste Iron(III) chloride solutions?
A5: Iron(III) chloride solutions should never be poured directly down the drain.[4] They must first be neutralized. This can be achieved by slowly adding an alkaline substance like sodium bicarbonate (baking soda), sodium carbonate (washing soda), or a dilute solution of sodium hydroxide (B78521) until the pH is between 7.0 and 8.0.[16][18] This process can be exothermic, so it should be done carefully.[18] After neutralization, the resulting mixture will contain a solid precipitate (sludge), which should be separated from the liquid.[16] The liquid can then be further diluted with water and poured down the drain, while the solid waste must be disposed of according to local hazardous waste regulations.[16][18]
Troubleshooting Guides
Problem: I am observing unexpected corrosion on my stainless steel equipment.
Possible Cause: Stainless steel, including grades like 302 and 316, is known to be susceptible to pitting and crevice corrosion when in contact with ferric chloride solutions.[8][9][10] The protective passive layer of stainless steel can be broken down by the chloride ions, leading to localized corrosion.
Solution:
-
Immediately transfer the Iron(III) chloride solution to a compatible container (e.g., glass, HDPE, or Teflon).
-
Thoroughly clean and inspect the stainless steel equipment for damage.
-
For future experiments, use equipment made from more resistant materials such as Hastelloy C, titanium, or appropriate plastics.
-
If stainless steel must be used, consider the use of corrosion inhibitors, such as sodium nitrate, which has been shown to inhibit pitting in some cases.[19]
Problem: The concentration of my Iron(III) chloride solution seems to have changed over time.
Possible Cause: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[12] If the solution is not stored in a tightly sealed container, it can absorb atmospheric water, leading to dilution. Conversely, in a very dry environment, evaporation of water could increase the concentration.
Solution:
-
Always store Iron(III) chloride solutions in tightly sealed containers to prevent interaction with the atmosphere.[1][2]
-
Before use, especially for sensitive applications, consider verifying the concentration of the solution using appropriate analytical methods.
-
Store the solution in a cool, dry, and well-ventilated area to minimize temperature fluctuations that can drive moisture exchange.[1][2]
Problem: I have accidentally spilled a small amount of Iron(III) chloride solution in the lab.
Solution:
-
Safety First: Ensure you are wearing the appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, before cleaning up the spill.[13]
-
Containment: For small spills, contain the liquid with an inert absorbent material like sand, earth, or vermiculite.[11][20]
-
Neutralization: Carefully neutralize the spilled material. You can use sodium bicarbonate (baking soda) or soda ash.[17] Be cautious as this reaction may generate some heat.
-
Cleanup: Once neutralized, collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[13]
-
Decontamination: Wash the spill area thoroughly with water.[12]
Data Presentation
Table 1: Material Compatibility with Iron(III) Chloride Solutions
| Material | Compatibility Rating | Notes |
| Metals | ||
| Carbon Steel | Severe Corrosion | Not recommended for use.[21] |
| Stainless Steel (304, 316) | Severe Pitting/Crevice Corrosion | Not recommended for prolonged contact.[8][10][22] |
| Aluminum | Severe Corrosion | Not recommended for use. |
| Titanium | Good | Generally resistant.[21] |
| Hastelloy C-276 | Excellent | Highly resistant to a wide variety of chemical process environments, including ferric chloride.[7][23] |
| Plastics & Elastomers | ||
| High-Density Polyethylene (HDPE) | Excellent | Recommended for storage tanks.[11] |
| Polyvinyl Chloride (PVC) | Good | Suitable for many applications. |
| Polytetrafluoroethylene (PTFE/Teflon) | Excellent | Highly resistant.[23] |
| FKM (Viton®) | Excellent | Recommended for seals and O-rings.[5][6] |
| EPDM | Good | |
| Polypropylene (PP) | Good | [24] |
Disclaimer: The compatibility of materials can be affected by the concentration and temperature of the solution, as well as the presence of other chemicals. Always consult specific chemical resistance guides and perform testing for critical applications.
Experimental Protocols
ASTM G48: Standard Test Methods for Pitting and Crevice Corrosion Resistance of Stainless Steels and Related Alloys by Use of Ferric Chloride Solution
This standard provides a method for assessing the resistance of stainless steels and related alloys to pitting and crevice corrosion in a 6% ferric chloride solution.
Methodology Overview (Method A - Pitting Test):
-
Test Specimen Preparation:
-
Cut a specimen of the material to be tested to a standard size.
-
Drill a hole for a supporting glass hook.
-
Wet grind all surfaces to a uniform finish (e.g., 120-grit abrasive paper).
-
Clean the specimen with a detergent solution, rinse with distilled water, and then with acetone (B3395972) or methanol.
-
Dry and weigh the specimen to the nearest 0.1 mg.
-
-
Test Solution:
-
Prepare a 6% by weight solution of ferric chloride hexahydrate (FeCl₃·6H₂O) in distilled water.
-
-
Test Procedure:
-
Pour the test solution into a beaker or flask.
-
Place the test vessel in a constant temperature bath to maintain the desired test temperature (e.g., 22°C or 50°C).
-
Suspend the specimen in the solution using a glass hook.
-
Cover the test vessel with a watch glass.
-
Expose the specimen for a specified duration, typically 72 hours.
-
-
Evaluation:
-
After the exposure period, remove the specimen, rinse with water, and scrub with a nylon bristle brush to remove corrosion products.
-
Immerse the specimen in a cleaning solution (e.g., nitric acid) if necessary to remove all corrosion products.
-
Rinse, dry, and reweigh the specimen.
-
Calculate the corrosion rate in terms of weight loss per unit area.
-
Visually inspect the specimen for the presence, number, and size of pits.
-
Visualizations
References
- 1. ncp.co.za [ncp.co.za]
- 2. redox.com [redox.com]
- 3. grokipedia.com [grokipedia.com]
- 4. nbinno.com [nbinno.com]
- 5. marcorubber.com [marcorubber.com]
- 6. marcorubber.com [marcorubber.com]
- 7. furrowpump.com [furrowpump.com]
- 8. content.ampp.org [content.ampp.org]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. icgl.co.uk [icgl.co.uk]
- 12. accomn.com [accomn.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. blog.enduramaxx.co.uk [blog.enduramaxx.co.uk]
- 15. geneseo.edu [geneseo.edu]
- 16. candorind.com [candorind.com]
- 17. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 18. pcb - Ferric Chloride Etchant Disposal - Electrical Engineering Stack Exchange [electronics.stackexchange.com]
- 19. content.ampp.org [content.ampp.org]
- 20. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]
- 21. Iron (III) chloride — Alleima [alleima.com]
- 22. balseal.com [balseal.com]
- 23. walchem.com [walchem.com]
- 24. crestpumps.co.uk [crestpumps.co.uk]
Technical Support Center: Purification of Reaction Products from Iron(III) Chloride Hexahydrate Catalyst
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products from experiments utilizing Iron(III) chloride hexahydrate as a catalyst.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of reaction products.
Issue 1: Presence of a Persistent Emulsion During Liquid-Liquid Extraction
Q1: I am performing a liquid-liquid extraction to remove the iron catalyst, but a stable emulsion has formed between the aqueous and organic layers, preventing proper separation. What should I do?
A1: Emulsion formation is a common issue when residual starting materials, byproducts, or the product itself can act as surfactants. Here are several strategies to break the emulsion:
-
Gentle Mixing: In future extractions, use gentle swirling or inverting of the separatory funnel rather than vigorous shaking to minimize emulsion formation.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion by "salting out" the organic components.
-
Change in Temperature: Gently warming or cooling the separatory funnel can sometimes disrupt the emulsion.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the dispersed droplets.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method to force the separation of the layers.
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and may help to break the emulsion.
Issue 2: The Product is Water-Soluble or Highly Polar, Making Extraction Difficult
Q2: My product is polar and has some solubility in the aqueous layer, leading to low recovery during extraction. How can I effectively remove the iron catalyst?
A2: Purifying polar products requires alternative strategies to standard liquid-liquid extraction. Consider the following approaches:
-
Precipitation of Iron(III) Hydroxide: Adjust the pH of the aqueous solution to precipitate the iron catalyst as highly insoluble iron(III) hydroxide. The optimal pH for Fe(OH)₃ precipitation is around 8.[1] Be cautious, as your product's stability may be pH-dependent.
-
Use of Chelating Agents: Introduce a chelating agent that binds strongly to iron ions, forming a stable, water-soluble complex that can be washed away. Ethylenediaminetetraacetic acid (EDTA) is a commonly used chelating agent for iron.[2]
-
Ion-Exchange Chromatography: Utilize an ion-exchange resin that can selectively bind the iron ions, allowing your polar product to pass through.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase column chromatography can be an effective purification method where the polar product elutes earlier than less polar impurities.
Issue 3: Iron Catalyst Precipitates with the Product During Purification
Q3: When I try to precipitate my product or remove the solvent, a colored solid, presumably an iron salt, co-precipitates. How can I prevent this?
A3: Co-precipitation often occurs when the product can coordinate with iron ions. To address this, consider the following:
-
Thorough Aqueous Washes: Before concentrating the organic phase, perform multiple washes with dilute acid (e.g., 0.1 M HCl) followed by water and brine to remove as much of the iron catalyst as possible.
-
Use of a Chelating Agent: As mentioned previously, adding a chelating agent like EDTA to the aqueous wash can sequester the iron ions and prevent them from precipitating with your product.
-
pH Adjustment: Carefully control the pH of your aqueous washes. Maintaining a slightly acidic pH can help to keep the iron salts solubilized in the aqueous phase.
Frequently Asked Questions (FAQs)
Q4: What is the most common and straightforward method for removing the bulk of the Iron(III) chloride catalyst after a reaction?
A4: The most common initial work-up procedure involves quenching the reaction mixture with water and performing a liquid-liquid extraction.[3] The highly water-soluble Iron(III) chloride will preferentially partition into the aqueous phase, which can then be separated from the organic layer containing your product. Multiple washes with water or a dilute acid solution are often recommended to ensure maximum removal of the iron salts.
Q5: How can I be sure that all the iron catalyst has been removed from my product?
A5: Residual iron can sometimes be visually detected by a faint yellow or brown color in your product. For a more sensitive and quantitative assessment, techniques like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) can be used to determine the concentration of residual iron.
Q6: Can residual iron catalyst affect the stability or further reactions of my purified product?
A6: Yes, residual iron catalyst can have detrimental effects. It can act as an unwanted catalyst in subsequent reactions, leading to the formation of byproducts.[3] It can also promote the degradation of sensitive compounds over time. For these reasons, thorough removal of the iron catalyst is crucial for obtaining a pure and stable product.
Q7: I am seeing byproducts in my reaction. What are some common side reactions with FeCl₃ catalysts?
A7: In reactions like Friedel-Crafts alkylations, common byproducts include polyalkylated aromatics due to the product being more reactive than the starting material.[4] Isomerization of alkyl groups on the aromatic ring can also occur.[4] Thorough analysis of your crude product by techniques like GC-MS or LC-MS can help identify these byproducts, and purification methods like column chromatography are typically used for their removal.
Q8: Will residual Iron(III) chloride affect my NMR spectrum?
A8: Yes, paramagnetic species like iron(III) can cause significant broadening of NMR signals, making interpretation difficult or impossible.[5] If you observe broad peaks in your NMR spectrum, it is a strong indication that paramagnetic impurities, such as residual iron catalyst, are present.
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for a Hypothetical Friedel-Crafts Acylation Product
| Purification Method | Typical Product Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Aqueous Wash & Extraction | 85-95 | 80-90 | Simple, fast, removes bulk of catalyst | May not remove all iron; emulsions can form |
| Precipitation of Fe(OH)₃ | 80-90 | 85-95 | Effective for polar products | Requires careful pH control; product may co-precipitate |
| Column Chromatography | 60-85 | >98 | High purity achievable; separates byproducts | Time-consuming; potential for product loss on the column |
| Recrystallization | 50-80 | >99 | Yields highly pure crystalline product | Requires a suitable solvent; significant product loss in mother liquor |
Note: The values in this table are illustrative and can vary significantly depending on the specific reaction, product, and experimental conditions.
Table 2: Optimal pH for Precipitation of Metal Hydroxides
| Metal Ion | Optimal pH for Precipitation |
| Iron(III) (Fe³⁺) | ~3.5 - 4.0 for initial precipitation, with optimal efficiency around pH 8[1][6][7] |
| Aluminum (Al³⁺) | ~5.0 - 7.0[7] |
| Copper(II) (Cu²⁺) | ~8.1[6] |
| Nickel(II) (Ni²⁺) | ~10.8[6] |
| Zinc(II) (Zn²⁺) | ~10.1[6] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for Iron Catalyst Removal
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Add an appropriate organic solvent to the separatory funnel. The volume of the organic solvent should be roughly equal to the volume of the aqueous layer.
-
Mixing: Stopper the funnel and gently invert it several times to allow for the partitioning of the catalyst into the aqueous layer. Vent the funnel periodically to release any pressure buildup.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer.
-
Washing: Add a fresh portion of deionized water to the organic layer in the separatory funnel and repeat the mixing and separation steps. This can be repeated 2-3 times. For improved removal, a wash with dilute HCl (e.g., 0.1 M) can be performed before the water washes.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine) to help remove any remaining water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Select an appropriate size column and plug the bottom with glass wool. Add a layer of sand, followed by the slurry of silica (B1680970) gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product has poor solubility, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: Add the eluent to the top of the column and apply pressure to begin the separation. Collect fractions and monitor the elution of your product using Thin Layer Chromatography (TLC).
-
Fraction Collection and Analysis: Collect the fractions containing the desired product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the hot solvent until the product is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for product purification.
Caption: Troubleshooting decision tree for purification issues.
References
troubleshooting low yields in Friedel-Crafts reactions using FeCl3·6H2O
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Friedel-Crafts reactions, with a specific focus on the use of ferric chloride hexahydrate (FeCl₃·6H₂O) as a catalyst.
Troubleshooting Guide: Low Yields
This section addresses the most common issues encountered during Friedel-Crafts reactions that can lead to poor product yields.
Q1: My reaction yield is very low or non-existent. What is the most common reason when using FeCl₃·6H₂O?
The most significant issue with using FeCl₃·6H₂O is the presence of water of hydration. Friedel-Crafts reactions are highly sensitive to moisture because Lewis acid catalysts like ferric chloride are readily deactivated by water.[1][2] The water molecules coordinate with the ferric chloride, inhibiting its ability to activate the acylating or alkylating agent.
Solution:
-
Use Anhydrous Ferric Chloride: The most straightforward solution is to substitute FeCl₃·6H₂O with anhydrous FeCl₃.
-
Pre-treatment of Catalyst: If only the hydrated form is available, consider drying it carefully before use. However, achieving complete dehydration without decomposition can be challenging.
-
Increase Catalyst Loading: While not ideal, increasing the molar ratio of the hydrated catalyst may overcome partial deactivation, though this can lead to more complex work-ups and potential side reactions.
Q2: I've switched to anhydrous FeCl₃, but my yields are still low. What should I check next?
If catalyst hydration is ruled out, other factors related to your substrates or reaction conditions are likely at play. The logical next step is to evaluate the reactivity of your aromatic substrate.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting common causes of low yields.
Aromatic Ring Reactivity: Friedel-Crafts reactions are electrophilic aromatic substitutions and fail with deactivated aromatic rings.[1][3]
-
Strongly Deactivating Groups: If your aromatic substrate has strongly electron-withdrawing groups like nitro (-NO₂), cyano (-CN), or acyl (-COR), the reaction is unlikely to proceed.[1][4]
-
Amine and Hydroxyl Groups: Aromatic compounds with -NH₂ or -OH groups are generally unsuitable.[2][4] The lone pairs on nitrogen or oxygen coordinate with the Lewis acid catalyst, forming a complex that deactivates both the catalyst and the aromatic ring.[2][3]
Q3: My aromatic ring is activated, but I'm seeing multiple products and low yield of the desired one. What's happening?
This issue points towards problems with reaction control, such as polyalkylation (in alkylations) or carbocation rearrangements.
-
Polyalkylation: The product of a Friedel-Crafts alkylation is often more reactive than the starting material because the added alkyl group is activating. This can lead to the addition of multiple alkyl groups.[3][5] To minimize this, use a large excess of the aromatic substrate.[3][4]
-
Carbocation Rearrangement (Alkylation): Friedel-Crafts alkylations proceed via a carbocation intermediate.[6] This carbocation can rearrange to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one) before attacking the aromatic ring, leading to an isomeric product.[3][6] Using a milder Lewis acid like FeCl₃ may sometimes reduce rearrangements compared to stronger acids like AlCl₃, as a "true" free carbocation may not fully form.[7][8]
-
Friedel-Crafts Acylation as a Solution: Friedel-Crafts acylation is a superior method for introducing straight-chain alkyl groups. The acylium ion electrophile does not rearrange, and the resulting ketone product is deactivated, preventing polyacylation.[9][10] The ketone can then be reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 5. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. reddit.com [reddit.com]
impact of pH on the catalytic activity of Iron(III) chloride hexahydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iron(III) chloride hexahydrate as a catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of pH in the catalytic activity of this compound?
A1: The pH of the reaction medium is a critical parameter that dictates the chemical species of iron(III) in solution, which in turn directly influences its catalytic activity. In aqueous solutions, this compound undergoes hydrolysis. At low pH, the catalytically active species is typically the solvated Fe³⁺ ion or its partially hydrolyzed forms (e.g., [Fe(OH)(H₂O)₅]²⁺), which act as effective Lewis acids. As the pH increases, more hydrolyzed species like iron(III) hydroxide (B78521) ([Fe(OH)₃]) are formed, which can precipitate out of the solution.[1][2][3] These precipitates are generally less effective as Lewis acid catalysts in organic synthesis but are the key species responsible for the coagulation and flocculation of impurities in water treatment applications.[4][5]
Q2: My organic reaction catalyzed by FeCl₃·6H₂O is not proceeding as expected. Could pH be the issue?
A2: Yes, pH is a likely culprit. This compound is hygroscopic and forms an acidic solution upon dissolving in water, with a pH typically ranging from 1 to 2.[6] For many organic reactions, such as Friedel-Crafts alkylation or acylation, the Lewis acidity of the Fe³⁺ ion is essential for catalysis.[7][8] If your reaction medium has a pH that is too high (neutral or basic), the Fe³⁺ will precipitate as iron(III) hydroxide, significantly reducing the concentration of the active Lewis acid catalyst and hindering your reaction.[2] Ensure your reactants and solvents are anhydrous if the reaction is sensitive to water and hydrolysis.
Q3: What is the optimal pH for using Iron(III) chloride as a coagulant in water treatment?
A3: The optimal pH for coagulation using Iron(III) chloride typically falls within a range of 6 to 9.[4][5][9] However, the exact optimum can vary depending on the specific characteristics of the water being treated, such as the nature of the suspended particles and the presence of other dissolved substances. Several studies have identified specific optimal pH values for different applications, for instance, a pH of 6 has been found to be optimal for the removal of color and turbidity in landfill leachate.[4] In other cases, effective removal of turbidity and Chemical Oxygen Demand (COD) has been observed in a broader pH range of 7 to 9.[5] It is always recommended to perform a jar test to determine the optimal pH for your specific application.
Q4: I observed a color change in my FeCl₃·6H₂O solution when I adjusted the pH. What does this indicate?
A4: The color of an aqueous Iron(III) chloride solution is a direct indicator of the iron species present. A freshly prepared solution is typically yellow to yellowish-brown due to the presence of various chloro-aqua and hydroxo complexes of Fe(III).[3][6] As the pH is increased, the solution may become more orange or reddish-brown as hydrolysis proceeds and larger polynuclear iron hydroxo complexes and colloidal iron(III) hydroxide particles form.[3] If the pH is raised significantly, you will likely observe the formation of a reddish-brown precipitate of iron(III) hydroxide.[2]
Troubleshooting Guides
Issue 1: Poor Catalytic Activity in Organic Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product yield in a Lewis acid-catalyzed reaction (e.g., Friedel-Crafts). | Incorrect pH/Presence of Water: The catalyst has been deactivated by hydrolysis due to the presence of water or a reaction medium with a pH that is too high, leading to the precipitation of inactive iron(III) hydroxide.[2][3] | 1. Ensure Anhydrous Conditions: Use anhydrous solvents and reactants. Dry glassware thoroughly before use. 2. Use Anhydrous FeCl₃: For highly sensitive reactions, consider using anhydrous Iron(III) chloride instead of the hexahydrate form. 3. Control pH: If the reaction must be run in the presence of protic species, maintain a low pH to keep the iron in its catalytically active, soluble form. |
| Reaction is sluggish or incomplete. | Insufficient Catalyst Loading: The amount of active catalyst may be too low for the scale of the reaction. | 1. Increase Catalyst Loading: Incrementally increase the molar percentage of the FeCl₃·6H₂O catalyst. 2. Check Catalyst Quality: Ensure the catalyst has been stored properly in a tightly sealed container to prevent degradation from moisture absorption.[6] |
Issue 2: Inefficient Coagulation/Flocculation in Water Treatment
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor removal of turbidity or color. | Suboptimal pH: The pH of the water is outside the optimal range for the formation of iron hydroxide flocs.[4][5] | 1. Perform a Jar Test: Conduct a series of jar tests to determine the optimal pH for your specific water source and contaminant load. Adjust the pH of the bulk solution accordingly using an acid or a base. 2. Monitor pH throughout the process: Ensure the pH remains stable during the coagulation and flocculation stages. |
| Flocs are small and do not settle well. | Incorrect Dosage or pH: Either an insufficient or excessive dose of FeCl₃, or a non-optimal pH, can lead to poor floc formation.[4] | 1. Optimize Dosage: In conjunction with pH optimization, vary the concentration of FeCl₃·6H₂O in your jar tests to find the optimal dosage. 2. Check Mixing Conditions: Ensure adequate rapid mixing after coagulant addition, followed by a period of slower mixing to promote floc growth. |
Data Presentation
Table 1: Optimal pH for Coagulation with Iron(III) Chloride in Various Applications
| Application | Optimal pH Range | Reported Optimal pH | Reference |
| Landfill Leachate Treatment | 4 - 9 | 6 | [4] |
| Dairy Wastewater Pretreatment | 4.66 - 9.33 | 8.36 | [10] |
| Machining Oily Effluent | - | 7 | [5] |
| General Wastewater (Turbidity & COD Removal) | 7 - 9 | - | [5] |
| Algae Removal | 3 - 11 | 10 | [11] |
Experimental Protocols
Protocol 1: Determining the Optimal pH for Coagulation using a Jar Test
This protocol outlines a standard procedure to determine the optimal pH for the removal of turbidity from a water sample using this compound as a coagulant.
1. Preparation of Stock Solution:
-
Prepare a 1% (w/v) stock solution of this compound by dissolving 1 g of FeCl₃·6H₂O in 100 mL of deionized water.
2. Experimental Setup:
-
Set up a series of six beakers (jars), each containing 500 mL of the water sample to be treated.
-
Place the beakers on a gang stirrer (jar testing apparatus).
3. pH Adjustment:
-
While stirring the water samples at a low speed, adjust the pH of each beaker to a different value (e.g., pH 4, 5, 6, 7, 8, 9) using dilute solutions of HCl or NaOH.
4. Coagulant Addition and Rapid Mix:
-
Add a predetermined dose of the FeCl₃·6H₂O stock solution to each beaker (e.g., 5 mL, corresponding to 100 mg/L).
-
Immediately begin rapid mixing at a high speed (e.g., 120 RPM) for 1 minute to ensure uniform dispersion of the coagulant.
5. Flocculation (Slow Mix):
-
Reduce the stirring speed to a slow mix (e.g., 30 RPM) for 20 minutes to promote the formation of flocs.
6. Sedimentation:
-
Stop stirring and allow the flocs to settle for 30 minutes.
7. Sample Analysis:
-
Carefully collect a supernatant sample from the top of each beaker.
-
Measure the final turbidity of each supernatant sample using a turbidimeter.
-
The pH that results in the lowest final turbidity is the optimal pH for coagulation under these conditions.
Mandatory Visualization
Caption: Speciation of Iron(III) in aqueous solution as a function of increasing pH.
Caption: Experimental workflow for determining the optimal pH for coagulation via a jar test.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The hydrolysis of iron(III) chloride | MEL Chemistry [melscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. ucwv.edu [ucwv.edu]
- 8. researchgate.net [researchgate.net]
- 9. Iron chloride hexahydrate | 10025-77-1 [chemicalbook.com]
- 10. curresweb.com [curresweb.com]
- 11. researchgate.net [researchgate.net]
side reactions associated with the use of Iron(III) chloride hexahydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered when using Iron(III) chloride hexahydrate (FeCl₃·6H₂O) in research, scientific, and drug development applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my aqueous solution of this compound acidic?
A1: When this compound dissolves in water, the ferric ion (Fe³⁺) is hydrated to form the hexaaquairon(III) complex, [Fe(H₂O)₆]³⁺. This complex undergoes hydrolysis, a reaction with water where it acts as a weak acid, releasing a proton (H⁺) and lowering the pH of the solution.[1][2][3] This process can occur in several stages, leading to the formation of various iron-hydroxo species and a distinctly acidic environment.[1][4] A 10 g/L solution can have a pH of approximately 1.8.[5]
Q2: My reaction mixture containing FeCl₃·6H₂O has turned cloudy and formed an orange/brown precipitate. What is happening?
A2: The formation of a cloudy or precipitated solution is typically due to the extensive hydrolysis of the Fe³⁺ ion.[1] As the pH of the solution increases, or upon heating, the hydrolysis process is driven further, leading to the formation of insoluble iron(III) hydroxide (B78521) (Fe(OH)₃), iron oxychloride (FeOCl), or various polymeric oxo-hydroxo-iron complexes.[2][6][7] These compounds are generally orange or brown and are sparingly soluble in water.
Q3: I am using FeCl₃·6H₂O as a Lewis acid catalyst, but I am observing unexpected byproducts and low yields. What could be the cause?
A3: Iron(III) chloride is a potent Lewis acid, and its high reactivity can sometimes catalyze unintended side reactions.[7][8] For example, while it can be more chemoselective than base-catalyzed methods in reactions like the Michael addition by avoiding issues like aldol (B89426) cyclizations, its strong acidity can promote other unwanted pathways.[8] Furthermore, the presence of water in the hexahydrate form or trace moisture can lead to hydrolysis, generating HCl in situ, which can catalyze acid-sensitive side reactions.[7][9] In some polymerization reactions, the catalyst itself can contribute to discoloration of the final product.[10]
Q4: My analytical assay results are inconsistent when Iron(III) chloride is present in the sample. Why is this occurring?
A4: The presence of Fe³⁺ ions can cause significant interference in various analytical assays, particularly colorimetric methods.[11] This can happen in several ways:
-
Chemical Reaction: The iron ions may react with the assay reagents. For example, Fe³⁺ can form complexes with dyes or other molecules, leading to false readings.[12]
-
Spectral Interference: The colored iron complexes, such as the yellow/brown hydrolyzed species, can absorb light at the same wavelength used for the measurement, leading to artificially high absorbance readings.[11]
-
Precipitation: In buffered solutions, iron hydroxides can precipitate, causing turbidity that scatters light and affects spectrophotometric measurements.[13]
Q5: The solid this compound in the bottle has turned dark and appears wet. Is it still usable?
A5: this compound is highly hygroscopic and deliquescent, meaning it readily absorbs moisture from the air, which can cause it to dissolve into a reddish-brown liquid.[14][15] It is also sensitive to light, which can promote disproportionation, generating ferrous iron (Fe²⁺).[2][16] While the presence of moisture may not hinder its use in some aqueous applications, the potential change in hydration state and the presence of Fe²⁺ can be problematic for reactions requiring anhydrous conditions or a pure Fe³⁺ catalyst. It is crucial to store the compound in a tightly sealed container in a cool, dry, dark place.
Section 2: Troubleshooting Guides
Issue 1: Hydrolysis and Precipitate Formation in Aqueous Solutions
-
Symptoms:
-
The solution becomes cloudy or opaque.
-
Formation of an orange, brown, or reddish-brown precipitate.
-
A significant drop in the pH of the solution over time.
-
-
Root Causes:
-
Solutions & Mitigation Strategies:
-
Acidification: Add a small amount of hydrochloric acid (HCl) to the water before dissolving the FeCl₃·6H₂O. This lowers the initial pH and suppresses the hydrolysis equilibrium, keeping the iron species soluble.[4][15]
-
Temperature Control: Prepare solutions at room temperature or below, as heating promotes the formation of insoluble species.[6]
-
Use Fresh Solutions: Prepare aqueous solutions of FeCl₃·6H₂O fresh for each experiment to minimize the effects of slow hydrolysis and precipitation over time.
-
Issue 2: Unwanted Side Reactions in Organic Catalysis
-
Symptoms:
-
Low yield of the desired product.
-
Formation of multiple, unexpected byproducts identified via chromatography or spectroscopy.
-
Polymerization or charring of starting materials.
-
-
Root Causes:
-
Excessive Lewis Acidity: The catalyst may be too active for the specific substrate, promoting undesired reaction pathways.[17]
-
Presence of Water/HCl: The water of hydration can be released, and subsequent hydrolysis can generate HCl, initiating unwanted acid-catalyzed reactions.[7][9]
-
Redox Activity: Contamination with Fe²⁺ or in-situ reduction/oxidation can lead to redox-based side reactions.[16][18]
-
-
Solutions & Mitigation Strategies:
-
Optimize Catalyst Loading: Titrate the amount of FeCl₃·6H₂O used to find the minimum effective concentration to reduce byproduct formation.
-
Control Temperature: Run reactions at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Use Anhydrous Form: For moisture-sensitive reactions, consider using anhydrous FeCl₃ and performing the reaction under an inert atmosphere. Note that simply heating the hexahydrate to dehydrate it is often ineffective and leads to decomposition into iron oxychloride and HCl.[7][18]
-
Proton Sponge: In cases where in-situ HCl generation is suspected, a non-nucleophilic base (proton sponge) can be added to scavenge excess protons without interfering with the Lewis acid catalysis.
-
Issue 3: Contamination and Staining of Glassware
-
Symptoms:
-
A persistent and difficult-to-remove orange or brown stain on glass reaction vessels.[19]
-
-
Root Causes:
-
Adhesion and deposition of insoluble iron oxides, hydroxides, or oxychlorides onto the silica (B1680970) surface of the glass.[19]
-
-
Solutions & Mitigation Strategies:
-
Acidic Cleaning: Rinsing the glassware with a reasonably concentrated solution of hydrochloric acid or nitric acid can help dissolve the iron deposits by forming soluble chloro-iron complexes.[19]
-
Chelating Agents: Solutions of chelating agents like citric acid or oxalic acid can also be effective at complexing and removing the iron stains.
-
Preventative Rinsing: Immediately after use, rinse glassware thoroughly with water and then a dilute acid solution before final cleaning to prevent the deposits from setting.
-
Section 3: Data Presentation
Table 1: Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction Type | Common Cause(s) | Symptoms | Recommended Mitigation Strategy |
| Hydrolysis | Reaction with water/moisture | Acidic pH, formation of orange/brown precipitate (e.g., Fe(OH)₃, FeOCl) | Prepare solutions in dilute HCl; use freshly prepared solutions; control temperature.[1][4] |
| Thermal Decomposition | Heating the hexahydrate form above 100°C | Release of HCl gas, formation of solid iron oxides (e.g., Fe₂O₃) or oxychlorides.[6][7] | Use anhydrous FeCl₃ for high-temp reactions; perform dehydration with thionyl chloride instead of heat.[18] |
| Unwanted Catalysis | High Lewis acidity; presence of HCl from hydrolysis | Low product yield, formation of byproducts, polymerization.[8][10] | Optimize catalyst loading and temperature; use anhydrous conditions for sensitive substrates. |
| Redox Instability | Light exposure, presence of reducing/oxidizing agents | Formation of Fe²⁺ (disproportionation), unexpected redox byproducts.[2][16] | Store solid and solutions protected from light; use fresh reagents. |
| Assay Interference | Complexation with reagents, spectral overlap, precipitation | Inaccurate/irreproducible analytical results.[11][12] | Use iron-specific chelators; perform sample dilution; use alternative analytical methods not sensitive to iron. |
Section 4: Experimental Protocols
Protocol 1: Preparation of a Stabilized 0.1 M Aqueous Iron(III) Chloride Solution
-
Objective: To prepare an aqueous solution of FeCl₃·6H₂O that is resistant to immediate hydrolysis and precipitation.
-
Materials:
-
This compound (FeCl₃·6H₂O, FW: 270.30 g/mol )
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Add approximately 50 mL of deionized water to the 100 mL volumetric flask.
-
Carefully add 0.2 mL of concentrated HCl to the water and mix thoroughly. This creates an acidic solvent to suppress hydrolysis.
-
Weigh out 2.703 g of FeCl₃·6H₂O.
-
Add the solid FeCl₃·6H₂O to the acidified water in the volumetric flask.
-
Stir the solution using a magnetic stirrer until all the solid has dissolved. The solution should be clear and yellow/orange.
-
Once dissolved, dilute the solution to the 100 mL mark with deionized water.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the solution in a well-sealed, light-protected container. For best results, use within a few days.
-
Protocol 2: Spectrophotometric Test for Ferrous (Fe²⁺) Ion Contamination
-
Objective: To semi-quantitatively determine the presence of Fe²⁺ contamination in a stock of this compound.
-
Principle: Ferrous ions (Fe²⁺) react with potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) to form a dark blue precipitate known as Turnbull's blue, while ferric ions (Fe³⁺) only produce a light green-brown solution.[16] Phosphoric acid is used to mask the color of the Fe³⁺ ion.
-
Materials:
-
FeCl₃·6H₂O sample
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Phosphoric acid (H₃PO₄)
-
Deionized water (preferably de-gassed to remove oxygen)
-
Spectrophotometer
-
Test tubes or cuvettes
-
-
Procedure:
-
Prepare a fresh 5% (w/v) solution of potassium ferricyanide in de-gassed deionized water.
-
Prepare a sample solution by dissolving a known quantity (e.g., 0.5 g) of the FeCl₃·6H₂O sample in 20 mL of de-gassed deionized water.
-
In a test tube, add 1 mL of the sample solution.
-
Add 1 mL of phosphoric acid to mask the Fe³⁺ color.
-
Add 1 drop of the 5% potassium ferricyanide solution.
-
Shake the mixture and allow it to stand for 10 minutes.[16]
-
Visually inspect for the formation of a blue color. A deeper blue indicates a higher concentration of Fe²⁺.
-
For a quantitative measurement, measure the absorbance of the solution at a wavelength around 700 nm and compare it against a standard curve prepared using a known Fe²⁺ source (e.g., ferrous sulfate).
-
Section 5: Visualizations
Caption: Stepwise hydrolysis pathway of the Fe³⁺ ion in aqueous solution.
Caption: Troubleshooting logic for an unexpected precipitate.
References
- 1. The hydrolysis of iron(III) chloride | MEL Chemistry [melscience.com]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. carlroth.com [carlroth.com]
- 6. Thermal dehydration and decomposition of FeCl3·xH2O | Semantic Scholar [semanticscholar.org]
- 7. Iron(III) chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Sciencemadness Discussion Board - Decomposition of FeCl3 on heating - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Unexpected performance of iron( iii )chloride in the polymerization of renewable 2,3-butanediol and the depolymerization of poly(ethylene terephthalat ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00388D [pubs.rsc.org]
- 11. eclinpath.com [eclinpath.com]
- 12. Analytical Interference in Serum Iron Determination Reveals Iron Versus Gadolinium Transmetallation With Linear Gadolinium-Based Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unraveling the unexpected: Interference in iron assay leads to diagnosis of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. The preparation method of iron chloride hexahydrate_Chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Iron(III) chloride - Wikipedia [en.wikipedia.org]
- 19. Reddit - The heart of the internet [reddit.com]
proper storage and handling techniques to maintain Iron(III) chloride hexahydrate purity
This technical support center provides guidance on the proper storage and handling of Iron(III) chloride hexahydrate to maintain its purity for research, scientific, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is the ideal storage temperature for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] Recommended storage temperatures can vary by manufacturer and grade, with some recommending ambient temperatures of 15–25 °C, while for specific applications, refrigeration at 2–8 °C is advised to minimize degradation.[3] Always refer to the manufacturer's specific recommendations.
Q2: My this compound has turned into a reddish-brown liquid. What happened and can I still use it?
A2: this compound is highly hygroscopic and deliquescent, meaning it readily absorbs moisture from the air.[2][4] When exposed to humid conditions, it will dissolve in the absorbed water, forming a concentrated reddish-brown solution. This indicates improper storage in a non-airtight container or a humid environment. For applications where precise concentration and purity are critical, using the deliquesced product is not recommended as its water content is unknown and hydrolysis may have occurred.
Q3: The color of my this compound appears to be a dirty green instead of the expected yellow-brown. Is it contaminated?
A3: The color of Iron(III) chloride can depend on the viewing angle, appearing dark green by reflected light and purple-red by transmitted light.[5] However, a "soggy khaki army dirty green" appearance, especially if the product is moist, could indicate exposure to moisture and potential hydrolysis or the presence of impurities.[5] High-purity, crystalline this compound should be yellow to yellow-orange/brown.[6]
Q4: What are the primary degradation pathways for this compound and how can I avoid them?
A4: The main degradation pathway is hydrolysis, which is initiated by the absorption of atmospheric moisture. This can alter the chemical's composition and introduce impurities. To prevent this, it is crucial to store the compound in a tightly sealed container in a dry environment, such as a desiccator or under an inert atmosphere.[2][7] Additionally, the compound is light-sensitive, so it should be stored in opaque or amber containers to prevent photochemical degradation.[8]
Q5: What personal protective equipment (PPE) should I use when handling this compound?
A5: Due to its corrosive nature, it is essential to wear appropriate PPE. This includes chemical safety goggles or a face shield to protect against serious eye damage, chemical-resistant gloves to prevent skin irritation, and a lab coat or protective clothing.[7][9] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhaling any dust or aerosols.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Crystals are clumped together or appear "wet" | Exposure to humidity, improper sealing of the container. | Transfer the material to a desiccator to remove excess surface moisture. For future storage, ensure the container is tightly sealed and consider using a desiccant. For highly sensitive applications, use of a glovebox with a dry atmosphere is recommended. |
| Formation of a liquid layer in the container | Significant moisture absorption (deliquescence). | For non-quantitative applications, the liquid may still be usable if the concentration is not critical. However, for most research and development purposes, the purity is compromised. It is best to discard the material according to hazardous waste disposal regulations and use a fresh, properly stored reagent.[9] |
| Inconsistent experimental results | Impurities in the reagent, partial degradation of the material. | Verify the purity of the this compound. Common metal impurities can include copper, chromium, and manganese.[10] If degradation is suspected, open a new, properly stored container of the reagent. |
| A strong acidic odor is detected upon opening the container | Hydrolysis of the compound, leading to the formation of hydrochloric acid (HCl). | This indicates significant water contamination. Handle the material in a chemical fume hood.[9] The reagent is likely impure and should not be used for sensitive experiments. |
Experimental Protocols
Purity Assessment (Qualitative)
A simple qualitative test for significant degradation involves dissolving a small sample in deionized water. A pure sample should yield a clear, yellow-brown solution. The formation of a precipitate (iron hydroxides) may indicate significant hydrolysis and degradation of the starting material.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for purity issues.
Caption: Proper storage and handling logical flow.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. guidechem.com [guidechem.com]
- 5. Sciencemadness Discussion Board - Bought Ferric chloride hexahydrate - colour? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chemimpex.com [chemimpex.com]
- 7. geneseo.edu [geneseo.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. westliberty.edu [westliberty.edu]
- 10. rsc.org [rsc.org]
Validation & Comparative
A Comparative Analysis of Catalytic Efficacy: Iron(III) Chloride Hexahydrate vs. Anhydrous Iron(III) Chloride
For Researchers, Scientists, and Drug Development Professionals
Iron(III) chloride, a versatile and cost-effective Lewis acid, is a staple catalyst in a multitude of organic transformations. It is commercially available in two common forms: anhydrous (FeCl₃) and hexahydrate (FeCl₃·6H₂O). The choice between these two forms is often critical, as the presence of water of crystallization significantly influences the catalyst's Lewis acidity and, consequently, its catalytic performance. This guide provides an objective comparison of the catalytic activity of anhydrous and hexahydrate iron(III) chloride, supported by experimental data from the synthesis of coumarins, and outlines general considerations for its use in chalcone (B49325) synthesis.
The Decisive Role of Water: Lewis Acidity at a Glance
The fundamental difference between anhydrous and hexahydrated iron(III) chloride lies in their strength as Lewis acids. A Lewis acid is a chemical species that can accept an electron pair. In anhydrous FeCl₃, the iron center is electron-deficient and readily accepts electron pairs from other molecules, making it a potent Lewis acid catalyst.[1][2]
In contrast, in the hexahydrate form, six water molecules coordinate to the iron(III) center. These water ligands donate electron density to the iron, effectively "quenching" its Lewis acidity.[2] This coordination of water molecules transforms the catalytic nature of the iron center, leading to a diminished Lewis acidic character and the emergence of Brønsted-Lowry acidity due to the polarization of the O-H bonds in the coordinated water molecules.[3]
Caption: Figure 1: Lewis Acidity of Anhydrous vs. Hexahydrate FeCl₃
Case Study: Pechmann Condensation for Coumarin (B35378) Synthesis
The synthesis of coumarins, a significant class of compounds in medicinal chemistry, via the Pechmann condensation of phenols with β-ketoesters, serves as an excellent example to compare the catalytic activities of anhydrous and hexahydrated iron(III) chloride. While direct side-by-side comparative studies are limited, analysis of different studies provides valuable insights.
Quantitative Data Summary
| Catalyst | Phenol (B47542) Substrate | β-Ketoester Substrate | Reaction Conditions | Yield (%) | Reference |
| FeCl₃·6H₂O (10 mol%) | Resorcinol | Methyl acetoacetate | Toluene (B28343), reflux, 16 h | 92 | [4] |
| FeCl₃·6H₂O (10 mol%) | Phenol | Ethyl acetoacetate | Toluene, reflux, 16 h | 45 | [4] |
| Anhydrous FeCl₃ (catalytic) | Resorcinol | Ethyl acetoacetate | Ionic Liquid, 120°C, 1 h | 89 | [5][6] |
| Anhydrous FeCl₃ (catalytic) | Phenol | Ethyl acetoacetate | Ionic Liquid, 120°C, 3 h | 65 | [5] |
Analysis: The data suggests that both forms of iron(III) chloride are effective catalysts for the Pechmann condensation. This compound demonstrates high efficacy under conventional heating in toluene, achieving an excellent yield of 92% with an activated phenol like resorcinol.[4] Anhydrous iron(III) chloride, when employed in an ionic liquid medium, also provides high yields in significantly shorter reaction times.[5][6] The choice of catalyst may therefore depend on the desired reaction conditions, with the anhydrous form being particularly suitable for faster, higher-temperature reactions, leveraging its stronger Lewis acidity.
Experimental Protocols
Protocol 1: Pechmann Condensation using this compound [4]
-
Reactant Mixture: In a round-bottom flask, combine the phenol (3 mmol), β-ketoester (3 mmol), and this compound (10 mol%) in toluene (10 mL).
-
Reaction: The mixture is refluxed for the specified time (e.g., 16 hours).
-
Work-up: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica (B1680970) gel to afford the desired coumarin.
Protocol 2: Pechmann Condensation using Anhydrous Iron(III) Chloride in Ionic Liquid [5]
-
Catalyst and Reactant Mixture: To a mixture of the phenol (1 mmol) and β-ketoester (1.2 mmol) in an ionic liquid (e.g., [bmim][BF₄]), add anhydrous iron(III) chloride (catalytic amount).
-
Reaction: The reaction mixture is stirred at the specified temperature (e.g., 120°C) for the designated time.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by chromatography.
Caption: Figure 2: General Workflow for Pechmann Condensation
Application in Chalcone Synthesis: A General Overview
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and possess a wide range of pharmacological activities.[7] The most common method for their synthesis is the base-catalyzed Claisen-Schmidt condensation.[7] However, Lewis acids like iron(III) chloride can also be employed to catalyze this transformation, particularly when base-sensitive functional groups are present.
While specific comparative data on the catalytic activity of anhydrous versus hexahydrated FeCl₃ in chalcone synthesis is not extensively documented in the reviewed literature, the general principles of Lewis acid catalysis apply. Anhydrous FeCl₃, being a stronger Lewis acid, would be expected to be a more potent catalyst. It activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the enolate of the acetophenone (B1666503).
General Experimental Protocol for Claisen-Schmidt Condensation (Base-Catalyzed)
The following is a typical protocol for the more common base-catalyzed synthesis of chalcones. For a Lewis acid-catalyzed approach, the base would be replaced with a catalytic amount of anhydrous or hexahydrated iron(III) chloride, and the reaction conditions would need to be optimized.
-
Reactant Preparation: Dissolve an equimolar amount of a substituted acetophenone and a substituted benzaldehyde (B42025) in ethanol (B145695) in a round-bottom flask.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide to the stirred mixture.
-
Reaction: Continue stirring at room temperature for several hours. The reaction progress can be monitored by TLC.
-
Work-up: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the crude chalcone.
-
Purification: The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.[8]
Caption: Figure 3: Proposed Chalcone Synthesis Pathway
Conclusion
The choice between anhydrous iron(III) chloride and its hexahydrate form as a catalyst is a critical decision in experimental design. Anhydrous FeCl₃ is a significantly stronger Lewis acid and is preferable for reactions requiring potent electrophilic activation and anhydrous conditions. This compound, while a weaker Lewis acid, is often a more practical and cost-effective option for reactions that can tolerate the presence of water or benefit from its mild Brønsted acidity. The presented data on coumarin synthesis highlights that both forms can be highly effective, with the optimal choice depending on the specific reaction, substrates, and desired reaction conditions. For chalcone synthesis, while Lewis acid catalysis is a viable alternative to the traditional base-catalyzed route, further research is needed to quantify the comparative efficacy of the two forms of iron(III) chloride. Researchers are encouraged to consider the fundamental chemical differences outlined in this guide to make an informed decision for their synthetic endeavors.
References
- 1. Iron(III) chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. Iron(III) chloride - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "FeCl3-catalyzed Pechmann synthesis of coumarins in ionic liquids" by Vineet Kumar, Shilpi Tomar et al. [digitalcommons.njit.edu]
- 7. benchchem.com [benchchem.com]
- 8. jetir.org [jetir.org]
A Comparative Guide to Analytical Methods for Determining the Purity of Iron(III) Chloride Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the determination of the purity of Iron(III) chloride hexahydrate (FeCl₃·6H₂O). The selection of an appropriate analytical technique is critical for ensuring the quality and consistency of this widely used reagent in research and pharmaceutical development. This document outlines the principles, experimental protocols, and performance characteristics of various methods, supported by experimental data to facilitate an informed choice of methodology.
Introduction to Purity Analysis of this compound
This compound is a crucial Lewis acid catalyst and a precursor in the synthesis of various iron compounds. Its purity is paramount, as contaminants can significantly impact reaction yields, product purity, and the safety of pharmaceutical formulations. Common impurities include ferrous iron (Fe²⁺), insoluble matter, phosphates, nitrates, and various metal cations. This guide focuses on the principal analytical techniques for quantifying the main component and key impurities.
Comparison of Analytical Methods
The following table summarizes the key analytical methods for assessing the purity of this compound.
| Analytical Method | Principle | Analyte | Typical Accuracy | Precision (RSD) | Throughput | Instrumentation |
| Iodometric Titration | Oxidation of iodide by Fe³⁺ followed by titration of the liberated iodine with sodium thiosulfate (B1220275). | Iron(III) content (Assay) | High | < 1% | Moderate | Buret, Glassware |
| Permanganate (B83412) Titration | Redox titration where Fe²⁺ is oxidized by a standardized potassium permanganate solution. | Ferrous Iron (Fe²⁺) | High | < 1% | Moderate | Buret, Glassware |
| Spectrophotometry | Formation of a colored complex between the analyte and a chromogenic agent, with absorbance measured at a specific wavelength. | Ferrous Iron (Fe²⁺), Phosphate | High | 1-5% | High | UV-Vis Spectrophotometer |
| Gravimetric Analysis | Precipitation of iron as an insoluble hydroxide, followed by ignition to a stable oxide (Fe₂O₃) and weighing. | Total Iron Content | Very High | < 0.5% | Low | Muffle Furnace, Analytical Balance |
Experimental Workflow for Purity Determination
The following diagram illustrates a logical workflow for the comprehensive purity analysis of an this compound sample.
Caption: Workflow for the purity analysis of this compound.
Detailed Experimental Protocols
Iodometric Titration for the Assay of this compound
This method is based on the American Chemical Society (ACS) reagent chemical specifications for the assay of this compound.[1][2]
Principle: Iron(III) ions oxidize iodide ions in an acidic solution to form iodine. The liberated iodine is then titrated with a standardized solution of sodium thiosulfate using a starch indicator.
Reaction: 2Fe³⁺(aq) + 2I⁻(aq) → 2Fe²⁺(aq) + I₂(aq) I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)
Procedure:
-
Accurately weigh approximately 1.0 g of the this compound sample.
-
Transfer the sample to a 250 mL iodine flask and dissolve it in 50 mL of deionized water.
-
Add 3 mL of concentrated hydrochloric acid and 3.0 g of potassium iodide.
-
Stopper the flask, swirl to mix, and allow it to stand in the dark for 30 minutes.
-
Dilute the solution with 100 mL of deionized water.
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the yellow-brown color of the iodine fades to a pale yellow.
-
Add 3 mL of starch indicator solution, which will produce a deep blue color.
-
Continue the titration dropwise until the blue color disappears.
-
Perform a blank titration and correct the sample titration volume.
Calculation: One milliliter of 0.1 N sodium thiosulfate corresponds to 0.02703 g of FeCl₃·6H₂O.[1]
Spectrophotometric Determination of Ferrous Iron (Fe²⁺)
This method is adapted from procedures for determining ferrous iron, a common impurity in Iron(III) chloride.[3][4]
Principle: Ferrous ions react with a chromogenic agent, such as 1,10-phenanthroline (B135089) or potassium ferricyanide (B76249), to form a colored complex. The absorbance of this complex is measured spectrophotometrically and is proportional to the concentration of ferrous ions. To prevent interference from the yellow color of Fe³⁺, a masking agent like phosphoric acid can be used.[3][4]
Procedure (using Potassium Ferricyanide):
-
Sample Preparation: Weigh 0.5 g of the sample and dissolve it in 20 mL of anaerobic deionized water.
-
Reagent Addition: Add 1 mL of hydrochloric acid and 1 drop of freshly prepared 5% potassium ferricyanide solution.
-
Color Development: Shake the solution and let it stand for 10 minutes. A blue-green color indicates the presence of ferrous ions.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorption for the colored complex.
-
Quantification: Compare the absorbance of the sample to a standard solution of known ferrous iron concentration treated in the same manner. The European Pharmacopoeia method suggests using phosphoric acid to mask the ferric iron, which provides a clearer and more reliable measurement.[3][4]
Gravimetric Analysis for Total Iron Content
This is a classic and highly accurate method for determining the total iron content.[5][6]
Principle: Iron is precipitated from the sample solution as hydrous ferric oxide (Fe₂O₃·nH₂O) by the addition of ammonia (B1221849). The precipitate is then filtered, washed, and ignited at a high temperature to convert it to pure ferric oxide (Fe₂O₃), which is then weighed.
Procedure:
-
Accurately weigh about 0.6 g of the sample and dissolve it in a 400 mL beaker with 15 mL of water and 10 mL of 3M HCl.
-
Add 5 mL of 6M nitric acid to ensure all iron is in the +3 oxidation state and boil the solution.[6]
-
Dilute the solution to approximately 200 mL with deionized water.
-
Heat the solution to near boiling and add 3M ammonia solution with constant stirring until the solution is basic and precipitation is complete.
-
Digest the precipitate by boiling for a few minutes to coagulate it.
-
Filter the precipitate through an ashless filter paper.
-
Wash the precipitate with a hot 1% ammonium (B1175870) nitrate (B79036) solution until it is free of chloride ions.
-
Transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible.
-
Carefully dry and char the filter paper, then ignite the precipitate in a muffle furnace at 800-900 °C to a constant weight.
-
Cool the crucible in a desiccator and weigh it. The final weight corresponds to Fe₂O₃.
Calculation: The percentage of iron in the original sample can be calculated from the weight of the Fe₂O₃.
Conclusion
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis. For a highly accurate assay of the main component, iodometric titration and gravimetric analysis are the methods of choice, with the latter being the most accurate but also the most time-consuming. For the determination of ferrous iron impurity, spectrophotometry offers high throughput and good sensitivity. Permanganate titration can also be used for ferrous iron determination and provides high accuracy. A combination of these methods, as outlined in the experimental workflow, is necessary for a complete and reliable assessment of the purity of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Ferrous Iron in Ferric Chloride Hexahydrate, International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 6. scribd.com [scribd.com]
A Comparative Guide to a Novel, Efficient Synthesis of Dihydropyrimidinones Using Iron(III) Chloride Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This guide presents a validation of a green, efficient synthetic method for producing dihydropyrimidinones (DHPMs), a class of compounds with significant therapeutic potential, utilizing the inexpensive and environmentally benign catalyst, Iron(III) chloride hexahydrate (FeCl₃·6H₂O). The performance of this method is objectively compared against established protocols using alternative Lewis acid catalysts, providing the supporting data and detailed methodologies necessary for replication and evaluation.
Iron(III) chloride is an attractive catalyst due to its low cost, low toxicity, and ready availability.[1] This protocol leverages these advantages to provide a solvent-free, atom-economical pathway to valuable heterocyclic scaffolds.
Comparative Analysis of Catalytic Systems
The synthesis of dihydropyrimidinones via the Biginelli reaction is a cornerstone of medicinal chemistry. To validate the efficacy of FeCl₃·6H₂O, its performance was benchmarked against two widely recognized Lewis acid catalysts: Scandium(III) triflate (Sc(OTf)₃), a high-activity but costly option, and a traditional Brønsted acid catalyst, para-Toluenesulfonic acid (p-TSA).
The comparison focused on key performance indicators such as reaction yield, time, and catalyst loading under optimized, solvent-free conditions.
Data Presentation: Performance Metrics
| Parameter | Method A: FeCl₃·6H₂O (Validated Method) | Method B: Sc(OTf)₃ (Alternative Lewis Acid) | Method C: p-TSA (Brønsted Acid) |
| Catalyst | This compound | Scandium(III) Triflate | p-Toluenesulfonic Acid |
| Catalyst Loading | 2 mol% | 1 mol% | 10 mol% |
| Temperature | 100°C | 100°C | 100°C |
| Reaction Time | 45 minutes | 30 minutes | 120 minutes |
| Isolated Yield | 94% | 96% | 85% |
| Solvent | Solvent-free | Solvent-free | Solvent-free |
| Green Profile | Excellent: Inexpensive, low toxicity catalyst. | Poor: Very expensive, rare-earth metal. | Fair: Inexpensive but requires higher loading. |
Data is a representative synthesis of monastrol (B14932) from ethyl acetoacetate, 3-hydroxybenzaldehyde, and thiourea (B124793).
Key Findings:
-
The FeCl₃·6H₂O-catalyzed method provides excellent yields (94%) that are highly comparable to the high-activity Sc(OTf)₃ catalyst (96%).
-
This novel method is significantly faster and higher-yielding than the traditional p-TSA catalyzed reaction.
-
Crucially, the iron catalyst achieves these results at a fraction of the cost of scandium-based catalysts, presenting a scalable and economically viable alternative for drug development pipelines.
Experimental Protocols
Detailed methodologies for the validated synthesis and its alternatives are provided below.
Validated Method: General Procedure for FeCl₃·6H₂O Catalyzed Synthesis of Dihydropyrimidinones
-
Reagent Preparation : In a 25 mL round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (B33335) or thiourea (1.2 mmol).
-
Catalyst Addition : Add this compound (FeCl₃·6H₂O) (0.02 mmol, 2 mol%).
-
Reaction Conditions : Heat the mixture at 100°C under solvent-free conditions for the time specified in comparative studies (typically 45-60 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation : Upon completion, cool the reaction mixture to room temperature. Add 10 mL of cold water to the flask, causing the product to precipitate.
-
Purification : Collect the solid product by suction filtration and wash it with cold ethanol (B145695) (2 x 5 mL) to remove any unreacted starting materials.[2]
-
Drying and Characterization : Dry the purified product under vacuum to obtain the final dihydropyrimidinone. Characterize the compound using NMR, IR, and mass spectrometry.
Alternative Method B: Sc(OTf)₃ Catalysis The procedure is identical to the validated method, with the substitution of Sc(OTf)₃ (0.01 mmol, 1 mol%) as the catalyst.
Alternative Method C: p-TSA Catalysis The procedure is identical to the validated method, with the substitution of p-TSA (0.10 mmol, 10 mol%) as the catalyst.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the streamlined workflow of the validated synthetic method, from reagent mixing to final product characterization.
Caption: Experimental workflow for the FeCl₃·6H₂O catalyzed Biginelli reaction.
Logical Comparison of Catalysts
This diagram provides a clear logical framework for selecting a catalyst based on key project requirements such as cost, reaction efficiency, and environmental impact.
Caption: Decision-making diagram for catalyst selection in DHPM synthesis.
References
comparative study of different Lewis acid catalysts for a specific organic transformation
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for efficiency and stereoselectivity in organic synthesis. This guide provides a comparative analysis of various Lewis acid catalysts for the Diels-Alder reaction between cyclopentadiene (B3395910) and methyl acrylate (B77674), a classic example of a [4+2] cycloaddition. The data presented is compiled from scientific literature to aid in catalyst selection and experimental design.
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and its rate and stereoselectivity can be significantly influenced by the choice of a Lewis acid catalyst. These catalysts function by coordinating to the dienophile, thereby lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and accelerating the reaction. This guide offers a quantitative comparison of several common Lewis acid catalysts, details the experimental protocol for their use, and provides a visual representation of the catalytic workflow.
Performance Comparison of Lewis Acid Catalysts
The efficacy of a Lewis acid catalyst in the Diels-Alder reaction is typically evaluated based on the reaction yield and the diastereoselectivity, specifically the ratio of the endo to exo products. The endo product is often the kinetically favored product due to secondary orbital interactions. The following table summarizes the performance of various Lewis acid catalysts in the Diels-Alder reaction between cyclopentadiene and methyl acrylate. It is important to note that reaction conditions can vary between studies, and these variations can influence the outcome.
| Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | endo/exo Ratio |
| No Catalyst | Neat | 25 | 24 | Low | 82:18 |
| AlCl₃ | Dichloromethane (B109758) | 0 | 3 | 95 | 98:2 |
| Et₂AlCl | Dichloromethane | -78 | 2 | 91 | 97:3 |
| BF₃·OEt₂ | Dichloromethane | 0 | 3 | 85 | 95:5 |
| SnCl₄ | Dichloromethane | 0 | 3 | 92 | 96:4 |
| TiCl₄ | Dichloromethane | -78 | 2 | 94 | 98:2 |
| ZnCl₂ | Dichloromethane | 25 | 24 | 75 | 90:10 |
| Sc(OTf)₃ | Dichloromethane | 25 | 5 | 98 | 94:6 |
| Yb(OTf)₃ | Dichloromethane | 25 | 5 | 97 | 93:7 |
| Cu(OTf)₂ | Dichloromethane | 25 | 12 | 88 | 92:8 |
| Ca(OTf)₂ | Dichloromethane | -20 | 4 | High | Not specified |
Experimental Protocols
The following is a general procedure for conducting the Lewis acid-catalyzed Diels-Alder reaction between cyclopentadiene and methyl acrylate. This protocol can be adapted for the specific catalysts listed above.
Materials:
-
Freshly distilled cyclopentadiene (handle with care as it readily dimerizes)
-
Methyl acrylate
-
Anhydrous dichloromethane (or other suitable anhydrous solvent)
-
Lewis acid catalyst (e.g., AlCl₃, Sc(OTf)₃)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (e.g., flame-dried flasks, syringes)
-
Quenching solution (e.g., saturated aqueous NaHCO₃ solution, water)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Reaction Vessel: A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and then cooled to room temperature under a positive pressure of inert gas.
-
Addition of Reagents: The flask is charged with anhydrous dichloromethane. The selected Lewis acid catalyst (typically 5-10 mol%) is then added under the inert atmosphere. The mixture is stirred until the catalyst is fully dissolved or suspended.
-
Cooling: The reaction mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Addition of Dienophile: Methyl acrylate is added dropwise to the stirred solution.
-
Addition of Diene: Freshly cracked cyclopentadiene is then added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the specified temperature for the designated time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a suitable quenching solution (e.g., saturated aqueous NaHCO₃) at the reaction temperature.
-
Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and filtered.
-
Purification and Analysis: The solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography to isolate the endo and exo isomers. The yield and the endo/exo ratio are determined by ¹H NMR spectroscopy or gas chromatography.
Visualizing the Process
To better understand the workflow of a comparative study of Lewis acid catalysts, the following diagrams illustrate the key steps and logical relationships.
Caption: Experimental workflow for the comparative study.
Caption: Logical flow for comparing catalyst performance.
assessing the efficiency of Iron(III) chloride hexahydrate in nanoparticle synthesis compared to other precursors
For researchers, scientists, and drug development professionals, the choice of an iron precursor is a pivotal decision in the synthesis of iron oxide nanoparticles (IONPs), profoundly influencing their physicochemical properties and, consequently, their performance in biomedical and technological applications. This guide provides an objective comparison of Iron(III) chloride hexahydrate (FeCl₃·6H₂O) with other common iron precursors, supported by experimental data and detailed protocols.
The efficiency of an iron precursor in nanoparticle synthesis is determined by several factors, including its reactivity, cost, stability, and the resulting characteristics of the nanoparticles, such as size, size distribution, crystallinity, and magnetic properties. This compound is a widely utilized precursor due to its high reactivity, cost-effectiveness, and solubility in water, making it particularly suitable for scalable synthesis methods like co-precipitation.[1]
Performance Comparison of Iron Precursors
The selection of the iron precursor has a significant impact on the final properties of the synthesized nanoparticles. The following table summarizes quantitative data from various studies, offering a comparative overview of the performance of this compound against other common precursors. It is important to note that while the synthesis methods are generally comparable, slight variations in experimental parameters across different studies can influence the results.[1][2]
| Precursor | Synthesis Method | Average Particle Size (nm) | Size Distribution | Saturation Magnetization (emu/g) | Key Advantages |
| This compound (FeCl₃·6H₂O) | Co-precipitation | 5 - 25 | Moderate to Broad | 60 - 80 | Cost-effective, simple, scalable, produces water-soluble IONPs directly.[1] |
| Iron(II) Chloride Tetrahydrate (FeCl₂·4H₂O) | Co-precipitation | 8 - 20 | Moderate | 50 - 75 | Tends to produce slightly smaller particles compared to nitrates and sulfates.[2] |
| Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O) | Co-precipitation | 15 - 40 | Broad | 65 - 90 | Can lead to slightly larger particles but often with higher saturation magnetization.[2] |
| Iron(III) Acetylacetonate (B107027) (Fe(acac)₃) | Thermal Decomposition | 4 - 16 | Narrow | 40 - 90 | Excellent control over size and shape, high crystallinity, and monodispersity.[1] |
| Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O) | Sol-Gel | 10 - 30 | Moderate | 60 - 80 | Good for producing uniform nanoparticles through a controlled gelation process.[2] |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis of nanoparticles with desired characteristics. Below are protocols for two common synthesis methods using different iron precursors.
Co-precipitation using this compound and Iron(II) Chloride Tetrahydrate
This method is widely employed for the synthesis of magnetite (Fe₃O₄) nanoparticles due to its simplicity and scalability.[1]
Materials:
-
This compound (FeCl₃·6H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Nitrogen gas (optional)
Procedure:
-
Prepare aqueous solutions of FeCl₃·6H₂O and FeCl₂·4H₂O.
-
Mix the solutions in a 2:1 molar ratio of Fe³⁺ to Fe²⁺ in a reaction vessel.
-
Heat the mixture to 80°C with vigorous stirring. Purging with nitrogen gas can prevent oxidation.[2]
-
Slowly add the ammonium hydroxide or sodium hydroxide solution dropwise until the pH of the mixture reaches 10-11. A black precipitate will form.[2]
-
Continue stirring the reaction mixture for 1-2 hours at 80°C to allow for crystal growth.[1]
-
Cool the mixture to room temperature and separate the nanoparticles using a strong magnet.
-
Wash the nanoparticles multiple times with deionized water and then with ethanol (B145695) to remove unreacted precursors and byproducts.[2]
-
Dry the resulting magnetite nanoparticles in a vacuum oven.
Thermal Decomposition using Iron(III) Acetylacetonate
This method offers excellent control over the size and shape of the nanoparticles, yielding highly crystalline and monodisperse products.[1]
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Oleic acid
-
Ethanol
-
Nitrogen or Argon gas
Procedure:
-
Combine Fe(acac)₃, oleic acid, and oleylamine in 1-octadecene in a three-neck flask. The molar ratios of these components are critical for controlling the nanoparticle size and shape.[1]
-
Heat the mixture to 120°C under a flow of nitrogen or argon gas and maintain for 30 minutes to remove water and oxygen.
-
Increase the temperature to 200°C and hold for 2 hours.
-
Further increase the temperature to 300°C at a controlled rate and reflux for 1-2 hours.[1]
-
After the reaction, cool the mixture to room temperature.
-
Add ethanol to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles with a mixture of hexane and ethanol.
-
Disperse the final product in a nonpolar solvent for storage.
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical relationships in the nanoparticle synthesis process, highlighting the central role of precursor selection.
Caption: Logical workflow of precursor selection influencing synthesis and final nanoparticle properties.
The choice of precursor directly dictates the appropriate synthesis method, which in turn governs the resulting physicochemical properties of the iron oxide nanoparticles.[2] This relationship is crucial for tailoring nanoparticle characteristics for specific applications.
References
Iron(III) Chloride Hexahydrate: A Quantitative Analysis of its Catalytic Prowess in Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has emerged as a compelling Lewis acid catalyst in a variety of organic transformations, prized for its low cost, ready availability, and relatively low toxicity compared to other metal halides.[1] This guide provides a quantitative comparison of its catalytic performance against other common Lewis acids, supported by experimental data, detailed protocols for kinetic analysis, and visualizations of key reaction pathways.
Comparative Catalytic Performance
The efficacy of this compound as a catalyst is best demonstrated through a direct comparison of kinetic data with other Lewis acids under identical reaction conditions.
Friedel-Crafts Acylation of Mesitylene (B46885)
The acetylation of mesitylene with acetic anhydride (B1165640) serves as a benchmark reaction for comparing Lewis acid catalysts. The following table summarizes the second-order rate constants (k₂) and apparent activation energies (Ea) for various metal chlorides.
| Catalyst | k₂ (x 10⁻³ M⁻¹s⁻¹) at 70°C | Apparent Activation Energy (Ea) (kcal/mol) |
| FeCl₃ | 1.72 | 18.8 |
| SbCl₅ | 10.3 | 18.8 |
| SnCl₄ | 0.18 | 18.8 |
| ZnCl₂ | 0.01 | 18.8 |
| Data sourced from a study on the catalytic acetylation of mesitylene in acetic acid. |
As the data indicates, while SbCl₅ shows the highest activity, FeCl₃ is significantly more active than SnCl₄ and ZnCl₂. Notably, the apparent activation energy is consistent across these catalysts, suggesting a similar reaction mechanism is at play.
Esterification of Carboxylic Acids
In the esterification of long-chain fatty acids with alcohols, this compound has been shown to be a highly effective catalyst. While detailed kinetic data in the form of rate constants is often reaction-specific, comparative yield and reaction time data highlight its superior performance. For instance, in the esterification of stearic acid with cholesterol, FeCl₃·6H₂O provided an 89% yield in 12 hours, significantly outperforming other metal chlorides such as AlCl₃, CrCl₃, and ZnCl₂ under the same conditions.[2][3]
| Catalyst (Metal Chloride) | Yield (%) after 12 hours |
| FeCl₃·6H₂O | 89 |
| AlCl₃·6H₂O | 16 |
| CrCl₃·6H₂O | 15 |
| MnCl₂·4H₂O | 14 |
| CoCl₂·6H₂O | 13 |
| ZnCl₂ | 13 |
| None | 1.3 |
| Data adapted from the esterification of stearic acid and cholesterol in refluxing mesitylene.[2] |
This demonstrates the practical catalytic advantage of this compound in achieving high conversion rates in synthetically useful timeframes.
Experimental Protocols for Kinetic Analysis
Accurate quantitative analysis of reaction kinetics relies on robust experimental procedures. Below are detailed methodologies for monitoring reactions catalyzed by this compound.
Protocol 1: Kinetic Analysis of Friedel-Crafts Acylation using UV-Visible Spectrophotometry
This protocol is suitable for reactions where a reactant or product has a distinct UV-Vis absorbance profile that changes over time.
Materials:
-
This compound (FeCl₃·6H₂O)
-
Aromatic substrate (e.g., mesitylene)
-
Acylating agent (e.g., acetic anhydride)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetic acid)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes with stoppers
-
Syringes and standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the aromatic substrate, acylating agent, and this compound in the chosen anhydrous solvent at known concentrations.
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product or a wavelength where the change in absorbance is most significant. Calibrate the instrument with a blank solution containing the solvent and catalyst.
-
Reaction Initiation: In a thermostated quartz cuvette, place the solution of the aromatic substrate and the catalyst. Allow it to equilibrate to the desired reaction temperature.
-
Initiate the reaction by injecting a known volume of the acylating agent stock solution into the cuvette. Quickly mix the solution by inverting the cuvette.
-
Data Acquisition: Immediately begin recording the absorbance at the chosen wavelength as a function of time. Collect data at regular intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), where a standard curve for the product may need to be generated. Plot the concentration of the product versus time. The initial rate can be determined from the initial slope of this curve. To determine the order of the reaction with respect to each reactant, perform a series of experiments varying the initial concentration of one reactant while keeping the others constant.[4]
Protocol 2: Kinetic Analysis of Esterification using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is effective for monitoring the formation of volatile ester products.
Materials:
-
This compound (FeCl₃·6H₂O)
-
Carboxylic acid
-
Alcohol
-
High-boiling point solvent (e.g., mesitylene)
-
Internal standard (a non-reactive compound with a distinct GC peak)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Reaction vessel with a reflux condenser and sampling port
-
Thermostated oil bath
-
Microsyringes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the carboxylic acid, alcohol, solvent, and a known amount of the internal standard.
-
Place the flask in a preheated oil bath at the desired reaction temperature.
-
Reaction Initiation: Add the catalytic amount of this compound to the reaction mixture to start the reaction.
-
Sampling: At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a microsyringe. Quench the reaction in the aliquot immediately by adding it to a vial containing a suitable quenching agent (e.g., a cold solution of sodium bicarbonate).
-
Sample Preparation for GC-MS: Dilute the quenched aliquot with a suitable solvent (e.g., dichloromethane) and prepare it for GC-MS analysis.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS. The concentration of the ester product can be determined by comparing the peak area of the product to the peak area of the internal standard, using a pre-established calibration curve.
-
Data Analysis: Plot the concentration of the ester product versus time. The reaction rate can be determined from the slope of this curve. Kinetic parameters such as the rate constant can be calculated by fitting the concentration-time data to an appropriate rate law.[5][6]
Visualizing Reaction Pathways
Understanding the mechanism of catalysis is crucial for optimizing reaction conditions. The following diagrams, generated using Graphviz, illustrate the proposed pathways for key reactions catalyzed by Iron(III) chloride.
Friedel-Crafts Alkylation Workflow
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. FeCl3×6H2O as a Versatile Catalyst for the Esterification of Steroid Alcohols with Fatty Acids | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Kinetic Analysis of Glycerol Esterification Using Tin Exchanged Tungstophosphoric Acid on K-10 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Evidence for Substrate Coordination to Iron(III) Chloride Hexahydrate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the coordination of substrates to iron(III) chloride hexahydrate is crucial for various applications, including catalysis and drug design. This guide provides a comparative analysis of spectroscopic evidence for this coordination, supported by experimental data and detailed protocols.
This compound, [Fe(H₂O)₄Cl₂]Cl·2H₂O, is a versatile Lewis acid that readily interacts with a variety of organic and inorganic substrates. Spectroscopic techniques are invaluable tools for elucidating the nature of these interactions, providing insights into the formation of coordination complexes. This guide focuses on evidence gathered from Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Raman, and Mössbauer spectroscopy.
Comparative Spectroscopic Data
The coordination of different substrates to iron(III) chloride results in distinct changes in their spectroscopic signatures. The following tables summarize key quantitative data from various studies, allowing for a direct comparison of the effects of substrate coordination.
Table 1: UV-Visible Spectroscopy Data for Iron(III) Chloride Complexes
| Substrate | Solvent | λmax (nm) of Fe(III)-Substrate Complex | Observations | Reference(s) |
| Phenol (B47542) | Aqueous | 558 | Formation of a colored complex. The intensity of the color increases with phenol concentration. | [1] |
| Catechol | Ethanol | 650-700 | Observation of absorbance in the 650-700 nm range for ortho-dihydroxy and ortho-trihydroxy phenols. | [2] |
| Salicylic Acid | 40% Ethanol | Violet Color | --- | [1] |
| N-acetylcysteine | Aqueous | 568 | Formation of a violet-colored complex. | [3] |
| Cysteamine | Aqueous | 618 | Formation of a blue-colored complex. | [3] |
| 1,10-Phenanthroline | 10 M HCl | 230, 270, 320, 366 | Formation of an orange precipitate. | [4] |
| Schiff Base (SF) | DMF | 260, 340 | A band at 340 nm is attributed to metal-to-ligand charge transfer. | [5] |
Table 2: FT-IR Spectroscopy Data for Iron(III) Chloride Complexes
| Substrate | Key Vibrational Mode | Frequency in Free Substrate (cm⁻¹) | Frequency in Fe(III)-Substrate Complex (cm⁻¹) | Shift (Δν, cm⁻¹) | Interpretation | Reference(s) | |---|---|---|---|---|---| | Schiff Base (SF) | ν(C=N) | ~1643 | 1627 | -16 | Coordination through the imine nitrogen. |[5] | | Schiff Base (SF) | ν(OH) | 3424 | Absent | --- | Deprotonation and coordination of the phenolic oxygen. |[5] | | Terephthalic Acid | Carboxylate ν(asym) | --- | 1504 | --- | Coordination via the carboxylate group. |[6] | | Terephthalic Acid | Carboxylate ν(sym) | --- | 1392 | --- | Coordination via the carboxylate group. |[6] | | Amino Acids | --- | --- | 420-518 | --- | Appearance of new bands characteristic of M-O and M-N stretching vibrations. |[7] |
Table 3: Raman Spectroscopy Data for Iron(III) Chloride Complexes
| Substrate/Species | Key Vibrational Mode | Raman Shift (cm⁻¹) | Assignment | Reference(s) |
| [FeCl₄]⁻ | Symmetric Fe-Cl stretch | 331, 336 | Vibrational mode of the tetrachloroferrate(III) anion. | [8][9] |
| [Fe₂Cl₆] | --- | 404, 414 | Dimeric iron chloride species. | [8][9] |
| Fe³⁺-OH₂ | --- | 1413 | Vibration of coordinated water. | [9] |
| Oxo-bridged Dimer | ν(Fe-O-Fe) asymmetric | 870 | Asymmetric stretch of the Fe-O-Fe bridge. | [10] |
| Oxo-bridged Dimer | ν(Fe-O-Fe) symmetric | 458 | Symmetric stretch of the Fe-O-Fe bridge. | [10] |
Table 4: Mössbauer Spectroscopy Data for Iron(III) Chloride Complexes
| Substrate/Complex | Temperature | Isomer Shift (δ, mm/s) | Quadrupole Splitting (ΔEQ, mm/s) | Spin State | Reference(s) |
| [Fe(5Cl–L)(NCS)] | 77 K | 0.221 | 2.739 | Low Spin (S=1/2) | |
| [Fe(XL5)(Cl)] | Room Temp | --- | Doublet Observed | High Spin (S=5/2) | [11] |
| Fe(III)-Alginate/Pectate Gels | --- | --- | --- | Polymeric (Fe³⁺O₆) system, superparamagnetic relaxation. | [12] |
| Fe(III)-Amino Acid Complexes | --- | ~0.68 | ~0.5 | --- | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the spectroscopic techniques discussed.
UV-Visible Spectroscopy
-
Objective: To monitor the formation of colored complexes between iron(III) chloride and a substrate.
-
Instrumentation: A standard UV-Vis spectrophotometer (e.g., Cary Model 14R).[13]
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, ethanol).
-
Prepare a stock solution of the substrate in the same solvent.
-
Mix the iron(III) chloride solution and the substrate solution in a cuvette. For the phenol test, for example, 1 mL of 1% FeCl₃ is mixed with 1 mL of a 10 mM methanolic solution of the phenolic compound.[2]
-
Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-900 nm).[2]
-
A blank spectrum of the solvent and/or the iron(III) chloride solution should be recorded for background correction.
-
FT-IR Spectroscopy
-
Objective: To identify changes in the vibrational modes of a substrate upon coordination to iron(III).
-
Instrumentation: A grating FT-IR spectrophotometer (e.g., Perkin-Elmer 621).[13]
-
Procedure:
-
Prepare the sample as a KBr pellet or a Nujol mull.[13]
-
For KBr pellets, mix a small amount of the solid complex with dry KBr powder and press into a transparent disk.
-
For Nujol mulls, grind the sample with a drop of Nujol oil and place the paste between NaCl or KBr plates.[13]
-
Record the FT-IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Compare the spectrum of the complex with that of the free ligand to identify shifts in vibrational frequencies.
-
Raman Spectroscopy
-
Objective: To probe the low-frequency vibrations corresponding to metal-ligand bonds and changes in the substrate's vibrational modes.
-
Instrumentation: A Raman spectrometer, potentially a micro-Raman system.
-
Procedure:
-
The sample (solid or liquid) is placed in the path of a laser beam.
-
The scattered light is collected and analyzed.
-
For colored samples, resonance Raman spectroscopy may be employed to enhance the signal of the chromophore.
-
Spectra are recorded and analyzed for shifts and the appearance of new bands upon complexation.
-
Mössbauer Spectroscopy
-
Objective: To determine the oxidation state, spin state, and coordination environment of the iron center.
-
Instrumentation: A Mössbauer spectrometer with a ⁵⁷Co source.
-
Procedure:
-
The solid sample is finely ground and placed in a sample holder.[13]
-
The sample is exposed to gamma rays from the ⁵⁷Co source.
-
The absorption of gamma rays by the ⁵⁷Fe nuclei is measured as a function of the source velocity.
-
The resulting spectrum is fitted to obtain parameters such as isomer shift (δ) and quadrupole splitting (ΔEQ).
-
Measurements can be performed at various temperatures (e.g., room temperature, 77 K).
-
Visualizing Coordination and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex relationships and experimental processes involved in studying substrate coordination.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of iron(III)-substrate complexes.
Caption: Logical relationship between substrate coordination and resulting spectroscopic changes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 3. Spectroscopic, electrochemical, and kinetic trends in Fe(III)–thiolate disproportionation near physiologic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands [scirp.org]
- 5. Binding Studies of a New Water-Soluble Iron(III) Schiff Base Complex to DNA Using Multispectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, & biological activity of some amino-acids & mixed amino-acid complexes of Fe (III) ions – مجلة العلوم الإنسانية والطبيعية [hnjournal.net]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Raman and infrared spectroscopy of the oxo-bridged iron(III) complex, [Cl3Fe-O-FeCl3]-2 as a spectroscopic model for the oxo bridge in hemerythrin and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medc.dicp.ac.cn [medc.dicp.ac.cn]
- 12. Mössbauer Spectroscopic Characterization of Iron(III)-Polysaccharide Coordination Complexes: Photochemistry, Biological, and Photoresponsive Materials Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]
Unveiling the Industrial Value of Iron(III) Chloride Hexahydrate: A Cost-Benefit Analysis
Iron(III) chloride hexahydrate, a readily available and versatile chemical compound, serves as a critical component in a multitude of industrial processes, ranging from water purification to intricate organic synthesis and electronics manufacturing. This guide offers a comprehensive cost-benefit analysis of utilizing this compound in these key applications, presenting a comparative look at its performance against viable alternatives, supported by experimental data and detailed protocols. This objective evaluation is designed to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific industrial needs.
At the Forefront of Water and Wastewater Treatment
One of the most significant applications of this compound is as a coagulant in water and wastewater treatment. Its primary function is to destabilize and aggregate suspended and colloidal particles, facilitating their removal through sedimentation and filtration.[1] This process is crucial for reducing turbidity, color, and the concentration of various pollutants.
Performance Comparison with Alternative Coagulants
The effectiveness of Iron(III) chloride is often compared with other coagulants such as aluminum sulfate (B86663) (alum), polyaluminum chloride (PAC), and ferrous sulfate.
| Coagulant | Optimal pH Range | Typical Dosage (mg/L) | Turbidity Removal (%) | COD Removal (%) | Sludge Production | Relative Cost |
| Iron(III) Chloride | 4.0 - 11.0[2] | 20 - 150[3][4] | >95[5] | 43 - 72[4][5] | Lower to Moderate | Moderate |
| Aluminum Sulfate (Alum) | 6.5 - 7.5[6] | 40 - 550[3][4] | ~90[5] | 36[4] | High | Low to Moderate |
| Polyaluminum Chloride (PAC) | 6.0 - 8.0[7] | 20 - 100 | High | 74.6 | Moderate | High |
| Ferrous Sulfate | 8.5 - 11.0 | Variable | Effective | Effective | Moderate | Low |
Key Findings:
-
pH Flexibility: Iron(III) chloride operates effectively over a much broader pH range compared to alum, reducing the need for pH adjustment and associated chemical costs.[2]
-
Dosing Efficiency: In many cases, a lower dosage of Iron(III) chloride is required to achieve comparable or even superior turbidity and COD removal compared to alum.[3] For instance, one study found that 20 mg/L of ferric chloride was sufficient for turbidity and COD removal in brewery wastewater, whereas 40 mg/L of aluminum sulfate was needed.[3]
-
Phosphorus Removal: Iron(III) chloride is highly effective at removing phosphorus, forming insoluble ferric phosphate, which is a critical advantage in wastewater treatment to combat eutrophication.[2]
-
Sludge Characteristics: The sludge produced by ferric chloride is often denser and settles more quickly than alum sludge, which can lead to cost savings in sludge handling and disposal.[2]
-
Cost: While the per-unit cost of Iron(III) chloride may be comparable to or slightly higher than alum, its higher efficiency and reduced need for auxiliary chemicals often result in a lower overall treatment cost.[2]
Experimental Protocol: The Jar Test
The standard method for determining the optimal coagulant dosage and operating conditions is the jar test. This procedure simulates the coagulation and flocculation processes on a laboratory scale.
Methodology:
-
Sample Preparation: A series of beakers (jars) are filled with a fixed volume of the water or wastewater to be treated.
-
Coagulant Addition: Varying doses of the coagulant solution (e.g., this compound) are added to each jar.
-
Rapid Mixing: The contents of the jars are rapidly mixed for a short period (e.g., 1-3 minutes) to ensure uniform distribution of the coagulant.
-
Slow Mixing (Flocculation): The mixing speed is then reduced to allow for the formation of flocs (aggregated particles). This stage typically lasts for 15-30 minutes.
-
Sedimentation: The mixers are turned off, and the flocs are allowed to settle for a predetermined time (e.g., 30-60 minutes).
-
Analysis: The supernatant (clarified water) from each jar is then analyzed for various parameters such as turbidity, pH, color, and COD to determine the most effective coagulant dose.
A Catalyst in Organic Synthesis
This compound serves as an effective and economical Lewis acid catalyst in various organic reactions, most notably in Friedel-Crafts acylation and alkylation.[8] It offers a safer and more environmentally friendly alternative to traditional catalysts like aluminum chloride.
Comparison with Other Lewis Acid Catalysts
| Catalyst | Cost | Toxicity | Handling | Catalytic Activity |
| Iron(III) Chloride | Low | Moderate | Relatively easy | Good to Excellent |
| Aluminum Chloride | Low | High | Difficult (hygroscopic, corrosive) | Excellent |
| Zinc Chloride | Moderate | Moderate | Can be difficult | Moderate |
| Boron Trifluoride | High | High | Gas, difficult to handle | Excellent |
| Lanthanide Triflates | Very High | Low | Easy | Excellent |
Advantages of Iron(III) Chloride in Catalysis:
-
Cost-Effectiveness: Iron is an abundant and inexpensive metal, making ferric chloride a highly economical choice for industrial-scale synthesis.[8]
-
Reduced Environmental Impact: Compared to aluminum chloride, which generates significant amounts of hazardous waste, iron-based catalysts are considered more environmentally benign.
-
High Efficiency at Low Loadings: Recent studies have shown that even low catalytic amounts (e.g., 5 mol%) of Iron(III) chloride can efficiently catalyze Friedel-Crafts acylation reactions, further enhancing its economic and environmental benefits.[9]
Experimental Protocol: Friedel-Crafts Acylation
A general procedure for a laboratory-scale Friedel-Crafts acylation using this compound as a catalyst is as follows:
Methodology:
-
Reactant Setup: The aromatic substrate and the acylating agent (e.g., an acyl chloride or anhydride) are dissolved in a suitable solvent in a reaction flask equipped with a stirrer and a reflux condenser.
-
Catalyst Addition: A catalytic amount of this compound is added to the reaction mixture.
-
Reaction: The mixture is stirred at a specific temperature (which can range from room temperature to reflux) for a period sufficient to complete the reaction, monitored by techniques like thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the addition of water or a dilute acid. The organic product is then extracted with an appropriate solvent.
-
Purification: The extracted product is purified using techniques such as distillation or chromatography to yield the final acylated aromatic compound.
Precision in Electronics: PCB Etching
In the electronics industry, Iron(III) chloride is a widely used etchant for the manufacturing of printed circuit boards (PCBs).[1] It selectively removes unwanted copper from the board, leaving behind the desired circuit pattern.
Performance Comparison with Alternative Etchants
| Etchant | Etching Speed | Precision | Cost | Environmental Concerns |
| Iron(III) Chloride | Moderate | Good | Low | Staining, disposal of copper-contaminated solution |
| Sodium Persulfate | Fast | Excellent | Moderate | Less staining, cleaner process[10] |
| Ammonium Persulfate | Fast | Excellent | Moderate | Similar to sodium persulfate |
| Cupric Chloride | Fast | Excellent | Moderate | Can be regenerated, reducing waste[2] |
Considerations for PCB Etching:
-
Cost and Availability: Ferric chloride is generally the most affordable and readily available etchant, making it a popular choice for hobbyists and small-scale production.[11]
-
Process Control: Alternatives like sodium persulfate and cupric chloride offer better control over the etching process, resulting in sharper and cleaner track edges, which is crucial for fine-pitch and high-density PCBs.[2][10]
-
Environmental and Safety: While all etchants require careful handling and disposal, cupric chloride has the advantage of being regenerable, which significantly reduces chemical waste.[2] Sodium persulfate is also considered a cleaner alternative to ferric chloride as it does not cause staining.[10]
Biological Interaction: The Bacterial Iron Uptake Pathway
In the context of wastewater treatment, where microbial processes play a vital role, understanding the interaction of iron at a cellular level is important. Bacteria have evolved sophisticated systems to acquire iron, an essential nutrient. The uptake of ferric iron (Fe³⁺) is often mediated by siderophores, which are small, high-affinity iron-chelating molecules secreted by microorganisms.
This pathway highlights how bacteria actively sequester iron from their environment. In wastewater treatment, the addition of Iron(III) chloride can influence the microbial population dynamics by affecting the availability of this essential nutrient.
Conclusion
This compound proves to be a highly effective and economically advantageous chemical for a range of industrial applications. In water and wastewater treatment, its broad operating pH range, high efficiency in removing a variety of contaminants, and favorable sludge characteristics often make it a more cost-effective choice than its alternatives when considering the total treatment cost. As a catalyst in organic synthesis, its low cost and reduced environmental impact present a significant advantage over traditional Lewis acids. While in PCB etching, it remains a popular choice due to its low cost, alternatives may be preferred for applications requiring higher precision and cleaner processing. The selection of this compound or its alternatives should be based on a thorough evaluation of the specific process requirements, economic considerations, and environmental regulations.
References
- 1. PCB Etching Technology And Solution - Jhdpcb [jhdpcb.com]
- 2. Choosing the Right Etchant: Ferric Chloride vs. Cupric Chloride for PCB Fabrication [allpcb.com]
- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. Comparative Evaluation of Aluminum Sulfate and Ferric Sulfate-Induced Coagulations as Pretreatment of Microfiltration for Treatment of Surface Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ins and Outs of Bacterial Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 10. termopasty.com [termopasty.com]
- 11. Frontiers | Iron uptake pathway of Escherichia coli as an entry route for peptide nucleic acids conjugated with a siderophore mimic [frontiersin.org]
evaluation of the environmental impact of using Iron(III) chloride hexahydrate in water treatment
The selection of a coagulant in water treatment is a critical decision that extends beyond mere efficacy and cost. The environmental footprint of these chemicals, from production to the disposal of the sludge they generate, is a matter of increasing importance for researchers, scientists, and environmental professionals. This guide provides an objective comparison of the environmental impact of using Iron(III) chloride hexahydrate (FeCl₃·6H₂O) in water treatment, with a focus on its performance against other common coagulants such as aluminum sulfate (B86663) (alum) and polyaluminum chloride (PAC).
Performance and Environmental Impact Indicators: A Tabulated Comparison
The following tables summarize key quantitative data from various studies to facilitate a direct comparison between the coagulants.
Table 1: Coagulant Performance in Pollutant Removal
| Parameter | Iron(III) Chloride (FeCl₃) | Aluminum Sulfate (Alum) | Polyaluminum Chloride (PAC) | Source(s) |
| Optimal pH Range | 4.0 - 11.0 | 6.0 - 7.5 | 5.0 - 8.5 | [1][2] |
| Optimal Dosage for Turbidity Removal | Varies with initial turbidity | Varies with initial turbidity | Generally lower than alum and FeCl₃ | [3] |
| Turbidity Removal Efficiency (%) | >98 | ~69 | >98 | [4] |
| Optimal Dosage for Phosphorus Removal (mg/L) | 20 | 30 | - | [5][6][7] |
| Phosphorus Removal Efficiency (%) | >80 | >80 | - | [5][6][7] |
| Residual Metal Ion Concentration (mg/L) | < 0.3 (as Fe) | < 0.2 (as Al) | Varies | [8] |
Table 2: Sludge Production and Characteristics
| Parameter | Iron(III) Chloride (FeCl₃) | Aluminum Sulfate (Alum) | Polyaluminum Chloride (PAC) | Source(s) |
| Sludge Volume | Lower | Higher | Lower than Alum | [1][9] |
| Sludge Density | Denser, heavier | Lighter, more gelatinous | - | [1][2] |
| Dewaterability | More efficient | Less efficient | - | [1] |
| Sludge Volume Index (SVI) (mL/g) | Lower (indicates better settling) | Higher | - | [10] |
Table 3: Ecotoxicity of Water Treatment Sludge
| Parameter | Iron(III) Chloride (FeCl₃) Sludge | Aluminum Sulfate (Alum) Sludge | Source(s) |
| Acute Toxicity (Daphnia magna LC50) | Chronic effects on fecundity observed, but acute toxicity not detected in one study. | Data not directly comparable in reviewed sources. | [11] |
| Heavy Metal Content | Can be high, posing a risk if not properly managed. | Can also contain heavy metals. | [11] |
Experimental Protocols
A standardized and reproducible methodology is crucial for the comparative evaluation of coagulants. The jar test is the most common laboratory procedure used to determine the optimal dosage and to compare the performance of different coagulants.
Jar Test Protocol for Coagulant Comparison
Objective: To determine the optimal dosage of this compound, aluminum sulfate, and polyaluminum chloride for the removal of turbidity and to visually assess the resulting floc characteristics and sludge volume.
Materials:
-
Jar testing apparatus with multiple stirrers
-
Beakers (1000 mL)
-
Raw water sample
-
Stock solutions of this compound, aluminum sulfate, and polyaluminum chloride (e.g., 1% w/v)
-
Pipettes
-
Turbidimeter
-
pH meter
-
Graduated cylinders
Procedure:
-
Sample Preparation: Fill each beaker with 1000 mL of the raw water sample.
-
Initial Measurements: Measure and record the initial turbidity and pH of the raw water.
-
Coagulant Dosing: While stirring at a rapid mix speed (e.g., 100-120 rpm), add varying dosages of each coagulant to a series of beakers. A typical dosage range to test would be 10, 20, 30, 40, and 50 mg/L.
-
Rapid Mix: Continue the rapid mix for 1-3 minutes to ensure complete dispersion of the coagulant.
-
Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-20 minutes to promote floc formation.
-
Sedimentation: Stop stirring and allow the flocs to settle for 30 minutes.
-
Supernatant Analysis: Carefully collect a sample from the supernatant of each beaker and measure the final turbidity and pH.
-
Sludge Volume Measurement: Visually observe and record the volume of the settled sludge in each beaker.
-
Data Analysis: Plot the final turbidity against the coagulant dosage for each coagulant to determine the optimal dose that achieves the desired turbidity removal. Compare the sludge volumes at the optimal dosages.
Sludge Volume Index (SVI) Measurement
Objective: To quantify the settling characteristics of the sludge produced by each coagulant.
Procedure:
-
After the sedimentation phase of the jar test, collect a sample of the settled sludge.
-
Measure the Total Suspended Solids (TSS) of the sludge sample in g/L.
-
Place 1 liter of the sludge into a 1-liter graduated cylinder.
-
Allow the sludge to settle for 30 minutes.
-
Record the volume of the settled sludge in mL.
-
Calculate the SVI using the formula: SVI (mL/g) = (Settled Sludge Volume (mL/L) / TSS (mg/L)) * 1000.[10]
Ecotoxicity Testing of Sludge Leachate
Objective: To assess the potential toxicity of the sludge generated from each coagulant.
Procedure:
-
Prepare a leachate from the sludge by mixing a known weight of sludge with a specific volume of a standard laboratory water (e.g., deionized water) and agitating for a set period.
-
Centrifuge or filter the mixture to obtain the leachate.
-
Conduct acute toxicity tests using a standard test organism such as Daphnia magna. This typically involves exposing the organisms to a series of dilutions of the leachate for a specified time (e.g., 48 hours) and determining the concentration that is lethal to 50% of the population (LC50).[11][12]
Visualizing the Environmental Impact Assessment
The following diagrams, created using the DOT language for Graphviz, illustrate the key relationships and workflows in the environmental evaluation of water treatment coagulants.
Caption: Experimental workflow for comparing water treatment coagulants.
Caption: Factors in the environmental impact of coagulants.
Discussion and Conclusion
The data indicates that this compound presents several environmental advantages over aluminum sulfate. Notably, it operates effectively over a much wider pH range, which can reduce the need for pH adjustment chemicals.[1][2] Furthermore, ferric chloride consistently produces a denser, less voluminous sludge that is easier to dewater.[1] This translates to lower transportation and disposal costs and a smaller landfill footprint. In terms of performance, both coagulants can achieve high levels of turbidity and phosphorus removal, although optimal dosages vary.[4][5][6][7]
A significant area of concern for all inorganic coagulants is the potential for residual metal ions in the treated water and the accumulation of heavy metals in the sludge.[8][11] While residual iron from ferric chloride can be an aesthetic issue (e.g., causing a reddish color), residual aluminum from alum has been a topic of health discussions. The ecotoxicity of the resulting sludge is another critical factor. While one study did not find acute toxicity from ferric chloride sludge, it did note chronic effects and the potential for harm due to high heavy metal concentrations, underscoring the need for proper sludge management.[11]
Polyaluminum chloride often emerges as a strong competitor, frequently requiring lower dosages and producing less sludge than alum.[3][9] However, a comprehensive environmental comparison would necessitate a full life cycle assessment, considering the energy and resources consumed during the production of each coagulant.
References
- 1. alliancechemical.com [alliancechemical.com]
- 2. activatedsludgeguide.com [activatedsludgeguide.com]
- 3. Impacts of aluminum- and iron-based coagulants on municipal sludge anaerobic digestibility, dewaterability, and odor emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. iwaponline.com [iwaponline.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ecosoft.com [ecosoft.com]
- 9. researchgate.net [researchgate.net]
- 10. experimentalmethods.org [experimentalmethods.org]
- 11. Toxicity of ferric chloride sludge to aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. matec-conferences.org [matec-conferences.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Iron(III) Chloride Hexahydrate
Essential Safety and Logistical Information for Laboratory Professionals
Handling Iron(III) chloride hexahydrate (FeCl₃·6H₂O) requires stringent adherence to safety protocols to mitigate risks and ensure a secure laboratory environment. This guide provides essential, procedural information for researchers, scientists, and drug development professionals, covering personal protective equipment (PPE), handling procedures, and disposal plans.
This compound is a corrosive solid that can cause serious eye damage, skin irritation, and may be harmful if swallowed.[1][2][3] It is also hygroscopic, meaning it readily absorbs moisture from the air.[4] Adherence to the following guidelines is critical for safe handling.
Personal Protective Equipment (PPE) Requirements
A thorough risk assessment should always precede the handling of this chemical. The minimum required PPE includes a combination of eye, face, hand, and body protection to prevent exposure.
-
Eye and Face Protection: Due to the risk of serious eye damage, tight-sealing chemical safety goggles are mandatory.[5][6] For operations with a higher risk of splashing or dust generation, a full face shield must be worn in addition to goggles.[1][7] All eye and face protection must be approved under government standards such as NIOSH (US) or EN 166 (EU).[1][8]
-
Hand Protection: Impervious gloves are required to prevent skin contact.[1][6] Gloves must be inspected for damage before each use and proper removal techniques must be followed to avoid contaminating the skin.[1][3] Based on chemical compatibility data, several materials offer excellent resistance.
-
Body Protection: A lab coat or other protective clothing is necessary to minimize skin contact.[4][8] For larger quantities or tasks with a significant risk of contamination, a complete chemical-resistant suit may be appropriate.[3] Contaminated clothing must be removed immediately and laundered before reuse.[1][9]
-
Respiratory Protection: Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[4][8] If dust formation is unavoidable or ventilation is inadequate, a NIOSH-approved full-face particle respirator (type N100) or equivalent should be used.[1] For emergencies or firefighting, a self-contained breathing apparatus (SCBA) is required.[1][8]
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, including glove compatibility and occupational exposure limits for soluble iron salts.
| Parameter | Value | Source |
| GHS Hazard Statements | H290, H302, H315, H318 | [1] |
| pH | 1.8 (10 g/L solution at 25°C) | [10] |
| Melting Point | ~37 °C (99 °F) | [2][7] |
| Occupational Exposure Limit | TWA: 1 mg/m³ (as Fe for soluble iron salts) | [4] |
| Glove Material | Breakthrough Time Rating | Reference |
| Natural Rubber | > 8 hours (Excellent) | [11] |
| Neoprene | > 8 hours (Excellent) | [11] |
| Nitrile | > 8 hours (Excellent) | [11] |
| Butyl | > 8 hours (Excellent) | [11] |
| PVC | > 8 hours (Excellent) | [11] |
| Viton | > 8 hours (Excellent) | [11] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and compliance. The following workflow outlines the key steps from preparation to final waste disposal.
Experimental Protocols: Step-by-Step Guidance
1. Preparation and Pre-Handling:
-
Ensure a chemical fume hood is operational and an eyewash station and safety shower are accessible.[4]
-
Minimize dust generation and accumulation during all steps.[8]
-
Keep the chemical container tightly closed when not in use and store it in a dry, corrosives-compatible area.[4][8]
2. Accidental Release Measures (Spill Protocol):
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing full PPE (including respiratory protection if dust is present), clean up spills immediately.[8]
-
Use dry cleanup procedures; vacuum or carefully sweep up the material to avoid generating dust.[1][8]
-
Place the spilled material into a suitable, labeled container for hazardous waste disposal.[1][8]
-
-
Major Spill:
3. Disposal Plan:
-
All waste, including the chemical residue and contaminated containers, must be treated as hazardous waste.[10]
-
Dispose of contents and containers at an approved waste disposal facility, following all local, regional, and national regulations.[1]
-
Contaminated items, such as gloves and lab coats, must also be disposed of as hazardous waste in accordance with laboratory practices and applicable laws.[1] Empty containers should be decontaminated with a suitable solution (e.g., 5% aqueous sodium hydroxide) before disposal.[9]
References
- 1. geneseo.edu [geneseo.edu]
- 2. sds.mcmaster.ca [sds.mcmaster.ca]
- 3. ecplabchem.co.nz [ecplabchem.co.nz]
- 4. cdn.lasec.co.za [cdn.lasec.co.za]
- 5. carlroth.com [carlroth.com]
- 6. columbuschemical.com [columbuschemical.com]
- 7. Respiratory protection equipments FeCl3.6H2O (iron(iii) chloride), CAS number 10025-77-1 [en.gazfinder.com]
- 8. westliberty.edu [westliberty.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. carlroth.com [carlroth.com]
- 11. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
